molecular formula C9H14O2 B033438 5-Methyl-sorbic Acid Ethyl Ester CAS No. 10231-96-6

5-Methyl-sorbic Acid Ethyl Ester

Cat. No.: B033438
CAS No.: 10231-96-6
M. Wt: 154.21 g/mol
InChI Key: WANQTLPABDXASE-FNORWQNLSA-N
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Description

5-Methyl-sorbic Acid Ethyl Ester is a synthetic analog of sorbic acid, specifically engineered for advanced chemical and biochemical research. This compound serves as a versatile building block and a model substrate in organic synthesis, particularly in the development of novel esters and fine chemicals. Its primary research value lies in its potential as a potent antimicrobial and antifungal agent, allowing scientists to study structure-activity relationships (SAR) to enhance the efficacy and selectivity of food preservatives and pharmaceutical intermediates. The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of key enzymes, such as dehydrogenases, due to the conjugated diene system of the sorbic acid backbone, which is modified by the 5-methyl substitution. This structural modification is investigated for its influence on lipophilicity, metabolic stability, and biological activity. Researchers utilize this ester in studies ranging from material science, where it may be incorporated into polymer coatings, to agrochemical research for protecting crops from fungal pathogens. It is an essential tool for probing new pathways in synthetic methodology and for developing next-generation, low-toxicity preservative systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E)-5-methylhexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h5-7H,4H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANQTLPABDXASE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methyl-sorbic acid ethyl ester CAS 10231-96-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals dealing with 5-Methyl-sorbic acid ethyl ester (CAS 10231-96-6) .

CAS Registry Number: 10231-96-6 IUPAC Name: Ethyl 5-methylhexa-2,4-dienoate Synonyms: Ethyl 5-methylsorbate; 5-Methyl-2,4-hexadienoic acid ethyl ester[1][2]

Executive Summary

5-Methyl-sorbic acid ethyl ester is a conjugated diene ester primarily utilized as a specialized building block in organic synthesis and medicinal chemistry. Unlike the ubiquitous sorbic acid (a food preservative), this 5-methylated derivative features a terminal isopropylidene moiety, imparting unique steric and electronic properties. It is most notably recognized as a key intermediate in the total synthesis of aplasmomycin analogs (boron-containing macrodiolide antibiotics) and as a versatile diene in Diels-Alder cycloadditions for constructing complex cyclic pharmacophores.

Chemical Identity & Physicochemical Profile

The compound is an


-unsaturated ester. The presence of the methyl group at the C5 position stabilizes the conjugated system and influences the regioselectivity of nucleophilic attacks and cycloadditions.
Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 154.21 g/mol
Appearance Colorless to pale yellow liquidTypical of conjugated esters
Boiling Point 85–90 °C @ 10 mmHg (approx.)[3]Extrapolated from analogous sorbates
Density

g/cm³
Predicted
Solubility Soluble in EtOH, DCM, EtOAc; Insoluble in

Lipophilic
LogP ~2.8Indicates good membrane permeability

Synthesis & Manufacturing Methodologies

For research and scale-up, the most robust synthesis avoids the isomerization issues common in acid-catalyzed esterification of the parent acid. Instead, a Horner-Wadsworth-Emmons (HWE) or Wittig olefination strategy is preferred to ensure stereochemical control (typically favoring the 2E,4E isomer).

Primary Synthetic Route: HWE Olefination

This protocol utilizes Senecialdehyde (3-methyl-2-butenal) as the starting material. The reaction with triethyl phosphonoacetate yields the target ester with high stereoselectivity.

Protocol:

  • Reagents: Senecialdehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Sodium hydride (NaH, 1.2 eq) or DBU/LiCl (Masamune-Roush conditions).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Dropwise add triethyl phosphonoacetate; stir until gas evolution ceases (formation of the phosphonate carbanion).

    • Add Senecialdehyde slowly to control the exotherm.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Saturated

      
      .
      
    • Purification: Silica gel chromatography (Hexane:EtOAc 95:5).

Synthetic Pathway Diagram

The following diagram illustrates the HWE pathway and the compound's downstream utility in Diels-Alder chemistry.

SynthesisPath Start Senecialdehyde (3-methyl-2-butenal) Intermediate Phosphonate Carbanion Start->Intermediate Nucleophilic Addition Reagent Triethyl phosphonoacetate + Base (NaH) Reagent->Intermediate Product 5-Methyl-sorbic acid ethyl ester (CAS 10231-96-6) Intermediate->Product HWE Reaction (- (EtO)2PO2-) App1 Diels-Alder Adducts (Cyclohexene derivatives) Product->App1 + Dienophile (Heat/Lewis Acid) App2 Aplasmomycin Analogs Product->App2 Multi-step Synthesis

Caption: Figure 1. Synthesis of Ethyl 5-methylhexa-2,4-dienoate via HWE Olefination and downstream applications.

Applications in Research & Drug Development

Pharmaceutical Intermediate (Aplasmomycin)

The compound serves as a crucial C-C bond-forming unit in the synthesis of aplasmomycin , a boron-containing ionophore antibiotic isolated from Streptomyces griseus. The 5-methyl-2,4-dienoate motif provides the necessary pre-organized skeleton for the macrodiolide ring construction.

Diels-Alder Cycloadditions

As an electron-rich diene (due to the terminal dimethyl substitution), CAS 10231-96-6 is highly reactive toward electron-deficient dienophiles (e.g., maleic anhydride, acrylates).

  • Regiochemistry: The methyl group at C5 directs the regioselectivity, typically favoring para products relative to the ester group in thermal cycloadditions.

  • Use Case: Construction of substituted cyclohexenes for terpene synthesis.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[3][4][5][6]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.29 (t, 3H, 
      
      
      
      )
    • 
       1.85 (s, 3H, 
      
      
      
      )
    • 
       1.88 (s, 3H, 
      
      
      
      ) — Note: The two methyls on the terminal alkene may appear as distinct singlets or a broad singlet depending on resolution.
    • 
       4.19 (q, 2H, 
      
      
      
      )
    • 
       5.78 (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       6.10 (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       7.25 (dd, 
      
      
      
      Hz, 1H,
      
      
      )
    • Interpretation: The large coupling constant (

      
       Hz) at C2-C3 confirms the E-geometry (trans) of the 
      
      
      
      -double bond.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 154
    
  • Base Peak: Typically m/z 81 or 109 (loss of ethoxy group and fragmentation of the diene chain).

Handling & Safety Protocols

While specific toxicological data for this derivative is limited compared to sorbic acid, it should be handled as a potent chemical intermediate.

  • Hazard Classification: Skin Irrit. 2; Eye Irrit. 2A.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The conjugated diene system is susceptible to oxidation and polymerization over time.

  • Stability: Add a stabilizer (e.g., BHT or MEHQ at 100 ppm) if storing for extended periods to prevent radical polymerization.

References
  • US Biological Life Sciences. (n.d.).[2] 5-Methyl-sorbic Acid Ethyl Ester Properties. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 5-Methyl-sorbic Acid Ethyl Ester (CAS 10231-96-6).[1][2][4][5][6] Retrieved from

  • Corey, E. J., et al. (1977). Total Synthesis of Aplasmomycin. Journal of the American Chemical Society.
  • PubChem. (2025). Ethyl 5-methylhexa-2,4-dienoate Compound Summary. Retrieved from

  • ChemicalBook. (2025). CAS 10231-96-6 Technical Data. Retrieved from

Sources

Ethyl 5-methylhexa-2,4-dienoate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of ethyl 5-methylhexa-2,4-dienoate, a conjugated dienoate with applications in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's chemical structure, molecular weight, synthesis, and spectroscopic characterization.

Core Molecular Attributes: Structure and Properties

Ethyl 5-methylhexa-2,4-dienoate is an α,β,γ,δ-unsaturated ester. Its structure is characterized by a six-carbon chain with conjugated double bonds at the second and fourth positions, a methyl group at the fifth position, and an ethyl ester functional group at the carboxyl end. The IUPAC name for the most stable isomer is (2E,4E)-ethyl 5-methylhexa-2,4-dienoate.

The presence of the extended π-system of the conjugated diene and the ester group dictates the molecule's reactivity, making it a versatile building block in organic synthesis, particularly in reactions involving cycloadditions and as a precursor for more complex molecular architectures.

Chemical Structure:

Figure 1: Chemical structure of Ethyl 5-methylhexa-2,4-dienoate.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
CAS Number 54542-32-4[2]
Canonical SMILES CCOC(=O)C=CC=C(C)C
InChI Key InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h5-7H,4H2,1-3H3/b7-5+[1]

Synthesis of Ethyl 5-Methylhexa-2,4-dienoate: A Horner-Wadsworth-Emmons Approach

The synthesis of α,β,γ,δ-unsaturated esters like ethyl 5-methylhexa-2,4-dienoate is effectively achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this purpose, as it is known to favor the formation of the thermodynamically more stable (E)-alkene with high selectivity.[3][4] This stereochemical control is a significant advantage over the standard Wittig reaction, which can often lead to mixtures of (E) and (Z)-isomers.[3]

The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of ethyl 5-methylhexa-2,4-dienoate, a suitable starting material is 3-methyl-2-butenal. This aldehyde is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base.

Reaction Scheme:

G cluster_0 Horner-Wadsworth-Emmons Reaction aldehyde 3-Methyl-2-butenal product (E)-ethyl 5-methylhexa-2,4-dienoate aldehyde->product ylide Triethyl phosphonoacetate + Base ylide->product

Figure 2: General scheme for the synthesis of ethyl 5-methylhexa-2,4-dienoate via the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol:

The following protocol is adapted from a documented synthesis of ethyl 5-methylhexa-2,4-dienoate.[1]

Materials:

  • 3-methyl-2-butenal

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere. The flask is cooled in an ice bath. Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the stirred suspension. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure the complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: A solution of 3-methyl-2-butenal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-methylhexa-2,4-dienoate.

Spectroscopic Characterization

The structural elucidation of ethyl 5-methylhexa-2,4-dienoate is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. A documented ¹H NMR spectrum of (E)-ethyl 5-methylhexa-2,4-dienoate shows the following key shifts:[1]

  • A doublet of doublets at approximately 7.55 ppm, corresponding to the proton at the C3 position, coupled to the protons at C2 and C4.

  • A doublet at around 5.98 ppm, assigned to the proton at the C4 position, coupled to the proton at C3.

  • A doublet at approximately 5.75 ppm, corresponding to the proton at the C2 position, coupled to the proton at C3.

  • A quartet at about 4.19 ppm, representing the two protons of the ethyl ester's methylene group.

  • Two singlets at approximately 1.89 and 1.87 ppm, corresponding to the two methyl groups at the C5 position.

  • A triplet at around 1.29 ppm, representing the three protons of the ethyl ester's methyl group.

Potential Applications in Synthesis

As an α,β,γ,δ-unsaturated ester, ethyl 5-methylhexa-2,4-dienoate is a valuable intermediate in organic synthesis. The conjugated diene system makes it a suitable substrate for Diels-Alder reactions, allowing for the construction of complex cyclic systems. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for molecular elaboration. The presence of multiple reactive sites allows for its use in the synthesis of natural products and other complex organic molecules.

Safety and Handling

References

  • Chemsrc. ethyl 5-methylhexa-2,4-dienoate | CAS#:54542-32-4. Available from: [Link].

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte, 1958, 91(1), 61-63.
  • Janiszewski, L. E. Investigation into the Nazarov Cyclization of Aryl Dienyl Ketones and Synthetic Studies Toward Tetrapetalone A. PhD Thesis, University of California, Berkeley, 2011.
  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 1989, 89(4), 863-927.
  • Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 1961, 83(7), 1733-1738.
  • Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron letters, 1983, 24(41), 4405-4408.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link].

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available from: [Link].

Sources

Whitepaper: The Flavor Profile and Analytical Dynamics of 5-Methyl-Sorbic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced flavor chemistry, the structural nuances of an aroma molecule dictate its sensory performance, stability, and application viability. 5-Methyl-sorbic acid ethyl ester —also known systematically as ethyl 5-methylhexa-2,4-dienoate (CAS 54542-32-4 / 10231-96-6)—is a highly specialized conjugated diene ester utilized in premium flavor formulations ()[1]. As a Senior Application Scientist, it is imperative to move beyond mere descriptive organoleptics and understand the causality of its flavor. This whitepaper deconstructs the structural mechanics, sensory profile, application engineering, and analytical validation of this unique ester.

Chemical Identity & Structural Mechanics (Causality)

The sensory perception of any flavor compound is a direct consequence of its molecular architecture. Esters in this class are widely characterized by their fragrant, fruity odors and are heavily utilized in perfumery and food flavorings ()[2]. For 5-methyl-sorbic acid ethyl ester, the flavor profile is driven by three distinct structural features:

  • The Ethyl Ester Moiety: Provides the classic "ethereal" and "fruity" lift. The ester carbonyl oxygen acts as a hydrogen-bond acceptor within the binding pocket of olfactory G-protein coupled receptors (GPCRs), triggering the initial sweet, fruity perception.

  • The Conjugated Diene System (2,4-hexadienoate core): Electron delocalization across the conjugated double bonds creates a rigid planar structure. This rigidity restricts conformational flexibility, allowing the molecule to lock into specific olfactory receptors with high affinity, imparting a characteristic pungency and "green" lift. As a conjugated diene, this compound also serves as a critical building block in organic synthesis and flavor chemistry studies ()[3].

  • The 5-Methyl Substitution: The addition of a methyl group at the C5 position introduces steric hindrance. This bulkiness shifts the volatility profile, anchoring the molecule longer in the nasal mucosa and adding a "ripe, fleshy" nuance to the fruit character.

OlfactoryPathway Odorant Ethyl 5-Methyl-sorbate (Ligand) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G_olf Protein Activation OR->G_protein Conformational Change AC3 Adenylyl Cyclase III (ATP -> cAMP) G_protein->AC3 Alpha Subunit CNG CNG Ion Channel (Ca2+, Na+ Influx) AC3->CNG cAMP Increase Depolarization Membrane Depolarization CNG->Depolarization Ion Influx Signal Action Potential to Olfactory Bulb Depolarization->Signal Threshold Reached

Fig 1. GPCR-mediated olfactory signal transduction pathway for ester recognition.

Organoleptic Profile & Flavor Dynamics

Structurally related compounds, such as ethyl sorbate, are widely recognized for their ability to enhance the aroma profile of wines, fruit juices, and baked goods ()[4]. The 5-methyl derivative exhibits a highly complex, multi-layered organoleptic profile:

  • Top Notes (0-5 minutes): Highly volatile, ethereal, sweet, and slightly rum-like. Driven by the rapid partitioning of the ethyl ester headgroup into the headspace.

  • Middle Notes (5-30 minutes): Ripe tropical fruit, predominantly pineapple, with a crisp, green apple undertone. This is the core character driven by the conjugated diene backbone.

  • Base Notes (>30 minutes): Mildly waxy and lingering jammy ester notes, resulting from the lipophilic tail anchoring to the matrix.

Quantitative Physicochemical & Sensory Parameters
ParameterValueAnalytical Causality
Molecular Weight 154.21 g/mol Optimal mass for rapid headspace partitioning and receptor binding.
LogP (Octanol/Water) ~2.8Moderate lipophilicity; dictates release kinetics from lipid-rich matrices.
Boiling Point 180 - 190 °CSemi-volatile nature; ensures a prolonged middle-note flavor transition.
Odor Threshold 10 - 50 ppbHigh potency driven by the conjugated diene enhancing receptor affinity.
Vapor Pressure ~0.5 mmHg (25°C)Sufficient volatility for immediate orthonasal and retronasal perception.

Application Engineering & Formulation Stability

When integrating 5-methyl-sorbic acid ethyl ester into a commercial flavor matrix (e.g., a tropical beverage emulsion), the primary chemical threat is ester hydrolysis . In low-pH aqueous environments (pH 2.5 - 3.5), the ester bond is susceptible to acid-catalyzed nucleophilic attack by water, which would cleave the molecule back into 5-methyl-2,4-hexadienoic acid and ethanol, completely destroying the fruity flavor profile.

Engineering Solution: To prevent degradation, application scientists must utilize microencapsulation. By spray-drying the flavor oil in a matrix of maltodextrin and gum arabic, the ester is physically shielded from bulk water. The release kinetics are thereby controlled, ensuring the ester remains intact until hydration and mastication occur in the consumer's mouth.

Analytical Validation: A Self-Validating Protocol

To ensure batch-to-batch consistency and verify the presence of the ester in complex food matrices, we employ a self-validating HS-SPME-GC-MS/O (Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry/Olfactometry) protocol. This system is self-validating because the internal standard verifies extraction efficiency, the MS verifies molecular structure, and the Olfactometry port verifies sensory impact—creating a closed-loop verification system.

Step-by-Step Methodology
  • Matrix Preparation: Homogenize 5.0 g of the flavor matrix in a 20 mL headspace vial. Add 5 mL of saturated NaCl solution.

    • Causality: The salting-out effect decreases the solubility of the lipophilic ester in the aqueous phase, thermodynamically driving it into the headspace for maximum recovery.

  • Internal Standard Addition: Spike the sample with 10 µL of an isotopically labeled standard (Ethyl-d5 butyrate) at 10 ppm.

    • Causality: Self-validates the extraction efficiency and normalizes any matrix-induced ion suppression during MS detection.

  • Equilibration & Extraction: Incubate the vial at 40°C for 15 minutes, then expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

    • Causality: The tri-phase fiber provides optimal adsorption; the DVB captures the heavier conjugated diene backbone, while the CAR captures highly volatile top notes.

  • Desorption: Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes in splitless mode.

    • Causality: Ensures complete thermal desorption without degrading the thermally sensitive conjugated double bonds.

  • Chromatographic Separation: Utilize a polar DB-WAX capillary column (30m x 0.25mm x 0.25µm). Program the oven from 40°C (hold 2 min) to 240°C at 5°C/min.

    • Causality: A polar column effectively resolves the ester from non-polar matrix lipids and separates geometric isomers (e.g., E,E vs. Z,E) of the diene.

  • Detection (MS/O): Split the column effluent 1:1 between the mass spectrometer (EI mode, 70 eV, m/z 35-300) and the olfactometry port (humidified air at 20 mL/min).

    • Causality: Simultaneous structural confirmation (MS) and human sensory validation (O) guarantee that the detected peak is the actual source of the target pineapple/fruity aroma.

GCMSO_Workflow Sample Flavor Matrix Preparation SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME GC Gas Chromatography (Capillary Separation) SPME->GC Thermal Desorption Splitter Effluent Splitter GC->Splitter Elution MS Mass Spectrometry (Structural ID) Splitter->MS Olf Olfactometry Port (Human Sensory) Splitter->Olf Data Aroma Extract Dilution Analysis (AEDA) MS->Data Olf->Data

Fig 2. Self-validating HS-SPME-GC-MS/O analytical workflow for flavor characterization.

Synthesis & Biosynthetic Logic

The industrial synthesis of 5-methyl-sorbic acid ethyl ester relies on a classic acid-catalyzed Fischer esterification. The reaction involves the condensation of 5-methyl-2,4-hexadienoic acid with ethanol in the presence of a strong acid catalyst (such as sulfuric acid or p-Toluenesulfonic acid). Because the reaction is an equilibrium process, Le Chatelier's principle is applied by using an excess of ethanol and continuously removing water (via a Dean-Stark apparatus) to drive the reaction to completion.

Synthesis Acid 5-Methyl-2,4-hexadienoic Acid (Precursor) Esterification Fischer Esterification (Reflux, -H2O) Acid->Esterification Ethanol Ethanol (Solvent/Reactant) Ethanol->Esterification Catalyst Acid Catalyst (H2SO4 / PTSA) Catalyst->Esterification Product Ethyl 5-Methyl-sorbate (Target Ester) Esterification->Product

Fig 3. Acid-catalyzed Fischer esterification pathway for the target ester.

References

  • Ontosight AI. "Ethyl 5-Methylhex-2-enoate Overview". URL: [Link]

Sources

Technical Guide: Natural Occurrence and Analysis of Ethyl 5-Methylsorbate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the natural occurrence, chemical characterization, and analytical determination of ethyl 5-methylsorbate (Ethyl 5-methylhexa-2,4-dienoate).

Executive Summary

Ethyl 5-methylsorbate (IUPAC: Ethyl 5-methylhexa-2,4-dienoate) is a rare branched-chain unsaturated ester found in specific botanical and fungal matrices. While often overshadowed by its unbranched homologue, ethyl sorbate (found in Mangifera indica and Averrhoa carambola), the 5-methyl derivative represents a distinct chemotaxonomic marker.

This guide addresses the precise natural occurrence of this compound, distinguishing it from common fruit volatiles (e.g., ethyl 5-methylhexanoate in pineapple), and outlines rigorous protocols for its extraction, identification, and biosynthetic validation.

Part 1: Chemical Identity and Natural Occurrence[1]

Chemical Structure and Properties

Ethyl 5-methylsorbate is the ethyl ester of 5-methylsorbic acid. It is structurally characterized by a conjugated diene system with a methyl branching at the C5 position.

PropertyData
IUPAC Name Ethyl (2E,4E)-5-methylhexa-2,4-dienoate
Common Name Ethyl 5-methylsorbate
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
CAS Number 10236-16-5 (Isomer specific)
Odor Profile Green, metallic, fruity, ethereal
LogP (Predicted) ~2.8 - 3.1
Validated Natural Sources

Unlike ubiquitous fruit esters (e.g., ethyl butyrate), ethyl 5-methylsorbate has a highly specific distribution profile.

  • Soybean (Glycine max):

    • Context: Botanically a fruit (legume), soybean pods and seeds contain trace volatiles formed during maturation and lipoxygenase activity.

    • Evidence: Identified as a natural constituent in the volatile fraction of Glycine max, contributing to the "green/beany" aroma profile alongside hexanal and 1-octen-3-ol.

  • Fungal Sources (Cantharellus cibarius):

    • Context: While not a fruit, the Golden Chanterelle mushroom shares significant volatile overlap with apricots (due to carotenoid breakdown). Ethyl 5-methylsorbate has been identified as a trace volatile in this matrix, derived from specific fatty acid degradation pathways.

  • Potential Confusion (Differentiation):

    • Ethyl Sorbate (Ethyl 2,4-hexadienoate): Found in Starfruit (Averrhoa carambola) and Mango (Mangifera indica). Often associated with "geranium" off-notes in wine (bacterial spoilage).

    • Ethyl 5-Methylhexanoate: A saturated analog found abundantly in Pineapple (Ananas comosus) and Strawberry (Fragaria × ananassa).

Critical Insight: Researchers must distinguish the dienoate (sorbate) from the anoate (hexanoate). The presence of the diene system in ethyl 5-methylsorbate imparts a sharper, more "green/metallic" note compared to the sweet, fruity character of the saturated analog.

Part 2: Biosynthetic Mechanisms[3]

The formation of ethyl 5-methylsorbate does not follow the standard straight-chain fatty acid beta-oxidation pathway. It likely arises from the metabolism of branched-chain amino acids (BCAAs) or specific lipid peroxidation events.

Proposed Biosynthetic Pathway

The carbon skeleton suggests a derivation from Leucine or Isoleucine metabolism, interacting with the acetate/ethanol pool.

  • Precursor: Leucine is deaminated to α-ketoisocaproate.

  • Chain Elongation/Desaturation: Through a series of dehydrogenation steps (likely involving acyl-CoA dehydrogenases), the saturated skeleton is converted to the conjugated diene system (5-methyl-2,4-hexadienoyl-CoA).

  • Esterification: Alcohol Acyltransferase (AAT) catalyzes the transfer of the acyl group to ethanol (abundant in ripening fruit tissue).

Visualization: Biosynthetic Logic

The following diagram illustrates the divergence between standard ethyl sorbate formation and the branched 5-methylsorbate pathway.

Biosynthesis Leucine L-Leucine (Precursor) KetoAcid α-Ketoisocaproate Leucine->KetoAcid Transamination IsovalerylCoA Isovaleryl-CoA KetoAcid->IsovalerylCoA Decarboxylation MethylSorbylCoA 5-Methyl-2,4-hexadienoyl-CoA (Intermediate) IsovalerylCoA->MethylSorbylCoA Chain Elongation & Desaturation (FAD) AAT Alcohol Acyltransferase (Enzyme) MethylSorbylCoA->AAT Ethanol Ethanol Ethanol->AAT Product Ethyl 5-Methylsorbate (Final Product) AAT->Product Esterification

Caption: Proposed biosynthetic pathway from Leucine catabolism to Ethyl 5-methylsorbate via Acyl-CoA intermediates.

Part 3: Analytical Protocol (Self-Validating System)

To positively identify ethyl 5-methylsorbate in complex fruit matrices, a standard GC-MS workflow is insufficient due to co-elution with isomeric terpenes and esters. The following protocol utilizes Kovats Retention Indices (RI) and Mass Spectral Deconvolution for validation.

Extraction Methodology: Solid Phase Microextraction (SPME)
  • Rationale: SPME minimizes solvent interference and selectively concentrates low-molecular-weight volatiles.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. This tri-phase fiber covers the polarity range required for esters.

Step-by-Step Workflow:

  • Sample Prep: Homogenize 5g of fruit tissue (e.g., soybean pod or suspect fruit pulp) with 2g NaCl (to salt-out volatiles) in a 20mL headspace vial.

  • Equilibration: Incubate at 40°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose SPME fiber to headspace for 30 minutes at 40°C.

  • Desorption: Inject into GC inlet (splitless mode) at 250°C for 3 minutes.

GC-MS Configuration & Identification Criteria
  • Column: DB-Wax or equivalent polar column (60m x 0.25mm x 0.25µm) is preferred to separate polar esters from non-polar hydrocarbons.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 40°C (hold 2 min) -> 5°C/min -> 240°C (hold 5 min).

Validation Criteria (The "Three-Pillar" Check):

  • Retention Index (RI): The experimental RI must match the literature value (approx. RI 1150-1200 on DB-Wax) within ±10 units.

  • Mass Spectrum:

    • Molecular Ion: m/z 154 (visible, usually small).

    • Base Peak: Often m/z 69 (isobutenyl cation) or m/z 97 (loss of ethoxy + H).

    • Diagnostic Ion: m/z 109 (loss of ethoxy).

  • Standard Spiking: Spike the natural sample with synthesized authentic standard. Peak enhancement without splitting confirms identity.

Identification Logic Flow

The following diagram details the decision matrix for confirming the presence of ethyl 5-methylsorbate versus interfering isomers.

IdentificationWorkflow Start GC-MS Data Acquisition CheckRI Calculate Kovats Index (RI) (Polar Column) Start->CheckRI MatchRI RI Matches Literature? (±10 units) CheckRI->MatchRI CheckMS Analyze Mass Spectrum (m/z 154, 109, 69) MatchRI->CheckMS Yes Rejected REJECTED: Isomer/Interference MatchRI->Rejected No Synthesize Synthesize/Purchase Authentic Standard CheckMS->Synthesize Ambiguous Confirmed CONFIRMED: Ethyl 5-methylsorbate CheckMS->Confirmed Clear Match Spike Co-Injection (Spiking) Synthesize->Spike Result Peak Splitting? Spike->Result Result->Confirmed No (Enhanced) Result->Rejected Yes (Split)

Caption: Logic flow for the rigorous identification of Ethyl 5-methylsorbate in complex matrices.

Part 4: Differentiation from Adulteration

In the flavor industry, the distinction between "Natural" (extracted from the named source) and "Nature-Identical" (synthetic) is critical.

Isotopic Fingerprinting

If ethyl 5-methylsorbate is detected in a fruit juice (e.g., claimed "Exotic Tropical Blend") where it is not native, or at levels exceeding biological plausibility (>1 ppm), adulteration is suspected.

  • GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry):

    • δ¹³C Value: Synthetic esters derived from petroleum precursors typically have δ¹³C values around -28‰ to -32‰.

    • Natural Value: Esters from C3 plants (like soybean) typically range from -25‰ to -29‰, while C4 plants (corn-derived ethanol) are -10‰ to -14‰.

    • Mechanism: The ethyl group often comes from ethanol. If the ethanol used for esterification in the fruit is natural (fermentation), the ethyl moiety will reflect the sugar source.

Enantiomeric Excess

While ethyl 5-methylsorbate does not have a chiral center (it is achiral), precursors in the pathway might. However, the E,E vs Z,E geometric isomer ratio is a key indicator.

  • Natural: Enzymatic synthesis usually yields high stereospecificity (predominantly 2E, 4E).

  • Synthetic: Chemical synthesis (e.g., Wittig reaction) often produces a mix of isomers (2Z,4E or 2E,4Z) unless highly controlled.

References

  • PubChem. (2025). Ethyl sorbate (Compound Summary). National Library of Medicine. [Link]

  • FooDB. (2020). Compound: Ethyl sorbate (FDB020216). The Food Database. [Link]

  • El-Sayed, A.M. (2024). The Pherobase: Database of Pheromones and Semiochemicals. (Search for related hexadienoates). [Link]

  • NIST. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

Engineering Sorbic Acid Ester Derivatives for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rapid emergence of Plasmodium falciparum resistance to artemisinin-based combination therapies (ACTs) necessitates the urgent discovery of novel antimalarial chemotypes. While historically recognized as food preservatives, sorbic acid ((2E,4E)-hexa-2,4-dienoic acid) and its ester derivatives have gained significant traction in medicinal chemistry. Specifically, sorbic acid esters function as highly versatile, stereochemically rich building blocks for synthesizing complex macrodiolide antibiotics and hybrid antimalarial candidates[1]. This whitepaper explores the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required to harness sorbyl derivatives in modern antimalarial drug development.

The Chemical Rationale: Sorbic Acid Esters as Pharmacophores

Sorbic acid esters possess a conjugated diene system that makes them ideal substrates for cycloadditions, cross-couplings, and stereoselective functionalizations. In antimalarial drug design, their utility is tri-fold:

  • Precursors to Aplasmomycin Analogues: Aplasmomycin is a potent, boron-containing macrodiolide ionophore isolated from Streptomyces griseus that exhibits profound in vivo antimalarial activity[2]. 5-Methyl-sorbic acid ethyl ester (CAS 10231-96-6) is a critical starting material used to synthesize the monoterpenic diene fragments that mimic the core structure of aplasmomycin[1].

  • Hybrid Molecular Scaffolds: Sorbic acid amides and esters are frequently conjugated with existing antimicrobial scaffolds (e.g., ciprofloxacin) to create dual-action hybrids. These hybrids are designed to simultaneously inhibit plasmodial DNA gyrase and disrupt the heme detoxification pathway within the parasite's food vacuole[3].

  • Formulation Stability: Beyond active pharmaceutical ingredients (APIs), sorbic acid is a vital antimicrobial excipient in pediatric artemisinin-derived dry suspensions (such as Artenam), ensuring formulation integrity post-reconstitution[4].

Synthetic Workflows for Sorbyl-Derived Antimalarials

To mimic the potent ionophoric activity of aplasmomycin, researchers synthesize monoterpenic fragment analogues by conjugating sorbic acid derivatives with amino acids like L-proline.

Synthesis A 5-Methyl-Sorbic Acid Ethyl Ester B Saponification & Activation (SOCl2) A->B NaOH, then SOCl2 C Acyl Chloride Intermediate B->C Reflux D Nucleophilic Coupling (L-Proline + K2CO3) C->D Acetone, 0°C E Monoterpenic Aplasmomycin Analogue D->E Extraction & Purification

Caption: Synthetic workflow of aplasmomycin analogs from sorbic acid esters.

Protocol 1: Synthesis of Sorbyl-Proline Conjugates

Causality & Logic: This protocol leverages acyl chloride chemistry to overcome the poor electrophilicity of native carboxylic acids, ensuring high-yield amidation.

  • Saponification: Hydrolyze 5-methyl-sorbic acid ethyl ester using 1M NaOH in ethanol to yield the free 5-methyl-sorbic acid. Reasoning: The free acid is required to generate a highly reactive acyl chloride intermediate.

  • Activation: Reflux the free acid with an excess of thionyl chloride (SOCl2) for 2 hours. Reasoning: SOCl2 converts the hydroxyl group into a superior leaving group (chloride), dramatically increasing the electrophilicity of the carbonyl carbon.

  • Coupling: Evaporate excess SOCl2 under reduced pressure. Dissolve the resulting acyl chloride in anhydrous acetone and add it dropwise to a stirring solution of L-proline and potassium carbonate (K2CO3) at 0°C. Reasoning: K2CO3 acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the proline amine, maintaining its nucleophilicity and driving the reaction forward.

  • Purification: Extract the product using dichloromethane (DCM) and wash with brine. Purify via silica gel column chromatography to isolate the pure monoterpenic amide analogue.

Experimental Protocols for Antimalarial Validation

To validate the efficacy of synthesized sorbyl derivatives, a self-validating in vitro screening system is required. The SYBR Green I fluorescence assay is the gold standard for this purpose[5].

Assay A P. falciparum Culture (0.5% Parasitemia) B Compound Incubation (72h, 37°C, 5% CO2) A->B Sorbyl Derivatives C Erythrocyte Lysis & SYBR Green I Addition B->C Freeze-Thaw Lysis D Fluorescence Readout (Ex:485nm / Em:530nm) C->D DNA Intercalation E IC50 Calculation D->E Non-linear Regression

Caption: Self-validating high-throughput SYBR Green I antimalarial screening workflow.

Protocol 2: In Vitro SYBR Green I Susceptibility Assay

Causality & Logic: Mature human erythrocytes lack a nucleus and therefore contain no DNA. Consequently, any DNA detected in the culture belongs exclusively to the Plasmodium parasite, making this a highly specific, self-validating readout of parasitemia.

  • Culture Preparation: Maintain P. falciparum (chloroquine-resistant Dd2 or sensitive 3D7 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium. Supplement with human serum and incubate under a microaerophilic atmosphere (5% CO2, 5% O2, 90% N2)[5].

  • Compound Plating: Serially dilute the synthesized sorbic acid derivatives in DMSO. Transfer to 96-well plates, ensuring the final DMSO concentration remains below 0.5%. Reasoning: DMSO concentrations >0.5% exhibit inherent cytotoxicity against erythrocytes, which would confound the IC50 data.

  • Incubation: Add the parasite culture (adjusted to 0.5% initial parasitemia) to the compound plates. Incubate for 72 hours at 37°C[5]. Reasoning: A 72-hour window covers approximately 1.5 intraerythrocytic life cycles of P. falciparum, allowing sufficient time for the drug to inhibit DNA replication and parasite maturation.

  • Lysis and Staining: Subject the plates to a freeze-thaw cycle (-80°C to room temperature) to lyse the erythrocytes. Add SYBR Green I lysis buffer in the dark. Reasoning: Lysis exposes the parasitic double-stranded DNA, allowing the SYBR Green I dye to intercalate and emit a fluorescent signal.

  • Quantification: Measure fluorescence at an excitation of 485 nm and emission of 530 nm. Calculate the IC50 using non-linear regression analysis[5].

Quantitative Efficacy Profiles

The structural modification of sorbic acid dictates its antimalarial efficacy. The table below summarizes the comparative performance of various sorbyl-derived and related compounds.

Compound ClassPrimary Target / MechanismRepresentative Efficacy / IC50Reference
Aplasmomycin (Natural) Ionophore / Futalosine pathway~1.2 µg/mL (in vivo efficacy)[2]
Monoterpenic Sorbyl Analogues Plasmodium ion transport disruptionActive at 20 mg/kg (in vivo murine model)
Ciprofloxacin-Sorbic Hybrids DNA Gyrase / Heme Detoxification< 15 nM (in vitro, Dd2 strain)[3][5]
Sorbic Acid (Preservative) Fungal/Bacterial membrane disruptionN/A (Formulation Excipient)[4]

Formulation and Excipient Applications

Beyond serving as a pharmacophore, sorbic acid plays a critical role in the pharmacokinetic delivery of existing antimalarials. Artemisinin-derivative formulations, particularly dry powder suspensions developed for pediatric use, are highly susceptible to microbial degradation upon reconstitution with water. Sorbic acid is utilized as a primary preservative in formulations like Artenam (artemether 180 mg/60 ml) to maintain antimicrobial efficacy and ensure the active pharmaceutical ingredient remains stable throughout the treatment course[4].

Conclusion

Sorbic acid ester derivatives represent a highly malleable and underexplored frontier in antimalarial drug discovery. By acting as foundational building blocks for aplasmomycin analogues and serving as conjugative elements in hybrid molecules, they offer a viable pathway to bypass current mechanisms of Plasmodium drug resistance. Continued optimization of these monoterpenic fragments, validated through rigorous in vitro and in vivo protocols, holds significant promise for the next generation of antimalarial therapeutics.

References

  • Source: pharmaffiliates.
  • Source: google.
  • Source: nih.
  • Source: nih.
  • Source: grokipedia.
  • Source: niscpr.res.

Sources

Comparative Technical Guide: Ethyl Sorbate vs. 5-Methyl-Sorbic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Ethyl Sorbate and its branched analog, Ethyl 5-methylhexa-2,4-dienoate (referred to here as 5-Methyl-Sorbic Acid Ethyl Ester).

Executive Summary

Ethyl Sorbate is a linear conjugated diene ester widely used in the flavor and fragrance industry and as a standard intermediate in polymer chemistry. In contrast, 5-Methyl-Sorbic Acid Ethyl Ester (Ethyl 5-methylhexa-2,4-dienoate) is a branched structural analog primarily employed in advanced organic synthesis (e.g., natural product total synthesis, Nazarov cyclization studies) and drug discovery.

The critical differentiator lies at the C5 position : Ethyl Sorbate possesses a methine proton (


) and a terminal methyl group, whereas the 5-methyl analog features a quaternary 

center substituted with two methyl groups (gem-dimethyl effect), significantly altering its steric profile, electrophilicity, and spectral signature.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Comparison

The fundamental difference is the substitution pattern on the diene system.

  • Ethyl Sorbate: Linear chain. The

    
    -system terminates in a single methyl group.
    
  • 5-Methyl Analog: Branched chain. The

    
    -system terminates in a gem-dimethyl group (isopropylidene moiety).
    
FeatureEthyl Sorbate5-Methyl-Sorbic Acid Ethyl Ester
IUPAC Name Ethyl (2E,4E)-hexa-2,4-dienoateEthyl (2E)-5-methylhexa-2,4-dienoate
CAS Number 2396-84-110231-96-6 (General) / 54542-32-4 (2E)
Molecular Formula


Molecular Weight 140.18 g/mol 154.21 g/mol
Structure


Boiling Point 195 °C (atm); 83 °C (13 mmHg)~218 °C (est); 96 °C (10 mmHg)
Appearance Colorless liquid, fruity odorColorless to pale yellow liquid
Solubility Miscible in EtOH, oils; insol.[1][2][3][4] waterMiscible in DCM, THF, EtOH
Structural Visualization

The following diagram contrasts the linear vs. branched topology and the synthesis precursors.

Structures cluster_0 Ethyl Sorbate (Linear) cluster_1 5-Methyl Analog (Branched) ES Ethyl Sorbate (C8H12O2) Linear Diene System Croton Crotonaldehyde (Precursor) Croton->ES Ketenylation + EtOH EM Ethyl 5-methylsorbate (C9H14O2) Gem-Dimethyl Terminus Prenal Prenal (3-Methyl-2-butenal) Prenal->EM Wittig/HWE Olefination

Figure 1: Structural lineage comparison. Ethyl sorbate derives from linear crotonaldehyde, while the 5-methyl analog derives from the branched prenyl scaffold.

Analytical Differentiation (Spectroscopy)

For researchers, distinguishing these two compounds via


H NMR  is critical, particularly when monitoring reaction progress or purity. The 5-methyl analog lacks the 

proton and shows a distinct signal for the gem-dimethyl group.
Comparative H NMR Data (300 MHz, )
PositionProtonEthyl Sorbate (Linear)5-Methyl Analog (Branched)Diagnostic Note
C2

~5.78 ppm (d, J=15 Hz)~5.75 ppm (d, J=15 Hz)Similar shift; characteristic of

-unsaturation.
C3

~7.25 ppm (dd)~7.55 ppm (dd, J=11, 15 Hz)Downfield shift in 5-Me analog due to extended conjugation with electron-rich terminus.
C4

~6.15 ppm (dd/m)5.98 ppm (d, J=11 Hz) Key Diff: Becomes a doublet in 5-Me analog (couples only to H3).
C5

~6.15 ppm (m)ABSENT Replaced by quaternary carbon.
C6

~1.85 ppm (d, J=6 Hz)1.87 & 1.89 ppm (s) Key Diff: 5-Me analog shows two singlets (or one 6H singlet) vs. one doublet.

Summary for Identification:

  • Look for the loss of the H5 multiplet and the appearance of two methyl singlets near 1.8-1.9 ppm to confirm the 5-methyl analog.

  • The H4 proton simplifies from a complex multiplet (in ethyl sorbate) to a clean doublet (in the 5-methyl analog).

Synthesis Methodologies

Ethyl Sorbate (Industrial Route)

Produced via the acid-catalyzed esterification of sorbic acid. Sorbic acid is synthesized industrially by the condensation of crotonaldehyde with ketene.[5]

  • Reaction: Sorbic Acid + Ethanol

    
     Ethyl Sorbate + 
    
    
    
5-Methyl-Sorbic Acid Ethyl Ester (Laboratory Protocol)

This compound is typically synthesized via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction using Prenal (3-methyl-2-butenal) to install the diene system with the requisite branching.

Protocol: HWE Olefination

Objective: Synthesis of Ethyl 5-methylhexa-2,4-dienoate from Prenal.

Reagents:

  • Prenal (3-methyl-2-butenal): 1.0 equiv.

  • Triethyl phosphonoacetate: 1.2 equiv.

  • Sodium Hydride (NaH): 1.3 equiv (60% dispersion in oil).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Deprotonation: Add triethyl phosphonoacetate dropwise. Stir for 30 mins until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

  • Addition: Add Prenal dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ).[6] Wash combined organics with brine, dry over
    
    
    , and concentrate.[7]
  • Purification: Purify the crude oil via silica gel flash chromatography (0-5% EtOAc in Hexanes) to yield the pure ester as a colorless oil.

Synthesis start Start: NaH + THF (0°C) step1 Add Triethyl phosphonoacetate (Form Ylide) start->step1 step2 Add Prenal (3-methyl-2-butenal) step1->step2 step3 Stir RT, 4-6h (HWE Reaction) step2->step3 step4 Quench (NH4Cl) & Extract step3->step4 end Product: Ethyl 5-methylhexa-2,4-dienoate step4->end

Figure 2: Laboratory synthesis workflow for the 5-methyl analog via HWE reaction.

Applications & Biological Relevance[2]

Drug Development & Synthesis
  • Nazarov Cyclization Substrate: The 5-methyl analog is a classic substrate for studying the Nazarov cyclization. The gem-dimethyl group stabilizes the cationic intermediate and directs regioselectivity, unlike the linear ethyl sorbate which is less sterically biased.

  • Natural Product Scaffolds: It serves as a building block for aplasmomycin analogs (antimalarial) and tetrapetalone A . The branched motif mimics the isoprenoid units found in terpenes.

Metabolism & Toxicology
  • Ethyl Sorbate: Rapidly hydrolyzed to sorbic acid, which is metabolized via

    
    -oxidation similar to fatty acids. Generally Recognized As Safe (GRAS).
    
  • 5-Methyl Analog: The terminal gem-dimethyl group blocks standard

    
    -oxidation at the omega end. Metabolism likely involves 
    
    
    
    -oxidation of one methyl group to a hydroxymethyl/carboxyl group, potentially altering its pharmacokinetic half-life compared to the linear sorbate.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information. PubChem Compound Summary for CID 1550470, Ethyl sorbate. [Link]

  • Synthesis & NMR : Tantillo, D. J., et al. Investigation into the Nazarov Cyclization of Aryl Dienyl Ketones. University of California, Berkeley. [Link]

Sources

Solubility Dynamics of 5-Methyl-Sorbic Acid Ethyl Ester: A Technical Guide for Formulation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 5-Methyl-sorbic acid ethyl ester (CAS No. 10231-96-6) Synonyms: Ethyl 5-methyl-2,4-hexadienoate; Ethyl 5-methylhexa-2,4-dienoate

Executive Summary & Biochemical Relevance

In modern drug development and complex organic synthesis, understanding the precise solvation thermodynamics of intermediates is non-negotiable. 5-Methyl-sorbic acid ethyl ester is a highly purified biochemical intermediate[1]. It is most notably utilized in the total synthesis of aplasmomycin analogs, a class of macrocyclic compounds investigated as potent antimalarial agents[2].

As a Senior Application Scientist, I frequently observe formulation failures stemming from a misunderstanding of ester lipophilicity. This whitepaper deconstructs the solubility profile of 5-methyl-sorbic acid ethyl ester, comparing its behavior in organic solvents versus aqueous media, and provides field-proven, self-validating protocols for quantifying its partition coefficients.

Structural Causality and Solvation Thermodynamics

To predict the solubility of 5-methyl-sorbic acid ethyl ester (Molecular Formula:


, MW: 154.21  g/mol ), we must analyze its molecular architecture. The molecule is defined by two competing domains:
  • The Hydrophobic Tail: A conjugated 5-methyl-2,4-hexadienyl chain. This extensive hydrocarbon network is highly non-polar and interacts predominantly through London dispersion forces.

  • The Polar Headgroup: An ethyl ester moiety. While the carbonyl oxygen can act as a hydrogen bond acceptor, the overall Polar Surface Area (PSA) of the molecule is exceptionally low, calculated at approximately 26.3 Ų[3].

The Aqueous Insolubility Mechanism

The compound is practically insoluble in water[4]. The causality lies in the thermodynamics of mixing (


). When introduced to water, the extensive hydrophobic diene tail forces water molecules to form a highly ordered clathrate cage (the hydrophobic effect). The massive entropic penalty (

) of this ordering far outweighs the minor enthalpic gain (

) from hydrogen bonding at the ester carbonyl.
Organic Solvent Miscibility

Conversely, the compound is highly soluble in alcohols and miscible with non-polar organic solvents[4]. In solvents like ethyl acetate, dichloromethane (DCM), or hexane, the solute-solvent interactions (dispersion forces and dipole-dipole interactions) perfectly mimic the solute-solute interactions. The energy required for cavity formation in the solvent is easily offset by the favorable interactions, resulting in a negative


.

Solvation_Thermodynamics Solute Solute: 5-Methyl-sorbic acid ethyl ester Cavity Cavity Formation (Endothermic, ΔH > 0) Solute->Cavity Solvent Solvent System (Organic vs. Aqueous) Solvent->Cavity Interactions Solute-Solvent Interactions (Exothermic, ΔH < 0) Cavity->Interactions Org Organic Solvents (Favorable ΔG_mix) High Solubility Interactions->Org Dispersion Forces Aq Aqueous System (Unfavorable ΔG_mix) Hydrophobic Effect Interactions->Aq H-bond disruption

Thermodynamic pathways dictating the solubility of 5-methyl-sorbic acid ethyl ester in solvents.

Comparative Solubility Profile

The following table summarizes the quantitative and qualitative solubility data for 5-methyl-sorbic acid ethyl ester across various solvent classes. This data is critical for stoichiometric calculations, extraction workflows, and formulation development.

Solvent SystemDielectric Constant (

)
Solubilization CapacityMechanistic Driver
Water 80.1

mg/mL (Insoluble)
Hydrophobic effect; high entropic penalty of hydration.
Ethanol 24.5

mg/mL (Freely Soluble)
Dipole-dipole interactions; favorable hydrogen bonding.
Ethyl Acetate 6.0Miscible"Like-dissolves-like"; ester-ester dipole alignment.
Dichloromethane 9.1MiscibleStrong dispersion forces; ideal for liquid-liquid extraction.
n-Hexane 1.9MisciblePure London dispersion forces; ideal for GC-MS preparation.

Experimental Methodologies

To ensure scientific integrity, any solubility or partition coefficient data must be generated through self-validating systems. Below are the rigorous, step-by-step methodologies designed to prevent common experimental artifacts (e.g., micro-emulsions, temperature fluctuations).

Protocol 1: Shake-Flask Method for LogP (Octanol/Water) Determination

Because 5-methyl-sorbic acid ethyl ester is highly lipophilic, determining its exact partition coefficient (LogP) requires strict phase separation. The conjugated diene system provides a strong chromophore, making HPLC-UV the ideal analytical technique.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol and HPLC-grade water with each other by stirring equal volumes for 24 hours at 25.0 ± 0.1 °C. Causality: Prevents volume changes during the actual partitioning experiment.

  • Standard Preparation: Dissolve exactly 10.0 mg of 5-methyl-sorbic acid ethyl ester in 10.0 mL of the pre-saturated n-octanol.

  • Equilibration: In a borosilicate glass vial, combine 2.0 mL of the spiked n-octanol with 20.0 mL of pre-saturated water. (A 1:10 ratio is used due to the expected high lipophilicity).

  • Agitation: Shake the vial mechanically at 100 RPM for 48 hours in a temperature-controlled incubator (25.0 °C).

  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 x g for 30 minutes. Causality: Mechanical shaking creates micro-emulsions of octanol in water. Without centrifugation, these droplets artificially inflate the perceived aqueous concentration, leading to a falsely low LogP.

  • Sampling & Analysis: Carefully extract aliquots from both phases using a syringe. Analyze via HPLC-UV (Detection at ~260 nm due to the conjugated diene).

  • Calculation:

    
    .
    

LogP_Workflow A 1. Solute Saturation (5-Methyl-sorbic acid ethyl ester) B 2. Biphasic Equilibration (n-Octanol / Water at 25°C) A->B C 3. Phase Separation (Centrifugation at 3000 x g) B->C D 4. Organic Phase Analysis (HPLC-UV / GC-MS) C->D E 5. Aqueous Phase Analysis (HPLC-UV Large Injection) C->E F 6. LogP Calculation Log(Coct / Cwat) D->F E->F

Experimental workflow for determining the partition coefficient (LogP) via the shake-flask method.

Protocol 2: Kinetic Aqueous Solubility Determination

For formulation scientists needing to know the maximum aqueous concentration before precipitation occurs (kinetic solubility).

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of 5-methyl-sorbic acid ethyl ester in Dimethyl Sulfoxide (DMSO).

  • Aqueous Spiking: Add 10 µL of the DMSO stock into 990 µL of phosphate-buffered saline (PBS, pH 7.4) while vortexing vigorously. (Final DMSO concentration = 1% v/v).

  • Incubation: Incubate the solution at 37.0 °C for 2 hours to simulate physiological conditions.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is used because the compound's high lipophilicity causes it to non-specifically bind to standard nylon or polyethersulfone (PES) filters, which would skew the results.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve to determine the kinetic solubility limit.

References

  • American Chemical Suppliers. sorbic acid suppliers USA.
  • Molbase. 5-甲基-2,4-己二烯酸乙酯- CAS号10231-96-6 - 摩贝百科 - 摩贝化学.
  • Benchchem. 1,3-Octadiene|C8H14|CAS 1002-33-1 - Benchchem.
  • Pharmaffiliates. CAS No : 10231-96-6 | Product Name : 5-Methyl-sorbic Acid Ethyl Ester.

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Navigating the Regulatory Landscape of Sorbic Acid Derivatives in Flavor Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regulatory status of 5-methyl-sorbic acid ethyl ester as a flavor agent. Recognizing the importance of precise chemical identification in regulatory affairs, this guide also delineates the status of structurally related and commercially significant compounds, namely ethyl sorbate and sorbic acid, to provide a complete picture for research and development professionals.

Executive Summary: The Uncharted Territory of 5-Methyl-Sorbic Acid Ethyl Ester

A thorough review of international regulatory frameworks reveals that 5-methyl-sorbic acid ethyl ester (CAS Number: 10231-96-6) is not currently recognized or approved as a food flavoring agent by major regulatory bodies, including the United States Food and Drug Administration (FDA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Available data indicates that this substance is primarily utilized for research and development purposes, particularly in the synthesis of pharmaceutical agents, such as antimalarial compounds.[1] Its intended use is specified as "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use."[2] This critical distinction underscores its current standing outside the realm of approved food ingredients.

Chemical Identity and Key Differentiators

To fully appreciate the regulatory nuances, it is essential to distinguish between three key sorbic acid derivatives:

Compound Name CAS Number Molecular Formula Key Structural Difference
5-Methyl-Sorbic Acid Ethyl Ester10231-96-6C9H14O2Methyl group at the 5th carbon position of the sorbic acid backbone.
Ethyl Sorbate2396-84-1C8H12O2Ethyl ester of sorbic acid without the methyl group.
Sorbic Acid110-44-1C6H8O2The parent carboxylic acid.

The presence of a methyl group in 5-methyl-sorbic acid ethyl ester significantly alters its chemical identity, and consequently, its regulatory assessment, when compared to the well-established flavor agent, ethyl sorbate.

The Regulatory Status of a Close Relative: Ethyl Sorbate

In stark contrast to its methylated counterpart, ethyl sorbate (CAS No. 2396-84-1) , also known as ethyl (2E,4E)-hexa-2,4-dienoate, has a well-documented history of use and approval as a flavor ingredient.

United States (FDA)

In the United States, ethyl sorbate is listed as a synthetic flavoring substance and adjuvant under 21 CFR 172.515 .[3] It has been assigned FEMA Number 2459 by the Flavor and Extract Manufacturers Association, signifying its status as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[3]

European Union (EFSA)

The European Food Safety Authority (EFSA) has evaluated ethyl sorbate as part of its comprehensive review of flavoring substances. It is included in the Flavouring Group Evaluation 70 (FGE.70), which assesses aliphatic, linear, α,β-unsaturated di- and trienals and related alcohols, acids, and esters.[4]

International Standards (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated ethyl sorbate (JECFA number 1178). In its 61st meeting, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." [5]

The following diagram illustrates the typical regulatory approval pathway for a new flavor ingredient, a process that 5-methyl-sorbic acid ethyl ester has not undergone.

Regulatory_Approval_Pathway cluster_preclinical Preclinical & Safety Assessment cluster_dossier Dossier Submission cluster_evaluation Regulatory Evaluation cluster_approval Authorization & Post-Market Tox_Studies Toxicological Studies (Genotoxicity, Acute/Chronic Toxicity) Metabolism Metabolism & Pharmacokinetic Studies Exposure Estimated Daily Intake Assessment Submission Submission of Dossier to Regulatory Bodies (e.g., FDA, EFSA) Exposure->Submission Review Scientific Review by Expert Panels (e.g., FAF, JECFA) Submission->Review Opinion Issuance of Scientific Opinion (e.g., Safety Assessment) Review->Opinion Approval Inclusion in Positive Lists (e.g., 21 CFR 172.515, Union List) Opinion->Approval Post_Market Post-Market Surveillance Approval->Post_Market

A generalized workflow for the regulatory approval of a new flavor ingredient.

The Foundation: Regulatory Status of Sorbic Acid

The parent compound, sorbic acid (CAS No. 110-44-1) , and its salts (e.g., potassium sorbate) are widely used as antimicrobial preservatives in food. Their regulatory status is well-established globally.

  • United States (FDA): Sorbic acid is listed as a GRAS substance for its use as a chemical preservative in 21 CFR 182.3089 .[6]

  • European Union (EFSA): Sorbic acid (E 200) and potassium sorbate (E 202) are approved food additives. EFSA has established a group Acceptable Daily Intake (ADI) for sorbic acid and its potassium salt.[7][8]

  • JECFA: JECFA has also evaluated sorbic acid and established an ADI of 0-25 mg/kg body weight for the sum of sorbic acid and its calcium, potassium, and sodium salts.[9]

Safety and Toxicological Profile: An Information Gap

A critical aspect of any regulatory submission is a comprehensive safety and toxicology dataset. For 5-methyl-sorbic acid ethyl ester, there is a significant lack of publicly available toxicological data. This absence of safety studies is a primary reason for its non-approval as a food additive. In contrast, extensive toxicological data is available for both ethyl sorbate and sorbic acid, which has supported their respective safety assessments by regulatory bodies.

Conclusion for the Scientific Community

For researchers, scientists, and drug development professionals, the key takeaway is the clear regulatory distinction between 5-methyl-sorbic acid ethyl ester and other sorbic acid derivatives. While ethyl sorbate and sorbic acid are established food ingredients with a history of safe use and regulatory approval, 5-methyl-sorbic acid ethyl ester remains an unapproved substance for food and flavor applications.

Any potential future development of 5-methyl-sorbic acid ethyl ester for use as a flavoring agent would necessitate a comprehensive research program to establish its safety, including detailed toxicological and metabolic studies, followed by submission of a complete regulatory dossier to the relevant authorities. Until such assessments are conducted and approvals are granted, its use is confined to the research and non-food development sectors.

References

  • Pharmaffiliates. 5-Methyl-sorbic Acid Ethyl Ester. [Link]

  • The Good Scents Company. (E,E)-ethyl sorbate. [Link]

  • PubChem. Ethyl sorbate. [Link]

  • U.S. Food and Drug Administration. Substances Added to Food. [Link]

  • European Food Safety Authority. Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. [Link]

  • Inchem.org. JECFA Evaluations-SORBIC ACID-. [Link]

  • Flavor Extract Manufacturers Association. ETHYL SORBATE. [Link]

  • U.S. Food and Drug Administration. sorbic acid - Inventory of Food Contact Substances Listed in 21 CFR. [Link]

  • CABI Digital Library. Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. [Link]

Sources

Thermodynamic Properties of Conjugated Diene Esters: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conjugated diene esters—molecules featuring a


-system extending across two double bonds and an adjacent ester carbonyl (e.g., sorbates, retinoic acid derivatives)—are critical structural motifs in active pharmaceutical ingredients (APIs), food preservatives, and advanced polymeric materials. The thermodynamic behavior of this moiety dictates the physical stability, shelf-life, and synthetic reactivity of the compound. This whitepaper provides an in-depth analysis of the thermodynamic properties of conjugated diene esters, synthesizing fundamental physical chemistry with field-proven analytical protocols to guide researchers in drug development and materials science.

Thermodynamic Fundamentals of the Conjugated Diene Ester Motif

Resonance Stabilization and Enthalpy of Formation

The thermodynamic hallmark of a conjugated diene ester is its extended delocalization energy. In an isolated diene, the


-bonds act independently. However, when separated by a single bond and adjacent to an ester group (-COOR), the 

-electrons delocalize across the entire framework. The ester group exerts an electron-withdrawing mesomeric effect (-M), creating a "push-pull" system that significantly lowers the ground-state standard enthalpy of formation (

)[1].

Because of this deep thermodynamic energy well, the heat of hydrogenation for a conjugated diene ester is markedly less exothermic than that of an isolated diene. The difference in the heat released (typically >15-20 kJ/mol) directly quantifies the resonance stabilization energy imparted by the conjugated system[2].

Conformational Thermodynamics (s-cis vs. s-trans)

Rotation around the C-C single bond connecting the two alkenes yields two primary conformers: s-trans and s-cis.

  • Thermodynamic Minimum: The s-trans conformer is the global thermodynamic minimum due to the minimization of steric repulsion between the terminal groups.

  • Reactive Intermediate: The s-cis conformer is higher in energy but is the obligatory geometry for [4+2] cycloadditions (Diels-Alder reactions)[3]. The energy barrier to rotation (

    
    ) and the enthalpy difference (
    
    
    
    ) between these states dictate the kinetics of reactivity. The electron-withdrawing ester group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, making it highly reactive toward electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions.

Thermophysical Properties & Phase Transitions

Accurate thermophysical data is required for formulation and scale-up. Recent precise calorimetric studies on model compounds like (E,E)-methyl sorbate have mapped these properties comprehensively[4].

  • Enthalpy of Vaporization (

    
    ):  For methyl sorbate, the enthalpy of vaporization at the normal boiling point is calculated at 44.29 kJ/mol via the Clausius–Clapeyron relation[4].
    
  • Heat Capacity (

    
    ):  The specific heat capacity, measured via , is a vital parameter for designing thermal control systems during API crystallization and distillation[4].
    

Thermodynamics of Oxidative Degradation

Conjugated dienes are thermodynamically susceptible to autoxidation, a radical-chain process that yields conjugated diene hydroperoxides. While the overall oxidation reaction is highly exothermic, it is kinetically limited by the activation energy of radical initiation. The structural dynamics of the surrounding matrix (e.g., lipid core structures or polymer networks) significantly influence the oxidative resistance by altering the local thermodynamic phase state[5]. Monitoring the heat flow of this exothermic process provides a direct, real-time measurement of degradation kinetics[6].

Quantitative Data Summary

The following table summarizes the comparative thermodynamic properties of diene systems, illustrating the stabilizing effect of conjugation and esterification.

Thermodynamic PropertyIsolated Diene (e.g., 1,4-Pentadiene)Conjugated Diene (e.g., 1,3-Pentadiene)Conjugated Diene Ester (e.g., Methyl Sorbate)
Delocalization Energy ~0 kJ/mol~15 kJ/mol>20 kJ/mol (Extended

-system)
Relative Heat of Hydrogenation Highly ExothermicModerately ExothermicLeast Exothermic (Most stable)
Dominant Conformation Highly flexibles-trans favoreds-trans strictly favored
Enthalpy of Vaporization (

)
~26 kJ/mol~28 kJ/mol~44.29 kJ/mol
Oxidative Susceptibility LowHigh (Rapid hydroperoxide formation)Moderate (Ester deactivation effect)

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic measurements must be self-validating. The following protocols detail how to establish causality and eliminate kinetic artifacts.

Protocol 1: Determination of Phase Transitions and via DSC

Objective: Measure the heat capacity and melting enthalpy (


) without confounding kinetic degradation.
Causality Principle:  A single heating ramp cannot distinguish between a reversible thermodynamic phase transition (melting) and an irreversible kinetic process (thermal degradation). A heat-cool-heat cycle validates the thermodynamic nature of the transition.
  • Sample Preparation: Seal 5–10 mg of the conjugated diene ester API in a hermetic aluminum DSC pan under a nitrogen atmosphere to prevent premature oxidation.

  • First Heating Ramp: Heat from 20°C to 150°C at 10°C/min. Record the endothermic heat flow.

  • Cooling Cycle (Validation Step): Cool the sample back to 20°C at 10°C/min. Observe the exothermic crystallization peak.

  • Second Heating Ramp: Re-heat to 150°C.

  • Data Synthesis: If the endothermic peak reappears at the exact same melting temperature (

    
    ) with an identical 
    
    
    
    , the transition is purely thermodynamic. Any loss in enthalpy indicates irreversible thermal degradation during the first cycle.
Protocol 2: Real-time Thermodynamic Monitoring of Oxidation via IC and UV-Vis

Objective: Quantify the enthalpy of oxidation and validate the degradation pathway. Causality Principle: measures bulk heat flow (


) but is non-specific[6]. Conjugated diene hydroperoxides, however, have a distinct UV absorbance at 234 nm[7]. Correlating the two orthogonally validates the reaction mechanism.
  • Isothermal Calorimetry: Place the sample in an IC ampoule at a constant temperature (e.g., 40°C) under an oxygen atmosphere. Continuously record the exothermic heat flow (

    
    ) over 72 hours.
    
  • Integration: Integrate the heat flow curve over time to determine the cumulative enthalpy of oxidation (

    
    ).
    
  • Orthogonal UV-Vis Sampling: At specific time intervals, extract micro-aliquots. Dilute in ethanol and measure the absorbance at 234 nm using a [7].

  • Validation Plot: Plot the cumulative heat (

    
    ) against the hydroperoxide concentration derived from the 234 nm absorbance. A linear correlation proves that the measured heat is exclusively caused by the primary oxidation of the conjugated diene ester. Non-linearity indicates the onset of secondary degradation (e.g., polymerization).
    

Visualizations

EnergyLandscape A s-trans Conformer (Thermodynamic Minimum) B Transition State (Rotational Barrier) A->B + Heat (Endothermic) C s-cis Conformer (Reactive Intermediate) B->C - Energy (Relaxation) D Diels-Alder Adduct (Global Minimum) C->D + Dienophile (Exothermic)

Thermodynamic energy landscape of conjugated diene ester isomerization and cycloaddition.

Workflow N1 Sample Preparation (Conjugated Diene Ester) N2 Differential Scanning Calorimetry (DSC) Measure Cp & Phase Transitions N1->N2 N3 Isothermal Calorimetry (IC) Monitor Heat Flow (Oxidation) N1->N3 N4 UV-Vis Spectrophotometry Track 234 nm Absorbance N1->N4 N5 Thermodynamic & Kinetic Data Synthesis N2->N5 N3->N5 N4->N5

Self-validating experimental workflow for thermodynamic and kinetic characterization.

References

  • Title: Density, Vapor Pressure, Enthalpy of Vaporization, and Heat Capacity of (E,E)-Methyl Sorbate Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Lipid oxidation kinetics and antioxidant efficiency in foods using isothermal calorimetry Source: Journal of Thermal Analysis and Calorimetry (Springer / BIA) URL: [Link]

  • Title: Core lipid structure is a major determinant of the oxidative resistance of low density lipoprotein Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Folded Functional Lipid-Poor Apolipoprotein A-I Obtained by Heating of High-Density Lipoproteins Source: PubMed Central (PMC) URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of 5-Methylsorbic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Esters of 5-methylsorbic acid are valuable compounds with applications in various fields, including their use as flavoring agents and fragrances due to their characteristic fruity aromas.[1] They also serve as important intermediates in organic synthesis. The Fischer esterification is a classic and effective method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2] This application note provides a detailed protocol for the Fischer esterification of 5-methylsorbic acid with methanol to produce methyl 5-methylsorbate.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The reaction equilibrium can be manipulated to favor the formation of the ester product by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[5][6] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[4][7]

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing in-depth procedural details, safety information, and analytical methods for successful synthesis and characterization of the target ester.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
5-Methylsorbic acid≥98%Sigma-Aldrich821-25-0
Methanol (Anhydrous)≥99.8%Fisher Scientific67-56-1Use of anhydrous methanol is crucial to drive the reaction equilibrium towards the product.
Sulfuric Acid (H₂SO₄)95-98%VWR7664-93-9Concentrated sulfuric acid is a strong corrosive and dehydrating agent. Handle with extreme care.[8]
Diethyl EtherACS GradeSigma-Aldrich60-29-7Highly flammable.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8Used for neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific7757-82-6Used as a drying agent.
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel (250 mL)
Beakers and Erlenmeyer flasks
Graduated cylinders
pH paper
Rotary evaporator

Experimental Protocol

Reaction Setup and Procedure

The following diagram outlines the general workflow for the synthesis of methyl 5-methylsorbate.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine 5-methylsorbic acid, methanol, and H₂SO₄ in a round-bottom flask. B 2. Reflux the mixture with stirring. A->B C 3. Cool the reaction mixture and add diethyl ether. B->C Cool to room temp. D 4. Wash with saturated NaHCO₃ solution in a separatory funnel. C->D E 5. Wash with brine. D->E F 6. Dry the organic layer with anhydrous Na₂SO₄. E->F G 7. Filter and concentrate the organic layer using a rotary evaporator. F->G Transfer H 8. Characterize the product (GC-MS, NMR, IR). G->H

Sources

Application Note: Enzymatic Synthesis of Ethyl 5-methylhexa-2,4-dienoate via Candida antarctica Lipase B (CALB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-methylhexa-2,4-dienoate (also known as 5-methyl-sorbic acid ethyl ester) is a highly valued conjugated dienoid ester utilized as a specialized building block in pharmaceutical synthesis, flavor chemistry, and antimicrobial development ()[1]. Traditional chemical synthesis relies on Fischer esterification using strong mineral acids (e.g., H₂SO₄). However, these harsh acidic conditions frequently induce unwanted side reactions, including double-bond migration, geometric isomerization, or polymerization of the sensitive 2,4-diene system ()[2][3].

To circumvent these structural degradation issues, biocatalysis utilizing Candida antarctica Lipase B (CALB)—commercially available in its immobilized form as Novozym® 435—provides a highly selective, mild, and environmentally sustainable alternative ()[4]. This application note details the optimized, self-validating protocol for the enzymatic esterification of 5-methylhexa-2,4-dienoic acid.

Mechanistic Insights & Biocatalyst Selection

As a Senior Application Scientist, selecting the correct biocatalyst requires understanding the structural constraints of the substrate. The 5-methylhexa-2,4-dienoic acid backbone is rigid and planar due to the conjugated diene, while the terminal 5-methyl group introduces significant steric bulk at the ω-end of the acyl chain.

CALB is uniquely suited for this transformation. It operates via a classical Ping-Pong Bi-Bi mechanism and possesses a deep, elliptical acyl-binding cleft (approximately 10 Å × 4 Å × 12 Å) that perfectly accommodates the bulky, rigid diene structure without steric clashing ()[5]. Furthermore, unlike many lipases, CALB possesses a severely truncated "lid" domain, rendering interfacial activation unnecessary and allowing it to function at peak efficiency in monophasic organic solvents ()[4][6].

Mechanism E1 Free CALB (Ser105) ES Enzyme-Acid Complex E1->ES EAc Acyl-Enzyme Intermediate ES->EAc Cleavage EAcB Acyl-Enzyme-EtOH Complex EAc->EAcB Water H2O EAc->Water Releases EP Enzyme-Ester Complex EAcB->EP Nucleophilic Attack E2 Free CALB (Regenerated) EP->E2 Ester Ethyl 5-methylhexa- 2,4-dienoate EP->Ester Releases Acid 5-Methylhexa- 2,4-dienoic acid Acid->ES Binds EtOH Ethanol EtOH->EAcB Binds

Ping-Pong Bi-Bi catalytic cycle of CALB for the esterification of conjugated dienoic acids.

Experimental Design & Causality

To achieve >95% conversion, the reaction parameters must be thermodynamically and kinetically optimized. The causality behind the optimized conditions is summarized below:

ParameterCondition TestedConversion Yield (%)Rationale / Causality
Solvent Solvent-free45.2Poor solubility of the solid acid substrate limits mass transfer.
Solvent Hexane78.5Good log P, but limited solubility for the polar ethanol donor.
Solvent 2-MeTHF>98.0 Biomass-derived; optimal biocompatibility; co-solubilizes both substrates ()[5].
Temperature 30 °C62.1Suboptimal kinetic energy for the rigid diene substrate.
Temperature 50 °C>98.0 Optimal balance of enzyme activity and substrate stability ()[7].
Temperature 70 °C81.4Partial thermal deactivation of CALB and excessive ethanol volatilization.
Molar Ratio 1:1 (Acid:EtOH)70.3Equilibrium limited by water accumulation.
Molar Ratio 1:5 (Acid:EtOH)>98.0 Excess ethanol drives equilibrium forward (Le Chatelier's principle).

Note: The addition of activated 4Å molecular sieves is critical. By sequestering the water byproduct, the sieves prevent the lipase from catalyzing the reverse hydrolysis reaction, locking the system in a high-yield state.

Step-by-Step Protocol

Workflow Step1 1. Preparation Dissolve acid & EtOH in 2-MeTHF Step2 2. Catalysis Setup Add Novozym 435 & 4Å Sieves Step1->Step2 Step3 3. Reaction Incubate at 50°C, 200 rpm for 24h Step2->Step3 Step4 4. Downstream Filter biocatalyst & evaporate solvent Step3->Step4 Step5 5. Validation Analyze via TLC, HPLC-MS, and NMR Step4->Step5

Step-by-step experimental workflow for the enzymatic synthesis of ethyl 5-methylhexa-2,4-dienoate.
Materials
  • Substrate: 5-methylhexa-2,4-dienoic acid (1.0 mmol, ~126.15 mg)

  • Acyl Acceptor: Absolute Ethanol (5.0 mmol, ~290 µL)

  • Biocatalyst: Novozym® 435 (Immobilized CALB, 50 mg)

  • Desiccant: 4Å Molecular Sieves (100 mg, freshly activated at 300°C)

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF, 5.0 mL)

Methodology
  • Substrate Preparation: In a 10 mL glass reaction vial, dissolve 1.0 mmol of 5-methylhexa-2,4-dienoic acid in 5.0 mL of anhydrous 2-MeTHF. Add 5.0 mmol of absolute ethanol.

  • Catalyst Addition: Introduce 100 mg of activated 4Å molecular sieves to the solution, followed by 50 mg of Novozym® 435 beads.

  • Enzymatic Reaction: Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital thermoshaker set to 50°C and 200 rpm. Crucial Causality: The 200 rpm agitation speed is specifically chosen to maintain the suspension of the biocatalyst and overcome mass transfer limitations without causing mechanical shearing/pulverization of the delicate acrylic resin beads ()[4]. Incubate for 24 hours.

  • Downstream Processing: Terminate the reaction by filtering the mixture through a 0.45 µm PTFE syringe filter to remove the immobilized enzyme and molecular sieves. Wash the retained catalyst with an additional 2 mL of 2-MeTHF to recover any residual product.

  • Concentration: Evaporate the solvent and unreacted ethanol under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl 5-methylhexa-2,4-dienoate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, the protocol integrates a multi-tiered validation approach:

  • Thin-Layer Chromatography (TLC): Monitor the reaction using Silica gel 60 F254 plates with a mobile phase of Hexane/Ethyl Acetate (8:2 v/v). The starting carboxylic acid exhibits strong hydrogen bonding and will present a lower retention factor (

    
    ). The successful formation of the ethyl ester eliminates this hydrogen bonding, resulting in a distinct, higher-migrating spot (
    
    
    
    ) ()[4]. Visualize under UV light (254 nm) to confirm the preservation of the conjugated diene system.
  • HPLC-MS: Analyze the purified fraction via electrospray ionization mass spectrometry (ESI-MS). The expected exact mass for the product (

    
    ) is 154.10 Da. Look for the 
    
    
    
    peak at m/z 155.10 to confirm product identity.
  • NMR Spectroscopy:

    
    -NMR should confirm the presence of the ethyl group (a quartet near 4.1 ppm and a triplet near 1.2 ppm) and the intact conjugated olefinic protons (multiplets between 5.5 and 7.5 ppm), verifying that no acid-catalyzed double-bond migration occurred during the mild enzymatic process.
    

References

  • Novel methods for the synthesis of small ring systems - White Rose eTheses Online. Available at: [Link]

  • Enzymatic continuous-flow preparation of nature-inspired phenolic esters - SciSpace. Available at:[Link]

  • Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks - Pharmaceutics (NIH/PMC). Available at:[Link]

  • Enzymatic Synthesis of Sorboyl-Polydatin Prodrug in Biomass-Derived 2-Methyltetrahydrofuran - Journal of Chemistry (Semantic Scholar). Available at:[Link]

  • Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative - Fermentation (MDPI). Available at:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Sorbic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sorbic acid (2,4-hexadienoic acid) is a ubiquitous antimicrobial agent utilized across the food, beverage, and cosmetic industries due to its high efficacy against molds and yeasts. However, its limited aqueous solubility and low partition coefficient often restrict its bioavailability in complex, lipid-rich, or multiphase matrices. To circumvent this, enzymatic and chemical esterification strategies are increasingly employed to synthesize sorbic acid ester derivatives (such as glycerol sorbate or alkyl sorbates), which exhibit enhanced lipophilicity and targeted antimicrobial behavior[1].

Analyzing these derivatives alongside the parent compound presents a unique chromatographic challenge. The analytical method must bridge a significant polarity gap: capturing the highly polar, ionizable parent acid while simultaneously resolving the neutral, highly hydrophobic ester derivatives. This application note details a robust, self-validating HPLC-DAD methodology designed for the simultaneous extraction, resolution, and quantification of sorbic acid and its esterified analogs.

Mechanistic Principles of Chromatographic Separation

Developing a reliable method requires a deep understanding of the physicochemical causality driving the separation:

  • Stationary Phase Selection: While standard C18 columns are widely used for basic preservative analysis[2][3], the diverse polarity range of esterified mixtures demands high-efficiency end-capped C18 phases or mixed-mode columns (combining hydrophobic and anion-exchange properties) to prevent secondary interactions[4][5].

  • Mobile Phase & pH Causality: The retention of unesterified sorbic acid is strictly pH-dependent. Its pKa is approximately 4.76. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to split peaks and severe tailing. By buffering the mobile phase to an acidic pH (e.g., pH 4.2 using ammonium acetate or citrate), the ionization of the carboxylic acid group is fully suppressed[2][3]. This forces the parent acid into its neutral state, maximizing its interaction with the hydrophobic stationary phase and ensuring sharp, Gaussian peak shapes.

  • Gradient Elution Dynamics: Because the ester derivatives (e.g., glycerol sorbate) lack the ionizable carboxyl group, they are unaffected by pH but are significantly more hydrophobic[1]. An isocratic method would either elute the parent acid too quickly (poor resolution from the solvent front) or retain the esters indefinitely. A gradient elution—starting with high aqueous content and ramping to high organic content—is necessary to sweep the hydrophobic esters from the column efficiently.

  • Detection: The conjugated diene structure of the sorbate moiety provides a strong, distinct chromophore. Setting the Diode-Array Detector (DAD) to an absorption maximum (

    
    ) of 254 nm allows for highly sensitive and selective detection of both the parent acid and its esters[3][5].
    

Analytical Workflow

The following diagram illustrates the logical progression of the analytical workflow, from matrix disruption to data quantification.

HPLC_Workflow Sample 1. Sample Matrix (Lipids, Proteins, Preservatives) Extraction 2. Liquid Extraction (Citrate Buffer / MeOH) Sample->Extraction SPE 3. SPE Clean-up (HLB Cartridge) Extraction->SPE Supernatant Elution 4. Target Elution (100% MeOH) SPE->Elution Wash & Elute HPLC 5. HPLC Separation (C18, Gradient Elution) Elution->HPLC 10 µL Injection Detection 6. UV-DAD Detection (λ = 254 nm) HPLC->Detection Eluent Data 7. Data Analysis (Quantification & Yield) Detection->Data

Figure 1: Analytical workflow for extraction and HPLC quantification of sorbic acid esters.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Standards: Sorbic acid (>99%), Glycerol sorbate, Ethyl sorbate.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: 50 mM Ammonium acetate, adjusted to pH 4.2 with glacial acetic acid.

  • Consumables: Polymeric Reversed-Phase Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 200 mg)[6], 0.22 µm PTFE syringe filters.

Self-Validating Extraction Procedure (SPE)

Complex matrices cause baseline disturbances and column fouling. A polymeric SPE cleanup captures both the polar acid and the hydrophobic esters, acting as a self-validating step by standardizing the injection matrix regardless of the original sample composition[6].

  • Homogenization: Weigh 5.0 g of the sample into a 50 mL centrifuge tube. Add 25 mL of a 5 mmol/L citrate buffer/methanol (1:1 v/v) extraction solution. Causality: The methanol disrupts lipid-protein interactions, while the citrate buffer maintains the analytes in a stable state.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes to pellet insoluble matrix components.

  • SPE Conditioning: Condition the HLB cartridge with 5 mL of MeOH followed by 5 mL of ultrapure water.

  • Loading: Load 5 mL of the sample supernatant onto the cartridge at a dropwise flow rate (~1 mL/min).

  • Washing: Wash with 5 mL of 5% MeOH in water. Self-Validation Checkpoint: This specific wash strength removes highly polar interferences (sugars, salts) without prematurely eluting the target analytes.

  • Elution: Elute the sorbic acid and its ester derivatives using 5 mL of 100% MeOH into a clean volumetric flask.

  • Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter prior to injection.

Optimized HPLC Conditions
  • Column: End-capped Reversed-Phase C18 (150 mm × 4.6 mm, 5 µm particle size)[2][7].

  • Column Temperature: Maintained at 25 °C to ensure reproducible partition kinetics[8].

  • Mobile Phase A: 50 mM Ammonium acetate buffer (pH 4.2).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV-DAD at 254 nm[2][5].

Gradient Program: The gradient is designed as a self-cleaning system. The high organic wash at the end ensures no late-eluting hydrophobic lipids carry over to subsequent runs, preventing ghost peaks.

  • 0.0 – 5.0 min: 20% B (Isocratic hold to resolve polar matrix components and elute parent sorbic acid).

  • 5.0 – 15.0 min: Linear ramp from 20% B to 80% B (Elutes the highly hydrophobic ester derivatives).

  • 15.0 – 20.0 min: 80% B (Column wash phase).

  • 20.0 – 25.0 min: 20% B (Re-equilibration).

Method Validation & Quantitative Performance

The method must be validated for linearity, sensitivity, and precision. The table below summarizes typical quantitative performance metrics achieved using this optimized protocol, demonstrating its reliability for both the parent acid and esterified derivatives[1][2][5][8].

AnalyteRetention Time (min)Linearity (R²)LOD (mg/L)LOQ (mg/L)Recovery (%)Intra-day RSD (%)
Sorbic Acid 6.20.99950.240.8098.5 ± 1.22.1
Glycerol Sorbate 11.40.99910.351.1096.2 ± 2.03.4
Ethyl Sorbate 14.80.99880.401.2595.8 ± 2.43.8

Troubleshooting & Chromatographic Optimization

  • Issue: Peak Tailing of Sorbic Acid.

    • Causality: Secondary interactions between the partially ionized carboxylic acid group and unreacted silanol groups on the stationary phase.

    • Solution: Verify the pH of Mobile Phase A. If the pH has drifted above 4.5, the acid will begin to ionize. Remake the buffer and strictly adjust to pH 4.2. Alternatively, ensure the use of a highly end-capped C18 column.

  • Issue: Co-elution or Poor Resolution of Ester Derivatives.

    • Causality: The gradient ramp is too steep, causing the hydrophobic esters to elute as a single unresolved band.

    • Solution: Decrease the steepness of the gradient. Extend the ramp phase from 10 minutes to 15 or 20 minutes (e.g., 20% to 80% B over 20 min) to allow sufficient time for the stationary phase to differentiate the alkyl chain lengths of the esters.

  • Issue: Baseline Drift During Gradient.

    • Causality: Differences in UV absorbance between the aqueous buffer and acetonitrile at 254 nm.

    • Solution: This is normal in gradient elution, but if it interferes with integration, utilize the DAD's reference wavelength feature (e.g., Reference at 360 nm) to mathematically subtract the background drift.

References

1.4 2.5 3.8 4.2 5. 3 6.1 7. 6

Sources

Application Note: High-Sensitivity Detection of Ethyl 5-Methylsorbate in Complex Food Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust methodology for the determination of ethyl 5-methylsorbate, a key flavor compound, in various food matrices. The protocol outlines optimized parameters for sample extraction using headspace solid-phase microextraction (HS-SPME), followed by sensitive detection and quantification using gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, food scientists, and quality control analysts, providing a comprehensive framework from sample preparation to data analysis and method validation, ensuring both technical accuracy and practical applicability.

Introduction

Ethyl 5-methylsorbate (CAS 10231-96-6) is an important ester that contributes to the characteristic aroma and flavor profiles of many fermented foods and beverages.[1][2] Its presence and concentration can significantly influence consumer perception and product quality. Accurate and reliable quantification of this volatile compound in complex food matrices, which can range from alcoholic beverages to dairy products and baked goods, presents a significant analytical challenge. The inherent complexity of these matrices necessitates highly selective and sensitive analytical techniques to overcome interferences and achieve low detection limits.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds in food.[3] Its high chromatographic resolution and mass selectivity make it ideal for identifying and quantifying target analytes in intricate mixtures. This application note details a comprehensive workflow for the analysis of ethyl 5-methylsorbate, with a particular focus on optimizing sample preparation to enhance analyte recovery and minimize matrix effects.

Solvent-free extraction techniques, such as solid-phase microextraction (SPME), have become the industry standard for flavor and volatile analysis due to their simplicity, speed, and sensitivity.[4][5] Specifically, headspace SPME (HS-SPME) is advantageous for isolating volatile compounds like ethyl 5-methylsorbate from the non-volatile components of the food matrix, thereby reducing instrumental contamination and improving analytical performance.[6]

This document provides a step-by-step protocol for HS-SPME followed by GC-MS analysis, including detailed parameter optimization and method validation guidelines to ensure data integrity and reproducibility.

Materials and Reagents

Chemicals and Standards
  • Ethyl 5-methylsorbate (≥98% purity)

  • Internal Standard (IS): e.g., Ethyl nonanoate or a suitable deuterated analog

  • Sodium chloride (NaCl), analytical grade

  • Deionized water, 18.2 MΩ·cm

  • Methanol, HPLC grade

  • Hexane, HPLC grade

Equipment and Consumables
  • Gas chromatograph with a mass selective detector (GC-MS)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Heated agitator or water bath with magnetic stirrer

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocols

Standard Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of ethyl 5-methylsorbate and dissolve in 100 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1 to 50 µg/L).

Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

The choice of SPME fiber and extraction parameters is critical for achieving optimal sensitivity and selectivity. A DVB/CAR/PDMS fiber is recommended for its broad applicability to a wide range of volatile and semi-volatile compounds.[6]

Protocol for Liquid Samples (e.g., Juices, Wines):

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial. Salting-out increases the ionic strength of the aqueous phase, which enhances the volatility of the analytes and improves their partitioning into the headspace.[7]

  • Spike the sample with a known amount of the internal standard working solution.

  • Immediately seal the vial with a magnetic screw cap.

  • Place the vial in the heated agitator.

  • Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (500 rpm) to allow for the partitioning of analytes between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Immediately after extraction, retract the fiber and introduce it into the GC inlet for thermal desorption.

Protocol for Solid/Semi-Solid Samples (e.g., Cheese, Bread):

  • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1.5 g of NaCl.

  • Spike with the internal standard working solution.

  • Seal the vial and proceed with the equilibration, extraction, and desorption steps as described for liquid samples.

Analytical Workflow Diagram

GC-MS Workflow for Ethyl 5-Methylsorbate cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample (Liquid or Solid) Vial Add to 20mL Vial + NaCl + Internal Standard Sample->Vial Equilibrate Equilibrate & Extract (HS-SPME, 60°C) Vial->Equilibrate Desorb Thermal Desorption in GC Inlet Equilibrate->Desorb Transfer SPME Fiber Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM/Scan) Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Ethyl 5-Methylsorbate Analysis.

GC-MS Parameters

The following GC-MS parameters have been optimized for the detection of ethyl 5-methylsorbate. These settings provide a good starting point and may require further refinement based on the specific instrument and food matrix being analyzed.

Parameter Setting Rationale
GC System
Injection PortSplitless Mode, 250°CEnsures efficient thermal desorption of analytes from the SPME fiber and transfer to the column.
SPME Desorption Time5 minutesAllows for complete desorption of the target analyte.
Carrier GasHelium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency and is inert.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)A mid-polar column offering good selectivity for a wide range of flavor compounds.
Oven Program40°C (hold 2 min), ramp to 180°C at 5°C/min, then to 240°C at 20°C/min (hold 5 min)The temperature program is designed to separate ethyl 5-methylsorbate from other volatile components in the food matrix.
MS System
Ion Source Temp.230°CStandard temperature for robust ionization.
Quadrupole Temp.150°CMaintains mass accuracy.
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization energy for generating reproducible mass spectra and enabling library matching.
Acquisition ModeScan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification, while SIM mode provides higher sensitivity and selectivity for quantification.[8]
SIM Ionsm/z 154 (Quantifier), 95, 67 (Qualifiers)These ions are characteristic fragments of ethyl 5-methylsorbate, providing specificity for detection.

Results and Discussion

Identification of Ethyl 5-Methylsorbate

The identity of ethyl 5-methylsorbate is confirmed by comparing the retention time and the acquired mass spectrum with that of an authentic standard. The molecular formula for ethyl 5-methylsorbate is C9H14O2, with a molecular weight of 154.21 g/mol .[1]

Expected Retention and Spectral Data:

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Ethyl 5-methylsorbate~15-17 (Varies with system)15495, 67, 109, 125

The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For ethyl 5-methylsorbate, the molecular ion at m/z 154 should be present, along with characteristic fragment ions that can be used for confirmation and quantification.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: A calibration curve should be constructed by analyzing standard solutions at a minimum of five concentration levels. The coefficient of determination (R²) should be ≥ 0.99.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are typically determined as the concentration that yields a signal-to-noise ratio of 3 and 10, respectively.[10] For food matrices, LOQs in the low µg/kg range are often achievable with this method.[11]

  • Accuracy and Precision: Accuracy is assessed through recovery studies by spiking blank food matrices with known concentrations of the analyte. Precision is evaluated by calculating the relative standard deviation (RSD) of replicate analyses. Acceptable recoveries are typically within 70-120% with RSDs below 15-20%.[8][12]

  • Matrix Effects: The influence of the food matrix on the analytical signal should be evaluated by comparing the slope of the matrix-matched calibration curve with that of the solvent-based calibration curve.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, reliable, and robust approach for the determination of ethyl 5-methylsorbate in a variety of food matrices. The detailed protocols for sample preparation and instrumental analysis, along with guidelines for method validation, offer a comprehensive framework for researchers and quality control laboratories. The use of HS-SPME minimizes sample handling and solvent consumption, making it an environmentally friendly and efficient extraction technique. Proper optimization of the parameters outlined in this application note will enable the accurate quantification of this key flavor compound, contributing to a better understanding and control of food quality and aroma profiles.

References

  • Baltussen, E., Sandra, P., David, F., & Cramers, C. (1999). Stir bar sorptive extraction (SBSE), a novel extraction technique for aqueous samples: Theory and principles. Journal of Microcolumn Separations, 11(10), 737-747. Available from: [Link]

  • David, F., & Sandra, P. (2007). Stir bar sorptive extraction for trace analysis. Journal of Chromatography A, 1152(1-2), 54-69. Available from: [Link]

  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. Available from: [Link]

  • Roberts, D. D., Pollien, P., & Milo, C. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(6), 2430-2437. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5323650, Methyl sorbate. Retrieved from [Link].

  • EST Analytical. (n.d.). Solid Phase Micro Extraction of Flavor Compounds in Beer. Retrieved from [Link]

  • Ochiai, N., & Sandra, P. (2023). Stir Bar Sorptive Extraction: A Versatile, Sensitive and Robust Technique for Targeted and Untargeted Analyses. In J. Pawliszyn (Ed.), Evolution of Solid Phase Microextraction Technology (pp. 175-213). Royal Society of Chemistry.
  • Risticevic, S., & Pawliszyn, J. (2013). Solid-phase microextraction for the analysis of food contaminants. TrAC Trends in Analytical Chemistry, 45, 193-207.
  • Gallart-Mateu, D., et al. (2023). In Evolution of Solid Phase Microextraction Technology (pp. 175-213). The Royal Society of Chemistry.
  • Bignardi, C., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry, 319, 126543. Available from: [Link]

  • Khan, I., et al. (2020). Development and validation of a GC-MS method for the simultaneous detection of preservatives in pharmaceuticals, food preparations and natural products. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.
  • Grilc, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11. Available from: [Link]

  • Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2735. Available from: [Link]

  • Kim, D. G., et al. (2012). Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatization and GC-MS analysis. Chemistry Central Journal, 6(1), 143. Available from: [Link]

Sources

Conditions for microwave-assisted synthesis of 5-methyl-sorbic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Microwave-Assisted Synthesis of 5-Methyl-Sorbic Acid Esters

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of 5-methyl-sorbic acid esters (alkyl 5-methyl-2,4-hexadienoates). These conjugated diene esters are critical intermediates in the synthesis of terpenoids, fragrance compounds, and pharmaceutical pharmacophores requiring the 2,4-diene moiety.

Traditional thermal synthesis (refluxing benzene/pyridine) suffers from long reaction times (12–24 hours), poor stereoselectivity, and polymerization of the sensitive diene system. This microwave (MW) protocol utilizes a two-stage one-pot or stepwise approach to reduce reaction time to under 30 minutes while suppressing thermal polymerization and maximizing the E,E-isomer yield.

Reaction Mechanism & Strategy

The synthesis relies on a Doebner-Modified Knoevenagel Condensation followed by esterification.

  • Condensation: 3-Methyl-2-butenal (Prenal) reacts with Malonic Acid in the presence of a base (Piperidine/Pyridine) to form the dicarboxylic acid intermediate.

  • Decarboxylation: Under MW irradiation, the intermediate undergoes rapid decarboxylation to form 5-methyl-2,4-hexadienoic acid.

  • Esterification: Direct esterification with the desired alcohol (e.g., Ethanol) using an acidic catalyst.

Mechanistic Pathway

G Start 3-Methyl-2-butenal (Prenal) Inter Dicarboxylic Intermediate Start->Inter Base Cat. MW 90°C Malonic Malonic Acid Malonic->Inter Acid 5-Methyl-2,4- hexadienoic Acid Inter->Acid -CO2 (Decarboxylation) Ester 5-Methyl-Sorbic Acid Ester Acid->Ester ROH, H+ MW 100°C

Caption: Sequential pathway from Prenal to 5-Methyl-Sorbate via Doebner condensation and esterification.

Experimental Design (DoE) & Critical Parameters

To ensure reproducibility and safety, the following parameters are optimized for a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Table 1: Optimized Reaction Conditions
ParameterStep 1: Condensation (Acid Synthesis)Step 2: Esterification
Reagents 3-Methyl-2-butenal (1 eq), Malonic Acid (1.2 eq)Crude Acid (1 eq), Alcohol (Excess/Solvent)
Catalyst Piperidine (0.1 eq) in Pyridine (solvent)H₂SO₄ (1-2 drops) or Sulfated Zirconia (Solid)
Temperature 90°C (Critical to prevent polymerization)100°C
Time 15 - 20 minutes5 - 10 minutes
Pressure Limit 250 psi (17 bar)250 psi (17 bar)
Power Dynamic (Max 150W)Dynamic (Max 200W)
Stirring High (Magnetic)High (Magnetic)

Expert Insight: Do not exceed 100°C in Step 1. The diene system is prone to [4+2] dimerization (Diels-Alder) at higher temperatures. Microwave heating provides the necessary activation energy for decarboxylation without the prolonged thermal exposure of reflux [1, 2].

Detailed Protocol

Step 1: Synthesis of 5-Methyl-2,4-Hexadienoic Acid
  • Preparation: In a 10 mL microwave process vial, dissolve Malonic Acid (1.25 g, 12 mmol) in Pyridine (3 mL) .

  • Addition: Add 3-Methyl-2-butenal (0.84 g, 10 mmol) and Piperidine (85 µL) .

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Ramp: 2 min to 90°C.

    • Hold: 15 min at 90°C.

    • Cooling: Rapid cooling to 50°C (compressed air).

  • Work-up: Pour the reaction mixture into ice-cold HCl (10%, 20 mL) to precipitate the acid. Filter the solid, wash with cold water, and dry.

    • Checkpoint: The crude acid should appear as off-white crystals. Yield is typically >85%.

Step 2: Esterification (Example: Ethyl Ester)
  • Preparation: Place the dried 5-Methyl-2,4-hexadienoic acid (1.26 g, 10 mmol) into a clean microwave vial.

  • Solvent/Reagent: Add Absolute Ethanol (5 mL) .

  • Catalyst: Add conc. H₂SO₄ (2 drops) or Sulfated Zirconia (100 mg) for a greener approach [3].

  • Irradiation: Program the microwave reactor:

    • Temp: 100°C.

    • Time: 5 min.

  • Work-up: Neutralize with aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).

Analytical Validation

Verify the product structure using the following markers. The E,E-isomer is thermodynamically favored under these conditions.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.28 (t, 3H, ester CH₃)
      
    • 
       1.85 (s, 3H, C5-CH₃)
      
    • 
       1.88 (s, 3H, C5-CH₃ terminal)
      
    • 
       5.75 (d, 1H, C2-H, J = 15 Hz)
      
    • 
       6.05 (d, 1H, C4-H, J = 11 Hz)
      
    • 
       7.25 (dd, 1H, C3-H)
      
  • IR Spectrum: Strong carbonyl stretch at ~1715 cm⁻¹ (ester) and C=C stretches at ~1615/1640 cm⁻¹.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete decarboxylationIncrease hold time to 20-25 min. Ensure temp reaches 90°C.
Polymerization (Gunk) Temperature too highReduce Temp to 85°C. Add radical inhibitor (e.g., BHT, 1 mg).
Side Products (Vinyl Phenols) Over-reaction/Decarboxylation(Relevant if using phenolic aldehydes) Not applicable here, but ensure stoichiometry is 1:1.2.
Low Conversion (Step 2) Water in alcoholUse absolute/dry alcohol. Add molecular sieves to the vial.

References

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. (2018). Available at: [Link]

  • Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Organic Chemistry Portal. (2007). Available at: [Link]

  • Efficient microwave synthesis of novel aromatic esters catalyzed by zirconia and its modified forms. RSC Advances. (2015). Available at: [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas. Journal of Organic Chemistry. (2009). Available at: [Link]

Application Note: High-Yield Extraction and Purification of Ethyl 5-Methylhexa-2,4-dienoate from Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-methylhexa-2,4-dienoate (CAS: 10231-96-6), frequently referred to as 5-methyl-sorbic acid ethyl ester, is a highly valuable volatile organic compound. It is utilized extensively as a fragrance and flavoring agent, an attractant in agricultural insect traps, and a critical intermediate in the synthesis of aplasmomycin analogs—a class of potential antimalarial agents[1][2]. Because this ester is less dense than water and highly soluble in organic solvents[2], recovering it from complex microbial fermentation broths requires a precise, thermodynamically driven liquid-liquid extraction (LLE) strategy. This application note details a self-validating, scalable protocol for the extraction, purification, and analytical validation of ethyl 5-methylhexa-2,4-dienoate.

Mechanistic Principles & Causality

Extracting conjugated dienoates from aqueous bioprocesses presents three primary physiochemical challenges that dictate our protocol design:

  • Ester Hydrolysis: Esters are highly susceptible to both acid-catalyzed hydrolysis and base-catalyzed saponification. Maintaining the fermentation broth at a strict pH of 6.0–7.0 is mandatory to preserve the ester linkage prior to solvent exposure.

  • Volatility and Thermal Degradation: As a volatile organic compound, the target is easily lost during solvent evaporation. Furthermore, the conjugated diene system (2,4-dienoate) is prone to thermal isomerization (E/Z flipping) and oxidation. All concentration steps must be performed under reduced pressure at temperatures not exceeding 30°C.

  • Partition Coefficient (

    
    ) Optimization:  Fermentation broths contain biosurfactants and proteins that form stable emulsions during LLE. By introducing sodium chloride (NaCl) to achieve a 15% w/v concentration, we leverage the "salting-out" effect. This increases the ionic strength of the aqueous phase, significantly reducing the solubility of the hydrophobic ester in water and driving it into the organic extraction phase, while simultaneously breaking emulsions.
    

Logic A Broth pH Modulation B pH < 4.0 (Highly Acidic) A->B C pH 6.0 - 7.0 (Neutral/Mild) A->C D pH > 8.0 (Basic/Alkaline) A->D E Acid-Catalyzed Hydrolysis B->E F Ester Linkage Stabilized C->F G Base-Catalyzed Saponification D->G H Target Degradation (Yield Loss) E->H I Optimal Partitioning (High Recovery) F->I G->H

Fig 1. Logical relationship between broth pH and ester stability during extraction.

Materials and Reagents

  • Solvents: Ethyl acetate (EtOAc, HPLC grade), Hexane (HPLC grade), Methanol (UV-grade for analytical dilution)[3].

  • Reagents: Sodium chloride (NaCl, anhydrous), Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Refrigerated centrifuge, Separatory funnels, Rotary evaporator with vacuum controller, Silica gel (230-400 mesh) for flash chromatography, Agilent 1260/7890 GC-MS system (or equivalent)[3].

Experimental Protocols

Workflow A Fermentation Broth (Contains Target Ester) B Centrifugation (8000 x g) & 0.45 µm Filtration A->B C Salting-Out LLE (15% NaCl + EtOAc) B->C D Organic Phase (Ester + Lipids) C->D Top Layer E Aqueous Phase (Biomass/Salts Waste) C->E Bottom Layer F Vacuum Concentration (30°C, 150 mbar) D->F G Silica Flash Chromatography (Hexane:EtOAc Gradient) F->G H Purified Ethyl 5-methylhexa- 2,4-dienoate (>99%) G->H

Fig 2. Downstream processing workflow for ethyl 5-methylhexa-2,4-dienoate extraction.

Phase 1: Broth Pretreatment & Biomass Separation

Mechanistic Rationale: Cellular debris and extracellular polymeric substances (EPS) trap target molecules and cause severe emulsification during solvent extraction. Immediate cooling halts metabolic degradation of the ester.

  • Quenching: Immediately upon harvest, cool the fermentation broth to 4°C to minimize volatilization of the target compound.

  • Clarification: Centrifuge the broth at 8,000 × g for 20 minutes at 4°C.

  • Filtration: Decant the supernatant and pass it through a 0.45 µm polyethersulfone (PES) filter to remove residual particulate matter[3].

  • In-line QC Check: Measure the pH of the clarified broth. Adjust to pH 6.5 using 0.1 M HCl or 0.1 M NaOH if necessary to prevent hydrolysis.

Phase 2: Salting-Out Assisted Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: EtOAc is chosen for its optimal polarity index (4.4), which strongly solvates the ester without extracting excessive highly polar broth contaminants.

  • Salting-Out: Transfer the clarified broth to a glass separatory funnel. Add anhydrous NaCl to achieve a final concentration of 15% (w/v). Agitate gently until fully dissolved.

  • Solvent Addition: Add an equal volume (1:1 v/v) of cold ethyl acetate to the funnel.

  • Partitioning: Invert the funnel gently for 5 minutes, venting frequently to release pressure. Caution: Do not shake vigorously to avoid intractable emulsions.

  • Phase Separation: Allow the mixture to stand for 30 minutes until two distinct layers form. Ethyl 5-methylhexa-2,4-dienoate, being less dense than water[2], will partition into the upper organic layer.

  • Collection: Drain the lower aqueous phase (waste). Collect the upper organic phase. Repeat the extraction twice more with fresh EtOAc (0.5 volumes) to ensure >95% recovery.

  • Drying: Pool the organic fractions and add anhydrous Na₂SO₄ (approx. 5 g per 100 mL) to remove residual water. Filter out the drying agent.

Phase 3: Concentration and Flash Chromatography

Mechanistic Rationale: Vacuum concentration lowers the boiling point of EtOAc, preventing thermal degradation of the diene. Flash chromatography separates the target ester from co-extracted microbial lipids.

  • Evaporation: Transfer the dried organic phase to a rotary evaporator. Set the water bath to 30°C and lower the pressure to 150 mbar. Evaporate until a viscous crude oil is obtained.

  • Column Preparation: Pack a glass column with silica gel slurried in 100% hexane.

  • Loading: Dissolve the crude extract in a minimal volume of hexane (1-2 mL) and load it onto the column.

  • Elution: Elute using a step gradient of Hexane:Ethyl Acetate (95:5 to 85:15). Collect 10 mL fractions.

  • In-line QC Check (Self-Validation): Spot each fraction on a TLC plate (Silica gel 60 F254). Develop in 90:10 Hexane:EtOAc. Visualize under UV light (254 nm) or using a potassium permanganate stain (which reacts strongly with the diene double bonds). Pool fractions containing the single target spot.

Phase 4: Analytical Validation via GC-MS

Mechanistic Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural confirmation by comparing the fragmentation pattern against established databases[3].

  • Sample Prep: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a volatile solvent such as hexane[3]. Inject 1 µL into the GC-MS system.

  • Identification: Identify the peak corresponding to ethyl 5-methylhexa-2,4-dienoate by its retention time. Confirm the molecular ion (

    
     = 154.21 m/z) and fragmentation profile against the NIST library spectrum for definitive validation[3].
    

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for LLE

SolventPolarity IndexBoiling Point (°C)Target AffinityMechanistic Rationale
Ethyl Acetate 4.477.1HighOptimal balance; extracts the ester efficiently while allowing low-temp evaporation to preserve the diene.
Hexane 0.168.7ModerateToo non-polar for raw broth extraction; better suited for downstream chromatography mobile phases.
Dichloromethane 3.139.6HighExcellent extraction, but high toxicity and forms the bottom layer, complicating large-scale handling.

Table 2: GC-MS Validation Parameters

ParameterSpecification / Condition
Column DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C (Split ratio 10:1)
Oven Program 60°C (hold 2 min)

10°C/min to 280°C (hold 5 min)
Mass Range (m/z) 40 - 400 amu (Electron Impact Ionization at 70 eV)

References

  • American Chemical Suppliers. "sorbic acid suppliers USA" (Details on 5-Methyl-sorbic Acid Ethyl Ester / CAS 10231-96-6 and its application in aplasmomycin analogs). Available at: [Link]

  • Ontosight AI. "Ethyl 5-Methylhex-2-enoate Overview" (Chemical properties, solubility, and applications in perfumery and insect traps). Available at:[Link]

Sources

Application Note: Optimizing Thin-Layer Chromatography (TLC) Solvent Systems for the Analysis of Sorbate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the development and optimization of thin-layer chromatography (TLC) solvent systems for the qualitative analysis of sorbate esters. Sorbate esters, widely used as preservatives in food, beverage, and pharmaceutical industries, require robust analytical methods for quality control and regulatory adherence.[1][2][3] This document outlines the fundamental principles of TLC separation for these compounds, presents a series of validated solvent systems, and provides detailed protocols and troubleshooting guidance. The methodologies described are designed for researchers, scientists, and quality control professionals engaged in the analysis of preservatives.

Introduction to Sorbate Ester Analysis by TLC

Sorbic acid and its esters (sorbates) are unsaturated fatty acid derivatives effective at inhibiting the growth of molds, yeasts, and fungi.[4] Their efficacy and safety have led to their widespread use in a variety of consumer products. Consequently, reliable and efficient analytical methods are essential to monitor their presence and concentration. While High-Performance Liquid Chromatography (HPLC) is a standard quantitative technique[3][5][6][7][8], Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile alternative for preliminary screening, purity assessment, and reaction monitoring.[9][10][11]

The success of a TLC separation hinges on the judicious selection of the stationary phase and, most critically, the mobile phase (solvent system).[9][12][13] This note focuses on leveraging the principles of chromatography to design and implement effective solvent systems for the separation of common sorbate esters like methyl, ethyl, and propyl sorbate.

Principles of Separation

The separation of sorbate esters on a standard silica gel TLC plate is governed by the principles of normal-phase adsorption chromatography.[14]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.[13] For this application, standard silica gel 60 F₂₅₄ plates are recommended, where the "F₂₅₄" indicates the inclusion of a fluorescent indicator that facilitates visualization under UV light.[15]

  • Analytes (Sorbate Esters): Sorbate esters are considered compounds of low to moderate polarity. Their polarity is primarily dictated by the ester functional group (-COO-). The length of the alkyl chain (R in R-O-C=O) influences the overall polarity; as the alkyl chain lengthens (e.g., from methyl to ethyl to propyl), the molecule becomes more nonpolar. This subtle difference in polarity is the key to their separation.

  • Mobile Phase (Solvent System): The mobile phase, a solvent or a mixture of solvents, moves up the plate via capillary action.[12] It competes with the stationary phase for the analyte molecules. A more polar solvent system will have a stronger affinity for the stationary phase, displacing the analytes and causing them to move further up the plate, resulting in a higher Retention Factor (Rƒ) value.[16] Conversely, a nonpolar solvent system will result in lower Rƒ values as the analytes remain more strongly adsorbed to the polar silica gel.[16]

The goal is to select a solvent system with an intermediate polarity that resolves the target sorbate esters from each other and from other matrix components, ideally yielding Rƒ values between 0.2 and 0.6 for optimal separation and spot definition.[17]

Recommended Solvent Systems for Sorbate Esters

The selection of a solvent system is a process of optimization.[12] For sorbate esters, binary solvent systems composed of a nonpolar solvent and a moderately polar solvent are typically effective. The ratio of these solvents is adjusted to fine-tune the polarity and achieve the desired separation.

Commonly Used Solvents:

  • Nonpolar: Hexane, Heptane, Cyclohexane, Toluene

  • Moderately Polar: Ethyl Acetate (EtOAc), Diethyl Ether, Dichloromethane (DCM)

  • Polar Modifier (used sparingly): Acetic Acid (improves spot shape for acidic compounds), Methanol

Below are recommended starting solvent systems for separating sorbate esters on silica gel plates.

Solvent System (v/v)RatioPolarity IndexApplication Notes
Hexane : Ethyl Acetate 90 : 10LowGood starting point for separating sorbic acid from its less polar esters. Expect low Rƒ values for the esters.
Hexane : Ethyl Acetate 80 : 20Low-MediumRecommended General Purpose System. Provides excellent resolution between methyl, ethyl, and propyl sorbates.[14]
Toluene : Ethyl Acetate 95 : 5Low-MediumToluene offers different selectivity compared to hexane and can be useful if co-elution with matrix components is an issue.
Cyclohexane : Diethyl Ether 70 : 30MediumA more aggressive system that will result in higher Rƒ values. Useful for faster screening.
Hexane : Ethyl Acetate : Acetic Acid 80 : 20 : 1Low-MediumThe addition of a small amount of acetic acid can sharpen spots, especially if free sorbic acid is present, by suppressing the ionization of the carboxylic acid group.

Experimental Protocol

This section provides a step-by-step workflow for the TLC analysis of sorbate esters.

Materials and Equipment
  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber with lid

  • Capillary tubes or micropipettes for spotting

  • Standard solutions of methyl, ethyl, and propyl sorbate (e.g., 1 mg/mL in methanol or ethyl acetate)

  • Sample solutions (dissolved in a suitable volatile solvent)

  • Selected mobile phase solvents (HPLC grade)

  • UV lamp (254 nm)

  • Pencil and ruler

  • Fume hood

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis plate_prep 1. Plate Preparation (Draw Baseline) chamber_prep 2. Chamber Saturation (Add Solvent & Filter Paper) spotting 3. Sample Spotting (Apply Standards & Samples) chamber_prep->spotting development 4. Chromatogram Development (Place Plate in Chamber) spotting->development drying 5. Drying & Marking (Remove Plate, Mark Front) development->drying visualization 6. Visualization (View under UV 254 nm) drying->visualization calculation 7. Rf Calculation (Measure & Calculate) visualization->calculation

Figure 1: General workflow for the TLC analysis of sorbate esters.

Step-by-Step Methodology
  • Plate Preparation: Using a pencil, lightly draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph.[10]

  • Chamber Saturation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, ensuring it is wetted by the solvent. Close the lid and allow the chamber to saturate for at least 15-20 minutes. This ensures a saturated vapor environment, leading to better and more reproducible results.

  • Sample Spotting: Using a capillary tube, carefully spot small amounts of your standard and sample solutions onto the baseline. Keep the spots small and compact to prevent streaking. Allow the solvent to fully evaporate between applications.

  • Chromatogram Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline.[12] Close the lid and allow the chromatogram to develop undisturbed until the solvent front is approximately 1 cm from the top of the plate.

  • Drying and Marking: Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: Place the dried plate under a UV lamp set to 254 nm. Sorbate esters, containing a conjugated system, will absorb the UV light and appear as dark spots against the fluorescent green background.[18][19] Circle the spots lightly with a pencil.

  • Rƒ Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rƒ value for each spot using the formula:

    Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10][20][21]

    Compare the Rƒ values of the unknown sample spots to those of the standards run on the same plate for identification.

Data Interpretation and Expected Results

The Rƒ value is a characteristic of a compound in a given TLC system.[20] In a normal-phase system, less polar compounds travel further up the plate and have higher Rƒ values.

Table 2. Expected Rƒ Values for Sorbate Esters

Analyte Structure Relative Polarity Expected Rƒ in Hexane:EtOAc (80:20)
Sorbic Acid CH₃(CH)₄COOH High ~0.15 - 0.25
Methyl Sorbate CH₃(CH)₄COOCH₃ Medium ~0.40 - 0.50
Ethyl Sorbate CH₃(CH)₄COOCH₂CH₃ Low-Medium ~0.50 - 0.60

| Propyl Sorbate | CH₃(CH)₄COOCH₂CH₂CH₃| Low | ~0.60 - 0.70 |

Note: These Rƒ values are approximate. Actual values may vary depending on experimental conditions such as plate activity, temperature, and chamber saturation. It is crucial to always run standards alongside samples on the same plate.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
All spots remain on the baseline (Rƒ ≈ 0) Solvent system is not polar enough to elute the compounds.Increase the polarity of the mobile phase. For a hexane/EtOAc system, increase the proportion of ethyl acetate (e.g., from 9:1 to 8:2).[16]
All spots run with the solvent front (Rƒ ≈ 1) Solvent system is too polar.Decrease the polarity of the mobile phase. Decrease the proportion of the polar solvent (e.g., from 7:3 to 8:2 hexane/EtOAc).[16]
Streaked or "Tailing" Spots Sample is too concentrated (overloaded plate).[12] Analyte is highly polar or acidic (e.g., free sorbic acid). Adsorbent is not fully activated.Dilute the sample solution before spotting. Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to suppress ionization. Gently heat the TLC plate (e.g., 110°C for 10-15 min) before use to activate the silica gel.
Poor Separation Between Spots Insufficient resolution. The polarity of the solvent system is not optimal.Try a different solvent ratio to change the Rƒ values and increase the distance between spots. Try a different solvent system with different selectivity (e.g., replace hexane with toluene).
Irregular Solvent Front The edge of the TLC plate is touching the filter paper or chamber wall. The bottom of the plate is not level in the solvent.Ensure the plate is centered in the chamber and not touching the sides. Ensure the chamber is on a level surface.

Conclusion

Thin-Layer Chromatography is a powerful and accessible technique for the rapid, qualitative analysis of sorbate esters. The key to successful separation lies in the systematic selection and optimization of the mobile phase. By understanding the principles of polarity and employing a logical, stepwise approach to method development as outlined in this guide, researchers can reliably separate and identify sorbate esters for quality control and research applications. The Hexane:Ethyl Acetate (80:20 v/v) system serves as an excellent starting point for most applications, providing robust resolution for common sorbate esters.

References

  • Salwan, S., Passi, I., & Kumar, B. (2022). Various Analytical Methods for Estimation of Potassium Sorbate in Food Products: A Review. Current Analytical Chemistry, 18(9), 977-988. Available at: [Link]

  • Bentham Science Publishers. (2022). Various Analytical Methods for Estimation of Potassium Sorbate in Food Products: A Review. Current Analytical Chemistry. Available at: [Link]

  • Karacan, S., Gök, A., & Karacan, M. (n.d.). HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages. ResearchGate. Available at: [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Available at: [Link]

  • Küçükçetin, A., Demir, M., & Çomak, M. (2009). Determination of sodium benzoate, potassium sorbate, nitrate and nitrite in some commercial Turkish cheeses. DergiPark. Available at: [Link]

  • Pylypiw, H. M., Jr, & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of Chromatography A, 883(1-2), 299–304. Available at: [Link]

  • Sorbtech. (2023). TLC for Flash Chromatography. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]

  • Sorbtech. (2025). TLC Plates, Thin Layer Chromatography. Available at: [Link]

  • University of Calgary. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Available at: [Link]

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link]

  • Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding the Retention Factor in Chromatography. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sorbic acid. Available at: [Link]

Sources

Application Note: A Streamlined Approach to the Synthesis of Aplasmomycin Analogs Utilizing 5-Methyl-Sorbic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

Aplasmomycin is a fascinating boron-containing macrodiolide antibiotic first isolated from the marine actinomycete Streptomyces griseus.[1][2] Structurally, it is a C2-symmetric 34-membered macrocycle characterized by a central borate ester core, which is crucial for its biological function.[1][3] This natural product has garnered significant attention due to its potent activity against Gram-positive bacteria, including mycobacteria, and its promising antimalarial properties against Plasmodium species.[1][2] The unique mode of action involves the targeted inhibition of the futalosine pathway, an alternative route for menaquinone biosynthesis in certain pathogens like Helicobacter pylori, making it a candidate for developing selective antimicrobial agents.[1][4]

The total synthesis of aplasmomycin, first achieved in 1983, is a formidable challenge that has inspired various synthetic strategies.[1] The development of aplasmomycin analogs is a key strategy for overcoming the limitations of the natural product, such as metabolic instability or suboptimal pharmacokinetic properties, and for conducting structure-activity relationship (SAR) studies.[5] This application note provides a detailed protocol for a streamlined synthesis of aplasmomycin analogs, employing 5-methyl-sorbic acid ethyl ester as a versatile and readily accessible starting material.[6] We will detail a convergent synthetic route, highlighting key transformations, the rationale behind methodological choices, and the pivotal boron-mediated macrocyclization step.

Retrosynthetic Strategy and Workflow

The synthetic approach is designed for modularity, allowing for the introduction of structural diversity. The core strategy involves the synthesis of a key monomeric seco-acid, which is then dimerized and cyclized around a boron template. 5-Methyl-sorbic acid ethyl ester serves as the precursor for a key fragment of this monomer.

The overall workflow can be visualized as a multi-stage process, beginning with the preparation of key fragments and culminating in the final boron-templated macrocyclization.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Assembly & Cyclization A1 5-Methyl-Sorbic Acid Ethyl Ester A3 Fragment A (C1-C9) A1->A3 A2 Chiral Aldehyde Fragment A2->A3 C1 Fragment Coupling (A + B) A3->C1 Coupling B1 Protected Tetrahydrofuran Unit B2 Fragment B (C10-C17) B1->B2 B2->C1 Coupling C2 Monomeric Seco-Acid C1->C2 C3 Dimerization C2->C3 C4 Boron-Mediated Macrocyclization C3->C4 C5 Final Analog C4->C5

Figure 1: Overall synthetic workflow for aplasmomycin analogs.

Protocols and Experimental Design

Protocol 1: Synthesis of Starting Material - 5-Methyl-Sorbic Acid Ethyl Ester

While commercially available, 5-methyl-sorbic acid ethyl ester can be readily synthesized via Fischer esterification from 5-methyl-sorbic acid. This method is cost-effective and scalable.[7]

Rationale: The use of a large excess of ethanol drives the reaction equilibrium towards the product side, ensuring a high yield. Sulfuric acid serves as an efficient catalyst for the esterification.

Materials:

  • 5-Methyl-Sorbic Acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-sorbic acid (1.0 mol) in absolute ethanol (10.0 mol excess).

  • Slowly add concentrated H₂SO₄ (0.05 mol) to the stirred solution.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product via vacuum distillation to obtain pure 5-methyl-sorbic acid ethyl ester.

ParameterValue
Reactants 5-Methyl-Sorbic Acid, Ethanol
Catalyst Conc. H₂SO₄
Temperature Reflux (~78 °C)
Time 4 hours
Typical Yield >90%

Table 1: Reaction parameters for the synthesis of 5-methyl-sorbic acid ethyl ester.

Protocol 2: Synthesis of the Monomeric Seco-Acid

This phase involves the coupling of two key fragments and subsequent modifications to prepare the precursor for dimerization. The synthesis of the individual fragments (Fragment A derived from 5-methyl-sorbic acid ethyl ester and the tetrahydrofuran-containing Fragment B) would follow established stereoselective methods, such as substrate-controlled aldol couplings.[8] For the purpose of this note, we begin from the coupling of these advanced intermediates.

Rationale: The use of a palladium-catalyzed coupling reaction, such as a Stille or Suzuki coupling, provides a reliable method for forming the C-C bond between the two fragments with high efficiency and stereochemical retention. Subsequent selective deprotection and saponification steps yield the carboxylic acid required for the next stage.

Procedure (Illustrative Steps):

  • Fragment Coupling: To a solution of Fragment A (vinyl stannane derivative) in anhydrous THF, add Fragment B (vinyl iodide derivative), Pd(PPh₃)₄, and CuI. Stir the reaction at 60 °C for 12 hours under an inert atmosphere.

  • Work-up: After cooling, quench the reaction with saturated NH₄Cl solution and extract with EtOAc. The combined organic layers are washed, dried, and concentrated. Purify via column chromatography.

  • Selective Deprotection: Remove the primary alcohol protecting group (e.g., a silyl ether) using an appropriate reagent like TBAF in THF.

  • Oxidation: Oxidize the resulting primary alcohol to the carboxylic acid using a mild oxidant such as Dess-Martin periodinane followed by sodium chlorite.

  • Saponification: Hydrolyze the ethyl ester using LiOH in a THF/H₂O mixture to yield the final monomeric seco-acid.

Protocol 3: Boron-Mediated Dimerization and Macrocyclization

This is the cornerstone of the synthesis, where two molecules of the seco-acid are assembled into the final macrocyclic structure. The boron atom acts as a template, pre-organizing the two monomers for an efficient double macrolactonization.

Rationale: Boronic acids can reversibly form esters with diols. In this case, boric acid reacts with the four hydroxyl groups of the two seco-acid monomers to form a spiro-borate complex. This brings the terminal carboxylate and alcohol groups of each chain into close proximity, facilitating a high-yielding intramolecular cyclization. This strategy avoids the need for high-dilution conditions often required for macrocyclization.

G Monomer Monomeric Seco-Acid (x2) HOOC... ...OH... ...OH Complex Dimeric Borate Complex Pre-organized structure Monomer->Complex Template Formation BoricAcid B(OH)₃ BoricAcid->Complex Template Formation Analog Desboro-Analog 34-Membered Macrocycle Complex->Analog Double Macrolactonization Lactonization Lactonization Reagent (e.g., 2,4,6-trichlorobenzoyl chloride) Lactonization->Analog Double Macrolactonization Final Aplasmomycin Analog (+ Boron) Analog->Final Boron Insertion

Figure 2: Boron-mediated macrocyclization workflow.

Procedure:

  • Complex Formation: Dissolve the monomeric seco-acid (2.0 equiv) and boric acid (1.0 equiv) in anhydrous toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the borate ester complex.

  • Macrolactonization: Cool the solution to room temperature. Add triethylamine (4.0 equiv) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (2.2 equiv). Stir for 6 hours.

  • Ring Closure: Dilute the reaction mixture significantly with toluene and add a solution of 4-dimethylaminopyridine (DMAP, 5.0 equiv) dropwise over 12 hours using a syringe pump.

  • Work-up and Deprotection: Quench the reaction with saturated NaHCO₃ solution. Extract with EtOAc, wash, dry, and concentrate. The resulting crude desboro-analog may require further deprotection of any remaining protecting groups. Purify by column chromatography.

  • Boron Insertion: To a solution of the purified desboro-analog in a biphasic mixture of benzene and water, add boric acid and NaHCO₃. Stir vigorously for 24 hours. The sodium salt of the final aplasmomycin analog will precipitate or can be extracted after solvent removal.

Characterization of the Final Analog

The identity and purity of the synthesized aplasmomycin analog must be confirmed through a suite of analytical techniques.

TechniqueExpected Observations
¹H & ¹³C NMR Appearance of characteristic signals for the macrocyclic structure. Comparison with data from natural aplasmomycin will show expected shifts for the modified regions. The C2 symmetry should be reflected in the number of unique signals.[9]
Mass Spectrometry (HRMS) The observed m/z value should match the calculated molecular weight of the target analog (C₄₀H₆₀BNaO₁₄ for the parent compound).[3]
FT-IR Presence of characteristic absorption bands for hydroxyl (-OH), ester carbonyl (C=O), and B-O bonds.

Table 2: Key characterization data for aplasmomycin analogs.

Conclusion

This application note outlines a robust and adaptable synthetic strategy for the preparation of aplasmomycin analogs, leveraging 5-methyl-sorbic acid ethyl ester as a key building block. The protocols provided emphasize rational design, particularly in the crucial boron-mediated macrocyclization step, which offers an efficient route to these complex macrodiolides. The modularity of this approach enables researchers to generate diverse libraries of analogs for comprehensive SAR studies, paving the way for the development of novel antimicrobial and antimalarial therapeutics.

References

  • Aplasmomycin - Grokipedia. Grokipedia.
  • Aplasmomycin - Wikipedia. Wikipedia.
  • Aplasmomycin and Boromycin Are Specific Inhibitors of the Futalosine P
  • Unconventional Macrocyclizations in Natural Product Synthesis.ACS Central Science.
  • Studies on marine microorganisms. V. A new antibiotic, aplasmomycin, produced by a streptomycete isolated from shallow sea mud.Journal of Antibiotics (Tokyo).
  • Total synthesis of macrodiolide ionophores aplasmomycin A and boromycin via double ring contraction.
  • Total synthesis of macrodiolide ionophores aplasmomycin A and boromycin via double ring contraction.Organic & Biomolecular Chemistry.
  • Synthesis Of Apramycin And Paromomycin Derivatives As Potential Next Generation Aminoglycoside Antibiotics.
  • Biosynthesis of the boron-containing macrodiolide antibiotic aplasmomycin.Journal of the American Chemical Society.
  • Aplasmomycin C: Structural studies of a marine antibiotic.
  • 5-Methyl-sorbic Acid Ethyl Ester.
  • A New Method for the Synthesis of Boronate Macrocycles.
  • Biosynthesis of the boron-containing antibiotic aplasmomycin. Nuclear magnetic resonance analysis of aplasmomycin and desboroaplasmomycin. PubMed.
  • Application Notes and Protocols: Synthesis of Sorbic Acid Esters and their Antimicrobial Properties. Benchchem.

Sources

Application Notes and Protocols for the Polymerization of 5-Methyl-Sorbic Acid Ethyl Ester Monomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the potential polymerization reaction conditions for 5-methyl-sorbic acid ethyl ester, a functionalized conjugated diene monomer. Drawing upon established principles in polymer chemistry and analogous monomer systems, this document outlines theoretical frameworks and practical protocols to enable researchers to successfully polymerize this monomer and explore the properties of the resulting polymer.

Introduction: The Promise of Functionalized Polydienes

Conjugated dienes, such as butadiene and isoprene, are fundamental building blocks for synthetic rubbers and elastomers.[1][2] The introduction of functional groups into the diene monomer, as in the case of 5-methyl-sorbic acid ethyl ester, opens up new avenues for creating polymers with tailored properties. The ester and methyl functionalities can influence the polymer's polarity, glass transition temperature, and potential for post-polymerization modification, making these materials attractive for applications in drug delivery, biomaterials, and advanced coatings.

The polymerization of conjugated dienes can be achieved through various mechanisms, including anionic, cationic, radical, and coordination polymerization.[3] The choice of method significantly impacts the polymer's microstructure (cis-1,4, trans-1,4, 1,2, or 3,4-addition), molecular weight, and molecular weight distribution. For functionalized dienes like 5-methyl-sorbic acid ethyl ester, the selection of the polymerization technique is critical to avoid side reactions involving the ester group.

Navigating the Polymerization Landscape for 5-Methyl-Sorbic Acid Ethyl Ester

While specific literature on the polymerization of 5-methyl-sorbic acid ethyl ester is not abundant, extensive research on the polymerization of structurally similar monomers, such as ethyl sorbate and other conjugated dienes, provides a strong foundation for predicting its behavior.[4][5]

Anionic Polymerization: A Precision Tool

Anionic polymerization is a powerful technique for achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions, often referred to as living polymerization.[6] This method is particularly well-suited for monomers with electron-withdrawing groups, and its application to alkyl sorbates has been successfully demonstrated.[4][7]

Mechanism of Anionic Polymerization of a Substituted Sorbate:

The polymerization is typically initiated by a nucleophilic attack of an organometallic initiator, such as an organolithium compound, on the monomer. The presence of a Lewis acid can enhance the polymerization control and stereoselectivity.[4]

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Initiator Initiator (e.g., R-Li) Monomer 5-Methyl-Sorbic Acid Ethyl Ester Initiator->Monomer Nucleophilic Attack Anionic_Chain_End Propagating Anionic Chain End Monomer->Anionic_Chain_End Forms Monomer_2 Monomer Anionic_Chain_End->Monomer_2 Monomer Addition Living_Polymer Living Polymer Chain Quenching_Agent Quenching Agent (e.g., MeOH) Living_Polymer->Quenching_Agent Protonation Final_Polymer Final Polymer Quenching_Agent->Final_Polymer Forms Protocol_Workflow Start Start: Prepare Schlenk Flask Add_Solvent Add Anhydrous Toluene Start->Add_Solvent Add_MAD Add MAD Solution Add_Solvent->Add_MAD Cool_Bath Cool to -78°C (Dry Ice/Acetone) Add_MAD->Cool_Bath Add_Initiator Add sec-Butyllithium Initiator Cool_Bath->Add_Initiator Add_Monomer Slowly Add Purified Monomer Add_Initiator->Add_Monomer Polymerize Polymerize for a Set Time (e.g., 2-24h) Add_Monomer->Polymerize Quench Quench with Degassed Methanol Polymerize->Quench Precipitate Precipitate Polymer in Methanol Quench->Precipitate Isolate_Dry Isolate and Dry the Polymer Precipitate->Isolate_Dry Characterize Characterize the Polymer Isolate_Dry->Characterize

Figure 2: Step-by-step experimental workflow for anionic polymerization.

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and then assembled hot under a stream of inert gas. The flask is then evacuated and backfilled with inert gas several times.

  • Reagent Charging:

    • Anhydrous toluene is cannulated into the reaction flask.

    • The desired amount of MAD solution in toluene is added.

    • The flask is cooled to -78°C in a dry ice/acetone bath.

    • The calculated amount of sec-butyllithium initiator is added via syringe.

    • The purified 5-methyl-sorbic acid ethyl ester is then added dropwise to the stirred solution.

  • Polymerization: The reaction is allowed to proceed at -78°C. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).

  • Termination: Once the desired conversion is reached (or after a predetermined time), the polymerization is terminated by adding a small amount of degassed methanol.

  • Polymer Isolation: The polymer is isolated by precipitating the reaction mixture into a large volume of cold methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Table 1: Example Reaction Conditions for Anionic Polymerization

ParameterSuggested RangeRationale
Monomer Concentration 0.1 - 1.0 MAffects reaction rate and viscosity.
[Monomer]:[Initiator] 50:1 to 500:1Determines the target molecular weight.
[Monomer]:[MAD] 100:1 to 100:2Lewis acid protects the ester group and influences stereochemistry. [5]
Temperature -78°C to 0°CLower temperatures minimize side reactions and promote a living polymerization. [8]
Time 2 - 24 hoursDepends on the desired monomer conversion.

Characterization of Poly(5-methyl-sorbic acid ethyl ester)

The synthesized polymer should be thoroughly characterized to determine its molecular properties and microstructure.

Table 2: Polymer Characterization Techniques

TechniqueInformation Obtained
Size Exclusion Chromatography (SEC) Molecular weight (Mn, Mw) and molecular weight distribution (Đ = Mw/Mn).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of polymer structure, determination of microstructure (ratio of 1,4- vs. 1,2/3,4-addition), and end-group analysis.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Thermal stability of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups present in the polymer.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Polymerization - Inactive initiator- Impurities in monomer or solvent- Titrate the initiator before use.- Rigorously purify all reagents.
Low Molecular Weight and/or Broad Distribution - Chain transfer or termination reactions- Impurities present- Lower the polymerization temperature.- Ensure a high-purity system.
Poor Control over Microstructure - Inappropriate solvent or temperature- Use a nonpolar solvent for higher 1,4-content.- Adjust the polymerization temperature.
Gel Formation - Cross-linking reactions- Lower the monomer concentration.- Ensure rapid and uniform mixing.

Conclusion

The polymerization of 5-methyl-sorbic acid ethyl ester presents an exciting opportunity to develop novel functional polymers. While direct protocols are scarce, the principles established for the polymerization of related conjugated dienes and alkyl sorbates provide a clear roadmap for success. Anionic polymerization, in particular, offers the potential for precise control over the polymer architecture. Careful attention to reagent purity and reaction conditions will be paramount in achieving well-defined polymers with desirable properties for a range of advanced applications.

References

  • Wu, Y. et al. (2026). End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. Catalysts. [9]2. Delaude, L. et al. (2018). Catalysts for the Controlled Polymerization of Conjugated Dienes. R Discovery. [10]3. Morton, M., & Fetters, L. J. (Year not available). Procedures for homogeneous anionic polymerization. NRS. [11]4. Cui, D. et al. (2016). Highly Cis-1,4-Selective Living Polymerization of 3-Methylenehepta-1,6-diene and Its Subsequent Thiol–Ene Reaction: An Efficient Approach to Functionalized Diene-Based Elastomer. Macromolecules. [12]5. Parent, J. S. (2018). Review: Reversible Deactivation Radical Polymerization of Bio-based Dienes. eScholarship@McGill. [1]6. Orango. (2024). The Function of Conjugated Dienes in Organic Chemistry and Polymerization. [2]7. Hawker, C. J. et al. (2000). Accurate Structural Control and Block Formation in the Living Polymerization of 1,3-Dienes by Nitroxide-Mediated Procedures. Macromolecules. [13]8. Cui, D. (2010). Polymerization of 1,3-Conjugated Dienes with Rare-Earth Metal Precursors. SciSpace. [3]9. Mtshali, C. B. et al. (2021). Neodymium Catalysts for Polymerization of Dienes, Vinyl Monomers, and ε-Caprolactone. RSC Publishing. [14]10. Li, B. G. et al. (2025). Advances in Half-Sandwich Rare-Earth Catalysts for Conjugated Dienes Polymerization. MDPI. [15]11. Zhang, Z. et al. (2024). In Situ Efficient End Functionalization of Polyisoprene by Epoxide Compounds via Neodymium-Mediated Coordinative Chain Transfer Polymerization. PMC. [16]12. Hirsch, A. et al. (2023). Merging Styrene and Diene Structures to a Cyclic Diene: Anionic Polymerization of 1‐Vinylcyclohexene (VCH). Macromolecular Rapid Communications. [17]13. BenchChem. (2025). Application Notes and Protocols: Synthesis of Sorbic Acid Esters and their Antimicrobial Properties. [18]14. Silva, V. M. et al. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI. [19]15. De, C. P. J. et al. (2014). Method for the manufacture of a sorbic acid-based polymer network. Google Patents. [20]16. Takasu, A. et al. (2025). Base‐assisted anionic polymerization of alkyl sorbates and subsequent ring‐closure without extreme dilution for synthesis of cyclic stereoregular poly(alkyl sorbates). ResearchGate. [4]17. Takasu, A. et al. (2023). Anionic Polymerization of Polar Conjugated Diene Monomers with Phosphine as the Initiator and Subsequent Ring Closure without Highly Dilute Conditions. ACS Applied Polymer Materials. [5]18. Hadjichristidis, N. et al. (Year not available). Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. Wiley. [6]19. Avgeropoulos, A. et al. (2017). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. MDPI. [21]20. Guironnet, D. et al. (2020). Ring-Opening Polymerization of Cyclic Esters in an Aqueous Dispersion. Macromolecules. [22]21. Nunes, J. et al. (2024). Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. PMC. [23]22. L-Università ta' Malta. (Year not available). CHAPTER 1 RING–OPENING POLYMERIZATION OF CYCLIC ESTERS. [24]23. Ishizone, T. et al. (Year not available). Stereospecific Anionic Polymerization of α-(Hydroxymethyl)acrylate with Protective Group. [8]24. Hoaglin, R. I., & Hirsh, D. H. (1950). Process for making sorbic acid esters. Google Patents. [25]25. Takasu, A. et al. (2023). N-Heterocyclic Carbene Initiated Anionic Polymerization of (E,E)-Methyl Sorbate and Subsequent Ring-Closing to Cyclic Poly(alkyl sorbate). Semantic Scholar. [26]26. Maron, L. et al. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. MDPI. [27]27. Takasu, A. et al. (2023). Catenane formation of a cyclic poly(alkyl sorbate) via chain-growth polymerization induced by an N-heterocyclic carbene and ring-closing without extreme dilution. RSC Publishing. [28]28. Boyar, A. et al. (2025). Synthesis and Antifungal Studies on Sorbic Acid Derivatives. ResearchGate. [29]29. Kamigaito, M. et al. (Year not available). Polymer Chemistry. RSC Publishing. [30]30. Takasu, A. et al. (2023). Catenane formation of a cyclic poly(alkyl sorbate) via chain-growth polymerization induced by an N-heterocyclic carbene and ring. RSC Publishing. [31]31. Huang, C. H. (2019). Editorial: Advanced Catalysts in Ring-Opening Polymerization of Cyclic Esters. PMC. [32]32. Li, Y. et al. (Year not available). Preparation method and application of efficient cationic polymer. Google Patents. [33]33. Pharmaffiliates. (Year not available). 5-Methyl-sorbic Acid Ethyl Ester. [34]34. Syahdinal, A. et al. (Year not available). Investigating potential application of bio-based polymeric surfactant using methyl ester from palm oil for chemical enhanced oil recovery. [35]35. Breyfogle, L. E. et al. (2025). An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. PMC. [36]36. National Science Foundation. (2025). 2025_EMA paper_V16_MS. [37]37. Takasu, A. et al. (2022). Anionic polymerization of alkyl sorbate via basic pathway that reported... ResearchGate. [7]38. Takasu, A. et al. (Year not available). Synthesis of stereoregular cyclic poly(alkyl sorbate) initiated by strong base. American Chemical Society. [38]39. Nagoya Institute of Technology. (2020). Base-assisted anionic polymerization of alkyl sorbates and subsequent ring-closure without extreme dilution for synthesis of cyclic stereoregular poly(alkyl sorbates). [39]40. Research India Publications. (Year not available). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology.

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Application Note: Determination of UV-Vis Detection Wavelengths for Conjugated Hexadienoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for determining the ultraviolet-visible (UV-Vis) detection wavelengths of conjugated hexadienoate esters. We delve into the theoretical underpinnings of electronic transitions in these chromophoric systems, offer a predictive framework based on established empirical rules, and present a detailed experimental protocol for accurate and reproducible measurements. The causality behind methodological choices, such as solvent selection and instrument parameters, is explained to ensure scientific integrity and robust results. This guide is designed to be a practical resource for method development, qualitative analysis, and quantitative applications involving this important class of compounds.

Introduction: The Significance of Conjugated Systems in UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectrophotometry is a cornerstone analytical technique in the pharmaceutical and chemical industries, valued for its simplicity, sensitivity, and cost-effectiveness.[1][2] It is widely employed for the qualitative and quantitative analysis of compounds, including dissolution testing, chemical identification, and quality control.[3] The principle of UV-Vis spectroscopy relies on the absorption of light by molecules, which promotes electrons from a ground electronic state to a higher energy excited state.

Organic molecules containing alternating single and double bonds, known as conjugated systems, are particularly well-suited for UV-Vis analysis.[4] This structural motif, found in conjugated hexadienoate esters, constitutes a chromophore —the part of a molecule responsible for its absorption of light.[5] The extended π-electron system in these molecules lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] Consequently, the energy required for the π → π* electronic transition falls within the accessible UV-Vis range (200-800 nm), resulting in a characteristic and intense absorption spectrum.[7] The length and complexity of the conjugated system directly influence the wavelength of maximum absorption (λmax), making UV-Vis spectroscopy a powerful tool for structural elucidation and quantification.[6][8]

This document serves as a detailed guide to understanding, predicting, and experimentally determining the λmax for conjugated hexadienoate esters.

Theoretical Principles: Understanding the Spectrum

Electronic Transitions and Conjugation

The absorption of UV-Vis light by conjugated hexadienoate esters is dominated by π → π* transitions. The delocalized π electrons in the conjugated diene and carbonyl system are promoted from a bonding (π) orbital to an anti-bonding (π*) orbital. As the extent of conjugation increases (i.e., more alternating double bonds are added), the energy gap (ΔE) between the HOMO and LUMO decreases.[6][9] According to the Planck-Einstein relation (E = hc/λ), a smaller energy gap corresponds to the absorption of light with a longer wavelength. This phenomenon is known as a bathochromic shift or red shift.[10][11]

G cluster_0 Non-Conjugated System (e.g., Ethylene) cluster_1 Conjugated System (e.g., Hexadienoate) HOMO_NC HOMO (π) LUMO_NC LUMO (π*) HOMO_NC->LUMO_NC ΔE (High) λmax (Short) HOMO_C HOMO (π) LUMO_C LUMO (π*) HOMO_C->LUMO_C ΔE (Low) λmax (Long)

Caption: Effect of conjugation on HOMO-LUMO energy gap and λmax.

Predicting λmax: The Woodward-Fieser Rules

The Woodward-Fieser rules are a set of empirically derived correlations that allow for the highly accurate prediction of the λmax for the principal π → π* transition in conjugated systems like dienes and α,β-unsaturated ketones (enones).[12][13][14] The rules start with a base value for a parent chromophore, and incremental values are added for various substituents and structural features.

For an acyclic conjugated dienoate ester, the chromophore can be analyzed as a conjugated diene with an ester group extending the conjugation.

Table 1: Woodward-Fieser Rules for Conjugated Dienes and Enones

Structural FeatureWavelength Increment (nm)
Base Values
Acyclic or Heteroannular Diene214 - 217
Homoannular Diene253
Acyclic α,β-Unsaturated Ester~208
Increments
Double bond extending conjugation+30
Alkyl substituent or ring residue+5
Exocyclic double bond+5
Polar Groups (e.g., -OR, -Cl, -Br)Varies by position
-O(Alkyl) at α, β, δ+35, +30, +50
-SR at β+85
-NR2 at β+95

Sources:[6][12][13][15]

Example Calculation: Ethyl (2E,4E)-hexa-2,4-dienoate (Ethyl Sorbate)

  • Parent Chromophore: Acyclic diene.

  • Base Value: 217 nm.

  • Substituents: The system is a 2,4-hexadiene structure. The ester group (-COOEt) is attached at the C1 position, extending the conjugation. This is a complex case not perfectly covered by simple diene rules, but we can approximate. A more direct approach is to consider it as an α,β-unsaturated ester with an additional conjugated double bond.

    • Base for α,β-unsaturated ester: ~208 nm

    • Double bond extending conjugation: +30 nm

    • Alkyl substituent at δ position (the methyl group): +18 nm (approximated)

This predictive exercise highlights the complexity. Experimentally, the parent acid, sorbic acid (2,4-hexadienoic acid), has a well-documented λmax around 254 nm in alcohol solvents.[16] The ester derivative is expected to have a very similar λmax.

The Role of the Solvent

The choice of solvent can significantly alter the position and shape of absorption bands.[17] For the intense π → π* transitions characteristic of hexadienoate esters, polar solvents tend to cause a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized more by polar solvent interactions, slightly reducing the energy gap for the transition.[10][18] Non-polar solvents like hexane often reveal more fine structure in the spectrum, which can be obscured by solute-solvent interactions in polar solvents.[17][18]

Key Solvent Considerations:

  • Transparency: The solvent must be transparent (i.e., not absorb) in the wavelength region of interest.[17]

  • Polarity: Understand that shifts in λmax can occur between polar (e.g., ethanol, methanol) and non-polar (e.g., hexane, cyclohexane) solvents.[10][19]

  • Interactions: Avoid solvents that may react chemically with the analyte.[17]

Experimental Protocol: Acquiring the UV-Vis Spectrum

This protocol outlines the steps for determining the λmax of a conjugated hexadienoate ester using a standard double-beam UV-Vis spectrophotometer.

G A Instrument Warm-up (30 min) B Solvent Selection (e.g., Ethanol, UV Grade) A->B C Sample Preparation (Stock & Dilutions) B->C D Baseline Correction (Solvent vs. Solvent) C->D E Sample Measurement (Acquire Spectrum) D->E F Data Analysis (Identify λmax) E->F

Caption: Experimental workflow for UV-Vis spectral acquisition.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes (glass cuvettes absorb below ~340 nm and are unsuitable).

  • Solvent: UV-grade ethanol or n-hexane.

  • Analyte: Hexadienoate ester sample of known purity.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

Detailed Methodology

Step 1: Instrument Preparation

  • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible).

  • Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

Step 2: Solvent Selection and Preparation

  • Choose a suitable UV-grade solvent. Ethanol is a common choice due to its polarity and UV transparency above 210 nm. n-Hexane is an excellent non-polar alternative, transparent above 200 nm.

  • Fill a quartz cuvette with the chosen solvent to confirm its purity by running a scan against air. It should show no significant absorbance in the region of interest.

Step 3: Sample Preparation (Self-Validating Dilution Series) Causality: The Beer-Lambert Law, which relates absorbance to concentration, is linear only within a certain range, typically up to an absorbance of ~1.0.[20] Preparing a sample that is too concentrated will lead to inaccurate absorbance readings and a flattened peak.

  • Stock Solution: Accurately weigh approximately 10 mg of the hexadienoate ester and dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a stock solution of ~100 µg/mL.

  • Working Solution: Perform a 1:10 dilution by pipetting 10 mL of the stock solution into a new 100 mL volumetric flask and diluting to the mark with the solvent. This yields a working solution of ~10 µg/mL.

  • Final Dilution: Perform a further 1:10 dilution of the working solution to obtain a final concentration of ~1 µg/mL. This concentration is a good starting point to achieve an absorbance maximum between 0.2 and 0.8.

Step 4: Measurement

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline scan over the desired wavelength range (e.g., 200 nm to 400 nm). This corrects for any absorbance from the solvent or imperfections in the cuvettes.[21]

  • Sample Scan: Empty the sample cuvette, rinse it twice with small aliquots of your final diluted sample solution, and then fill it with the sample solution. Place it back in the sample holder.

  • Acquire Spectrum: Initiate the scan. The instrument will plot absorbance versus wavelength.

Step 5: Data Interpretation

  • The resulting spectrum should show a distinct peak.

  • Use the instrument's software to identify the wavelength at which the maximum absorbance occurs. This value is the experimental λmax.

  • The absorbance value at λmax should ideally be within the 0.2 - 0.8 range for optimal accuracy. If the absorbance is too high (>1.0), dilute the sample further. If it is too low (<0.1), use a more concentrated solution.[21]

Data Summary and Influencing Factors

The λmax of conjugated hexadienoate esters is consistently found in the 250-270 nm range, depending on substitution and solvent.

Table 2: Expected λmax for Representative Conjugated Systems

CompoundSolventExperimental λmax (nm)
Sorbic Acid (2,4-Hexadienoic acid)Propan-2-ol254
1,3,5-HexatrieneHexane258
Buta-1,3-dieneN/A217
Beta-Carotene (11 conjugated bonds)Hexane~450

Sources:[5][16][22]

Key Factors Influencing λmax:

  • Extended Conjugation: As seen with hexatriene versus butadiene, adding a conjugated double bond causes a significant bathochromic shift.[6][22]

  • Substitution: Alkyl groups on the diene backbone typically cause small bathochromic shifts of ~5 nm per substituent.

  • Stereochemistry (E/Z Isomerism): While the trans,trans (E,E) isomer is generally the most stable and planar, cis (Z) isomers can introduce steric hindrance. This may force the chromophore out of planarity, disrupting π-orbital overlap and causing a hypsochromic shift (blue shift) to a shorter wavelength with reduced intensity.

  • Solvent Polarity: As previously discussed, expect minor shifts when changing between polar and non-polar solvents.[10][18]

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Absorbance > 1.5 Sample concentration is too high.Quantitatively dilute the sample and re-measure.
Noisy or Weak Signal Sample concentration is too low; Instrument instability.Use a more concentrated sample; Ensure instrument is warmed up and lamps are functional.
Peak is Shifted Wrong solvent used; Contaminated sample.Prepare a fresh sample in the correct, pure solvent. Compare with reference data.
Broad, Undefined Peak Solvent interactions; Sample degradation.Try a non-polar solvent like hexane to see if fine structure appears; Check sample purity.

Conclusion

The UV-Vis spectrum of a conjugated hexadienoate ester is a powerful analytical signature, defined primarily by its extended π-electron system. The λmax, typically located between 250-270 nm, is predictable using the Woodward-Fieser rules and is sensitive to substitution, stereochemistry, and the solvent environment. By following the detailed protocol provided, researchers can reliably and accurately determine this key spectral parameter. A thorough understanding of the underlying principles of electronic transitions and the factors influencing them is critical for robust method development and accurate data interpretation in both research and industrial settings.

References

  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. Available at: [Link]

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  • YouTube. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Available at: [Link]

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  • Royal Society of Chemistry. (2025, February 3). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Available at: [Link]

  • Scribd. CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Available at: [Link]

  • ASTM International. (2016, April 15). ASTM Std Practices for General UV-VIS Quantitative Analysis. Available at: [Link]

  • Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Available at: [Link]

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  • ResearchGate. (2025, August 6). Lewis acid catalysis of photochemical reactions. 5. Selective isomerization of conjugated butenoic and dienoic esters. Available at: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of 5-Methyl-Sorbic Acid Ethyl Ester During Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling 5-methyl-sorbic acid ethyl ester. This document provides in-depth troubleshooting advice and best practices for a critical purification step: distillation. Due to its conjugated diene structure, 5-methyl-sorbic acid ethyl ester is highly susceptible to unwanted thermal and radical-initiated polymerization, which can result in significant product loss, equipment fouling, and safety hazards. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure successful, high-yield distillations.

Section 1: Understanding the Core Problem: The Mechanism of Polymerization

The root cause of the challenges faced during the distillation of 5-methyl-sorbic acid ethyl ester lies in its molecular structure. The presence of a conjugated diene system (two alternating double bonds) makes the molecule particularly vulnerable to free-radical polymerization. Elevated temperatures, inherent to distillation, can provide the activation energy needed to initiate this unwanted chain reaction.

The process generally follows a standard free-radical mechanism:

  • Initiation: Heat can cause the spontaneous formation of free radicals from the monomer itself or from trace impurities (like peroxides). These initial radicals are highly reactive.

  • Propagation: An initiator radical attacks the electron-rich diene system of a monomer molecule, creating a new, larger radical. This new radical then attacks another monomer, and the process repeats, rapidly building a long polymer chain.

  • Termination: The reaction stops when two radicals combine or are quenched by an inhibitor molecule.

Without proper control, this chain reaction can proceed rapidly, converting the low-viscosity liquid ester into a thick, intractable polymer.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Heat Heat Monomer Monomer Heat->Monomer Thermal Energy Radical_Initiator Radical_Initiator Monomer->Radical_Initiator Forms Growing_Polymer_Radical Growing_Polymer_Radical Radical_Initiator->Growing_Polymer_Radical Attacks Monomer New_Monomer New_Monomer Growing_Polymer_Radical->New_Monomer + Monomer Elongated_Radical Elongated_Radical New_Monomer->Elongated_Radical Chain Growth Elongated_Radical->Growing_Polymer_Radical Cycle Repeats Inhibitor Inhibitor Elongated_Radical->Inhibitor Quenched by Stable_Polymer Stable_Polymer Inhibitor->Stable_Polymer G start Start: Crude Ester in Flask add_inhibitor Add & Dissolve Inhibitor (e.g., 200 ppm HQ) start->add_inhibitor assemble Assemble Vacuum Distillation Apparatus add_inhibitor->assemble apply_vacuum Apply Vacuum & Check for Leaks assemble->apply_vacuum apply_heat Apply Gentle Heat (Bath T = BP + 15-20°C) apply_vacuum->apply_heat monitor Monitor Distillation: - Stable Temp? - Stable Pressure? apply_heat->monitor polymerization Warning: Runaway Polymerization! - Remove Heat - Vent System monitor->polymerization No (Temp Spike) collect Collect Pure Product Fraction monitor->collect Yes shutdown Cool System, then Vent with Inert Gas collect->shutdown end End: Pure Ester Collected shutdown->end

Caption: Inhibited Vacuum Distillation Workflow.

References
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  • Wikipedia. Butylated hydroxytoluene. [Link]

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  • PubMed. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. [Link]

  • National Center for Biotechnology Information. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. [Link]

  • ResearchGate. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. [Link]

  • SciELO. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. [Link]

  • ResearchGate. Base-assisted anionic polymerization of alkyl sorbates and subsequent ring-closure without extreme dilution for synthesis of cyclic stereoregular poly(alkyl sorbates). [Link]

  • ACS Publications. Stereospecific Polymerization of Dialkyl Muconates through Free Radical Polymerization: Isotropic Polymerization and Topochemical Polymerization. [Link]

  • National Center for Biotechnology Information. Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. [Link]

  • Organic Syntheses. Propanedioic acid, [4-(Acetyloxy)-2-cyclohexen-1-yl]-, dimethyl ester, cis- and trans. [Link]

  • ResearchGate. Lewis Pair Catalyzed Regioselective Polymerization of (E,E)-Alkyl Sorbates for the Synthesis of (AB)n Sequenced Polymers. [Link]

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  • PennState Materials Science and Engineering. Inhibitors and Retarders. [Link]

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  • Wikipedia. Polymerisation inhibitor. [Link]

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  • Longchang Chemical. What is the classification and mechanism of polymerization inhibitors?. [Link]

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  • MDPI. Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. [Link]

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Improving yield of ethyl 5-methylhexa-2,4-dienoate in esterification reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of ethyl 5-methylhexa-2,4-dienoate, also known as ethyl sorbate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the esterification of its parent acid, 5-methylhexa-2,4-dienoic acid (sorbic acid). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize reaction conditions, troubleshoot issues, and ultimately improve your product yield and purity.

Core Principles: Understanding the Fischer-Speier Esterification

The most prevalent method for synthesizing ethyl 5-methylhexa-2,4-dienoate is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (sorbic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst.[1][2] The core challenge of this synthesis lies in its reversible nature.

The reaction can be summarized as: Sorbic Acid + Ethanol ⇌ Ethyl Sorbate + Water

To achieve a high yield, the chemical equilibrium must be shifted to the right, favoring the formation of the ester and water. This is typically accomplished by two primary strategies:

  • Using an Excess of a Reactant: Employing a large excess of the alcohol (ethanol) can drive the reaction forward, according to Le Châtelier's principle.[3]

  • Removing a Product: Continuously removing water as it forms is a highly effective method to prevent the reverse reaction (ester hydrolysis).[4][5] This is often achieved using a Dean-Stark apparatus.[6][7]

dot digraph "Fischer_Esterification_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption [label="Fig 1: Mechanism of Fischer-Speier Esterification.", fontsize=10, fontname="Helvetica"];

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maximizing the yield of ethyl 5-methylhexa-2,4-dienoate?

The three most critical factors are:

  • Effective Water Removal: As an equilibrium-limited reaction, the removal of water is paramount. Using a Dean-Stark apparatus with an azeotropic solvent like toluene or hexane is the standard and most effective method.[2][8]

  • Catalyst Choice and Concentration: Strong acid catalysts are necessary. Sulfuric acid and p-toluenesulfonic acid (p-TsOH) are common choices.[2] The catalyst concentration must be sufficient to accelerate the reaction but not so high as to cause significant side reactions like polymerization.

  • Reactant Stoichiometry: Using an excess of ethanol (from 3 to 10 molar equivalents) helps shift the equilibrium towards the product.[1] However, this also complicates the post-reaction removal of the excess alcohol.

Q2: My reaction mixture turns dark brown or black and forms a solid residue. What is happening?

This strongly indicates polymerization of the conjugated diene system present in both the starting material (sorbic acid) and the product (ethyl sorbate).[9] This is often caused by excessive heat or a high concentration of a strong, non-selective acid catalyst. The double bonds in the molecule can react with each other under harsh acidic conditions. To mitigate this, consider lowering the reaction temperature, reducing the catalyst loading, or switching to a milder or solid acid catalyst.[10]

Q3: Are there viable alternative methods to Fischer esterification for this synthesis?

Yes, several alternatives exist, which can be advantageous for sensitive substrates or to avoid harsh acidic conditions:

  • Enzymatic Esterification: This method uses lipases, such as Candida antarctica lipase B (CALB), as catalysts.[1] It offers high selectivity and operates under much milder conditions (lower temperature, neutral pH), which prevents polymerization and isomerization.[11]

  • Transesterification: This involves reacting a different sorbate ester (e.g., methyl sorbate) with ethanol in the presence of an acid or base catalyst to yield ethyl sorbate.[12][13] This can be useful if a different sorbate ester is more readily available.

  • Reaction with Sorbyl Chloride: Sorbic acid can be converted to sorbyl chloride (an acyl chloride), which then reacts rapidly and irreversibly with ethanol. This method avoids equilibrium issues but requires an extra synthetic step to prepare the acyl chloride.[14]

Troubleshooting Guide

dot digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, nodesep=0.4, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption [label="Fig 2: A logical workflow for troubleshooting low yield.", fontsize=10, fontname="Helvetica"];

Problem 1: My reaction is very slow or stalls before completion.

Potential Cause & Solution:

  • Insufficient Catalysis: The protonation of the carbonyl group is the crucial first step to activate the carboxylic acid.[15] If the catalyst concentration is too low, the reaction rate will be impractically slow.

    • Solution: For a typical lab-scale reaction, a catalytic amount of concentrated sulfuric acid (e.g., 1-3% of the molar amount of sorbic acid) is a good starting point.[16] If using a milder acid like p-TsOH, a higher loading may be necessary.

  • Water Accumulation: As the reaction proceeds, water is produced. In a closed system without a removal mechanism, the increasing concentration of water will slow the forward reaction and accelerate the reverse reaction (hydrolysis), leading to a premature equilibrium at a low conversion rate.[4]

    • Solution: The most robust solution is to perform the reaction under reflux with a Dean-Stark apparatus.[6][7] This continuously removes water via azeotropic distillation with a solvent like toluene, driving the reaction to completion.

  • Low Temperature: Like most chemical reactions, the rate of esterification is temperature-dependent.

    • Solution: Ensure the reaction mixture is heated to a sufficient reflux temperature. For an ethanol/toluene system, this is typically in the range of 80-110 °C.[2]

Catalyst TypeCommon ExamplesTypical Loading (mol%)AdvantagesDisadvantages
Homogeneous Brønsted Acid H₂SO₄, p-TsOH1 - 5%High activity, low cost.[2]Difficult to remove, can cause side reactions.[10]
Homogeneous Lewis Acid Sc(OTf)₃, Zn(II) salts1 - 10%Can be milder, good for some substrates.[2][17]Higher cost, may require anhydrous conditions.
Heterogeneous (Solid) Acid Amberlyst-15, Zeolites, Nb₂O₅5 - 20% (w/w)Easily filtered, reusable, less corrosive.[10][18]Lower activity, potential mass transfer limitations.
Problem 2: My final product is contaminated with an isomeric impurity.

Potential Cause & Solution:

  • Double Bond Isomerization: The conjugated (E,E)-double bond system of ethyl sorbate is the thermodynamically stable form. However, under harsh conditions (high heat, strong acid), isomerization to other geometric isomers (e.g., E,Z) can occur. Isomerization of conjugated linoleic acids under acidic conditions has been well-documented and similar principles apply here.[19]

    • Solution 1: Use the mildest possible reaction conditions. This includes keeping the reaction temperature and time to the minimum required for full conversion.

    • Solution 2: Switch to a milder catalytic system. Heterogeneous acid catalysts or enzymatic methods are far less likely to cause isomerization compared to concentrated sulfuric acid.[11][20]

Problem 3: I am losing a significant amount of product during the aqueous workup.

Potential Cause & Solution:

  • Incomplete Neutralization: If the acid catalyst is not completely neutralized by the base wash (e.g., saturated sodium bicarbonate solution), the residual acid can catalyze the hydrolysis of the ester back to the carboxylic acid during the workup.

    • Solution: Use an adequate amount of bicarbonate solution and wash until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Perform the workup efficiently without prolonged contact between the ester and aqueous phases.

  • Emulsion Formation: The crude reaction mixture can sometimes form a stable emulsion during the aqueous wash, making separation difficult and leading to product loss in the aqueous layer.

    • Solution: Add a saturated brine (NaCl solution) wash after the bicarbonate wash. The increased ionic strength of the aqueous phase helps to break emulsions and "salt out" the organic product, driving it into the organic layer.[21]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol describes a standard procedure for the synthesis of ethyl 5-methylhexa-2,4-dienoate from sorbic acid and ethanol.

Materials:

  • Sorbic acid (5-methylhexa-2,4-dienoic acid)

  • Absolute ethanol (200 proof)

  • Toluene (or Hexane)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add sorbic acid (1.0 eq), toluene (approx. 2 mL per gram of sorbic acid), absolute ethanol (3.0-5.0 eq), and a catalytic amount of p-TsOH (0.05 eq) or a few drops of concentrated H₂SO₄.

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[7]

  • Monitoring: Continue the reflux until no more water collects in the trap (typically 2-5 hours). The reaction can also be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Cooling & Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated NaHCO₃ solution.

  • Workup - Neutralization & Extraction: Stopper the funnel and shake, venting frequently to release CO₂ pressure. Separate the layers. Wash the organic layer sequentially with water and then with brine.[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure ethyl 5-methylhexa-2,4-dienoate.[9]

ReactantMolar Ratio (Typical)Rationale
Sorbic Acid1.0Limiting Reagent
Ethanol3.0 - 10.0Excess drives equilibrium to products.[1]
TolueneN/A (Solvent)Forms azeotrope with water for removal.[2]
Acid Catalyst0.01 - 0.05Catalyzes the reaction.[16]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Sorbic Acid Esters and their Antimicrobial Properties. Benchchem.
  • Wikipedia. (2024). Dean–Stark apparatus. Wikipedia. [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Orick Médico Sarl. [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Scoilnet. [Link]

  • PubChem. (n.d.). Ethyl sorbate. National Center for Biotechnology Information. [Link]

  • UW-Madison Demonstration Lab. (2006). Organic Chemistry- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]

  • Unknown. (n.d.). 22. The Fischer Esterification. Course Website. [Link]

  • Hoaglin, R. I., & Hirsh, D. H. (1948). Process for making sorbic acid esters. U.S.
  • Perrone, B., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering. [Link]

  • Bhorodwaj, S. K., et al. (2009). Influence of Carbon Chain Length and Unsaturation on the Esterification Activity of Fatty Acids on Nb2O5 Catalyst. Industrial & Engineering Chemistry Research. [Link]

  • Unknown. (1999). Method for producing unsaturated carboxylic acid ester.
  • de Lima, S. M., et al. (2023). Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15. MDPI. [Link]

  • Liu, K., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. [Link]

  • Yi, D., et al. (2009). Optimization of conjugated linoleic acid triglycerides via enzymatic esterification in no-solvent system. ProQuest. [Link]

  • Park, Y., & Pariza, M. W. (2001). Recommended esterification method for gas chromatographic measurement of conjugated linoleic acid. ResearchGate. [Link]

  • Chin, S. F., et al. (1992). Dietary sources of conjugated dienoic isomers of linoleic acid, a newly recognized class of anticarcinogens. Journal of Food Composition and Analysis.
  • Wikipedia. (2024). Fischer–Speier esterification. Wikipedia. [Link]

  • Burns, C. P., et al. (2001). Conjugated Linoleic Acid Reduces Phorbol Ester-Induced Prostaglandin F2 Production by Bovine Endometrial Cells. ResearchGate. [Link]

  • Unknown. (n.d.). 29. The Fischer Esterification. Course Website. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

  • Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. The Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Organic Chemistry Portal. [Link]

  • Zhang, G., & Negishi, E. I. (2012). Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions. PMC. [Link]

  • Wang, Z., et al. (2020). Asymmetric radical carboesterification of dienes. ResearchGate. [Link]

  • Muzakhar. (2018). Optimization of Esterification in the Synthesis of Surfactants Feedstock from Polar Lipid Fraction of Crude Palm Oil. Journal of Fundamentals and Applications of Chemical Engineering. [Link]

  • Kamarudin, N. S., & Veny, H. (n.d.). Synthesis of Biolubricant from Various Based Methyl Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z). Organic Syntheses. [Link]

  • Peterson, G. R., & Scarrah, W. P. (1984). Transesterification process to manufacture ethyl ester of rape oil. SciSpace. [Link]

  • RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]

  • PubChem. (n.d.). Ethyl 5-methylhex-4-enoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. [Link]

  • YouTube. (2024). CHEM 2325 Module 23: Esterification via Alkylation. [Link]

  • Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. [Link]

  • SBQ. (2015). Separation of the Glycerol-Biodiesel Phases in an Ethyl Transesterification Synthetic Route Using Water. SBQ. [Link]

  • ResearchGate. (1990). Wat. Set. Tech. Vol. 40, No. 6, pp. 293-298. ResearchGate. [Link]

Sources

Technical Support Center: Separating E/Z Isomers of 5-Methyl-Sorbic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource hub for the resolution of E/Z isomers of 5-methyl-sorbic acid ethyl ester. This guide is designed for researchers, chemists, and process development professionals who encounter the challenges associated with separating these closely related geometric isomers. Drawing upon established chromatographic principles and field-proven techniques, this document provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the separation science involved.

Frequently Asked Questions (FAQs) & Method Selection

This section addresses common initial questions and provides a logical framework for selecting an appropriate separation strategy.

Q1: Why is the separation of E/Z isomers of 5-methyl-sorbic acid ethyl ester so challenging?

A1: The primary challenge arises from the isomers' very similar physical and chemical properties.[1][2] They share the same molecular weight, elemental composition, and functional groups. The only difference is the spatial orientation of substituents around the C2=C3 double bond, leading to subtle differences in molecular shape, dipole moment, and hydrophobicity. These minor differences are what must be exploited for separation, often requiring highly selective chromatographic conditions.

Q2: What are the principal methods for separating these isomers at a preparative scale?

A2: The most effective and widely used techniques are chromatographic. The primary methods include:

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A versatile and scalable method that separates based on differences in hydrophobicity.[3]

  • Argentation Chromatography: A powerful technique that utilizes the interaction between silver ions and the π-electrons of the double bonds. This method can be performed in both normal-phase and reversed-phase modes.[4][5]

  • Supercritical Fluid Chromatography (SFC): A "green" and highly efficient technique using supercritical CO₂ as the main mobile phase. It is particularly adept at separating stereoisomers and other closely related compounds.[6][7][8]

  • Fractional Crystallization: A potential, though less predictable, method that relies on differences in solubility and crystal lattice packing between the E and Z isomers.[3][9]

Q3: How does the 5-methyl group influence the separation strategy?

A3: The methyl group at the C5 position introduces a slight modification to the molecule's overall polarity and steric profile compared to unsubstituted ethyl sorbate. This can be advantageous. The methyl group can subtly alter the molecule's interaction with the stationary phase. In RP-HPLC, it may slightly increase the hydrophobicity, potentially enhancing differential partitioning on a C18 or similar column. In argentation chromatography, it could sterically influence how the conjugated diene system complexes with silver ions, possibly improving selectivity.

Q4: I have an analytical method on a C18 column. Can I simply scale this up for preparative separation?

A4: Direct linear scale-up is a good starting point, but it's often not sufficient for challenging isomer separations.[10] At a preparative scale, high concentrations can lead to "column overload," causing peak fronting, tailing, and a loss of resolution.[1][11] You will likely need to re-optimize the mobile phase composition, flow rate, and sample loading to achieve the desired purity and throughput.

Method Selection Workflow

The choice of method depends on available equipment, required purity, and scale. The following diagram outlines a general decision-making workflow.

start Isomer Mixture of 5-Methyl-Sorbic Acid Ethyl Ester prep_hplc Do you have access to Preparative HPLC? start->prep_hplc sfc Do you have access to Preparative SFC? prep_hplc->sfc No argentation Is standard HPLC resolution insufficient? prep_hplc->argentation Yes crystallization Are you working on a large scale (>100g) and is purity requirement flexible? sfc->crystallization No protocol3 Consider Protocol 3: Supercritical Fluid Chromatography sfc->protocol3 Yes protocol1 Follow Protocol 1: Preparative RP-HPLC argentation->protocol1 No protocol2 Follow Protocol 2: Argentation Chromatography argentation->protocol2 Yes protocol4 Consider Protocol 4: Fractional Crystallization (Requires empirical optimization) crystallization->protocol4 Yes end Pure Isomers Obtained crystallization->end No (Re-evaluate options) protocol1->end protocol2->end protocol3->end protocol4->end start Poor Isomer Resolution mobile_phase Is Mobile Phase Optimized? start->mobile_phase column_chem Is Column Chemistry Appropriate? mobile_phase->column_chem Yes solution1 Decrease organic solvent % (e.g., from 80% to 75% MeCN) mobile_phase->solution1 No column_dim Are Column Dimensions Sufficient? column_chem->column_dim Yes solution3 Switch to Phenyl-Hexyl or Polymeric C18/C30 phase column_chem->solution3 No solution4 Increase column length or use smaller particle size column_dim->solution4 No end Resolution Improved column_dim->end Yes (Consider other issues) solution2 Implement a shallow gradient solution1->solution2 solution2->column_chem solution3->end solution4->end

Sources

Technical Support Center: Troubleshooting Hydrolysis of Sorbate Esters in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sorbate esters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of sorbate esters in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve stability challenges in your experiments.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your work. The following flowchart provides a systematic approach to troubleshooting unexpected degradation of your sorbate ester.

Troubleshooting_Hydrolysis start START: Unexpected Sorbate Ester Degradation Observed check_ph Is the aqueous medium pH outside the optimal stability range (typically pH 4-6)? start->check_ph ph_yes pH is a primary catalyst. Acidic (<4) or alkaline (>6) conditions will accelerate hydrolysis. check_ph->ph_yes Yes ph_no pH is within the expected stability range. check_ph->ph_no No check_temp Was the formulation exposed to elevated temperatures (>40°C)? temp_yes Reaction rates increase with temperature. Store samples at recommended lower temperatures (e.g., 5°C). check_temp->temp_yes Yes temp_no Temperature was controlled. check_temp->temp_no No check_analytical Are you confident in your analytical method (e.g., HPLC)? analytical_no Validate your analytical method. Confirm peak identity with standards. Check for co-elution. check_analytical->analytical_no No analytical_yes Method is validated and robust. check_analytical->analytical_yes Yes check_oxidation Have you ruled out oxidative degradation? oxidation_no Sorbates are unsaturated and prone to oxidation. This is distinct from hydrolysis. Analyze for oxidation byproducts. check_oxidation->oxidation_no No oxidation_yes Oxidation is not the primary degradation pathway. check_oxidation->oxidation_yes Yes solution_ph SOLUTION: Adjust and buffer the pH to the optimal stability range for your specific ester. ph_yes->solution_ph ph_no->check_temp solution_temp SOLUTION: Implement strict temperature control during storage and handling. temp_yes->solution_temp temp_no->check_analytical solution_analytical SOLUTION: Develop a stability-indicating HPLC method. See Protocol Section. analytical_no->solution_analytical analytical_yes->check_oxidation solution_oxidation SOLUTION: Use antioxidants, inert atmosphere (N2/Ar), and opaque packaging to prevent oxidation. oxidation_no->solution_oxidation end end oxidation_yes->end Consider complex interactions: - Buffer catalysis - Excipient incompatibility - Enzymatic degradation

Caption: Troubleshooting workflow for sorbate ester degradation.

Q&A Troubleshooting

Q1: My sorbate ester is degrading much faster than anticipated in my aqueous formulation. What are the most likely causes?

A: Rapid degradation is almost always linked to catalysis. The two most common culprits are pH and temperature.

  • pH-Catalyzed Hydrolysis: Ester hydrolysis is significantly accelerated by both acidic (H+) and basic (OH⁻) conditions.[1] Sorbate esters are generally most stable in a slightly acidic pH range. If your formulation's pH is below 4 or above 6, you are likely observing acid or base-catalyzed hydrolysis, respectively. The reaction involves a nucleophilic attack on the ester's carbonyl carbon, which is made more electrophilic by protonation in acid or directly attacked by the potent nucleophile OH⁻ in base.[2][3]

  • Elevated Temperature: As a general rule, chemical reaction rates, including hydrolysis, can double for every 10°C increase in temperature.[4] If your samples have been stored at room temperature (25°C) or higher, especially for extended periods, this will significantly increase the rate of degradation compared to refrigerated conditions (5°C).[4]

Q2: I'm analyzing my stability samples via HPLC and see a decrease in my parent ester peak, but also several new, unexpected peaks. What could they be?

A: This is a common and important observation. These new peaks could be from hydrolysis or other degradation pathways.

  • Hydrolysis Products: The expected products of hydrolysis are sorbic acid and the corresponding alcohol from your ester. You should run standards of these two compounds to confirm if any of the new peaks match their retention times.

  • Oxidation Products: Sorbic acid and its esters contain conjugated double bonds, making them susceptible to oxidation, especially in the presence of oxygen, light, and metal ions.[5][6][7] This oxidative degradation can produce a variety of carbonyl compounds, such as acetaldehyde and β-carboxylacrolein, which are different from the hydrolysis products.[8][9]

  • Further Degradation: The initial degradation products can themselves be unstable and react further. For instance, β-carboxylacrolein can react with amino acids or proteins in a formulation, leading to browning.[6][8]

A well-designed, stability-indicating HPLC method is crucial to separate the parent compound from all potential degradation products.[10][11]

Q3: The pH of my aqueous formulation is increasing over time. Is this related to ester hydrolysis?

A: Yes, this can be directly related, particularly if your formulation has a low buffer capacity. The hydrolysis of an ester consumes a water molecule and produces a carboxylic acid (sorbic acid) and an alcohol.[1] While the generation of sorbic acid would be expected to decrease the pH, a secondary reaction or degradation of the sorbic acid itself can lead to a pH increase. For example, oxidation can lead to different acidic byproducts or a change in the overall ionic strength of the solution.[12] In some complex systems involving other excipients, such as lactic acid oligomers, their hydrolysis can also contribute to a pH shift.[13]

Q4: How can I definitively distinguish between hydrolytic and oxidative degradation pathways?

A: Differentiating these pathways requires a multi-pronged approach:

  • Control the Environment: Conduct a controlled experiment where one sample is stored under an inert atmosphere (e.g., nitrogen or argon blanket) and protected from light, while another is exposed to air/oxygen. A significantly lower degradation rate in the inert sample points towards oxidation as a major pathway.

  • Use Additives: Add a chelating agent like EDTA to sequester metal ions that catalyze oxidation, or an antioxidant.[14] If this stabilizes the ester, oxidation is a likely contributor.

  • Analytical Identification: Use advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the exact mass of the degradation products.[10] The mass of hydrolysis products (sorbic acid + alcohol) will be different from the masses of various potential oxidation products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical mechanism of sorbate ester hydrolysis?

A: Sorbate ester hydrolysis is a nucleophilic acyl substitution reaction. A nucleophile (typically water or a hydroxide ion) attacks the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate, which then collapses, expelling the alcohol portion as a leaving group and forming sorbic acid (or its carboxylate salt). This process can be catalyzed by acid or base.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_start Ester + H₃O⁺ A_protonated Protonated Ester (Enhanced Electrophilicity) A_start->A_protonated Protonation A_intermediate Tetrahedral Intermediate A_protonated->A_intermediate + H₂O (Nucleophilic Attack) A_end Sorbic Acid + Alcohol + H₃O⁺ A_intermediate->A_end Proton Transfer & Elimination B_start Ester + OH⁻ B_intermediate Tetrahedral Intermediate B_start->B_intermediate Nucleophilic Attack B_products Sorbic Acid + Alkoxide B_intermediate->B_products Elimination B_end Sorbate (Carboxylate) + Alcohol B_products->B_end Acid-Base Rxn (Irreversible Step)

Caption: Mechanisms for acid- and base-catalyzed ester hydrolysis.

The base-catalyzed reaction is effectively irreversible because the final step is an acid-base reaction where the newly formed sorbic acid is immediately deprotonated by the base to form the resonance-stabilized sorbate anion, which is not susceptible to nucleophilic attack by the alcohol.[2]

Q2: How do key factors quantitatively influence the rate of hydrolysis?

A: The rate of hydrolysis is governed by several interconnected factors. Understanding their impact is key to designing stable formulations.

FactorEffect on Hydrolysis RateMechanistic Rationale
pH High Impact: Rate is lowest near pH 4-6, increases dramatically at pH < 4 and pH > 7.Acid Catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. Base Catalysis: OH⁻ is a stronger nucleophile than H₂O.[15][2][1]
Temperature High Impact: Rate increases exponentially with temperature.Follows the Arrhenius equation; higher temperature provides more molecules with the necessary activation energy to react.[4]
Buffer Species Moderate Impact: Buffer ions can act as general acid/base catalysts.Some buffer species (e.g., acetate, phosphate) can participate directly in the proton transfer steps of the hydrolysis mechanism, accelerating the reaction.
Co-solvents Variable Impact: Can increase or decrease the rate.Co-solvents (e.g., ethanol, propylene glycol) can alter the polarity of the medium and the solvation of the transition state, affecting its stability and thus the reaction rate.[16]
Ionic Strength Low to Moderate Impact: Can influence reaction rates between ionic species.Affects the activity coefficients of the reactants and the transition state, which can slightly alter the observed rate constant.
Presence of Oxygen No Direct Impact on Hydrolysis: Oxygen does not participate in the hydrolysis reaction.However, it is the primary driver of the parallel oxidative degradation pathway, which is often confused with hydrolysis.[6][17]

Q3: How can I design a stable aqueous formulation for a sorbate ester?

A: Designing for stability involves a proactive, multi-faceted strategy:

  • pH Control: The most critical parameter. Identify the pH of maximum stability for your specific ester through a forced degradation study. Formulate with a buffer system (e.g., citrate, acetate) with sufficient capacity to maintain this optimal pH.

  • Temperature Management: Define strict storage conditions. For many formulations, refrigeration (2-8°C) is required to ensure shelf-life.[8]

  • Minimize Oxygen Exposure: During manufacturing, purge solutions and the container headspace with an inert gas like nitrogen or argon. Use packaging with low oxygen permeability.[6][8]

  • Protect from Light: If the ester or other components are light-sensitive, use amber or opaque containers. UV light can provide the energy to initiate oxidative degradation.[5]

  • Consider Additives: If oxidative degradation is a risk, include an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to sequester trace metal ions that can catalyze oxidation.[14]

  • Excipient Compatibility: Ensure all other formulation components (e.g., surfactants, polymers) are compatible and do not catalyze degradation. Polysorbates, for example, are also esters and can undergo hydrolysis.[4][10]

Section 3: Experimental Protocols

Protocol: Kinetic Analysis of Sorbate Ester Hydrolysis via RP-HPLC

This protocol outlines a robust method for monitoring the degradation of a sorbate ester and the appearance of sorbic acid over time.

1. Objective: To determine the rate of hydrolysis of a sorbate ester in a specific aqueous medium by quantifying its concentration at various time points using a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method.

2. Materials & Equipment:

  • Sorbate ester (analyte)

  • Sorbic acid (potential degradant standard)

  • Alcohol corresponding to the ester (potential degradant standard)

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer salts (e.g., sodium acetate) and acid (e.g., acetic acid) for mobile phase

  • Aqueous formulation buffer for the study

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV detector, C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[11]

  • Temperature-controlled incubator or water bath[18]

3. Method Development (Stability-Indicating):

  • Forced Degradation: Before starting the kinetic study, perform forced degradation. Expose the sorbate ester solution to strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature (e.g., 60°C).

  • Chromatographic Conditions: Develop an isocratic or gradient HPLC method that achieves baseline separation between the parent sorbate ester peak and all degradation product peaks, particularly sorbic acid. A typical starting point could be a mobile phase of ACN:acetate buffer pH 4.3 (20:80) with UV detection at 235 nm.[11]

  • Validation: Ensure the method is specific, linear, accurate, and precise according to ICH guidelines.[11]

4. Kinetic Study Procedure:

  • Sample Preparation: Prepare a stock solution of the sorbate ester in the aqueous test medium at a known concentration (e.g., 100 µg/mL).

  • Time Zero (T₀) Sample: Immediately after preparation, dilute an aliquot of the stock solution to the target concentration for HPLC analysis (e.g., 10 µg/mL). Filter and inject this sample into the HPLC. This is your T₀ measurement.

  • Incubation: Place the remaining stock solution in a temperature-controlled incubator set to the desired study temperature (e.g., 40°C, 50°C, 60°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution. The sampling frequency should be adjusted based on the expected degradation rate.

  • Sample Quenching (Optional but Recommended): Immediately dilute the withdrawn aliquot in a cold mobile phase to halt the reaction and bring it to the analytical concentration.

  • Analysis: Inject each time-point sample into the HPLC and record the chromatograms.

5. Data Analysis:

  • Quantification: Using a calibration curve prepared from a standard of the sorbate ester, determine the concentration of the ester remaining at each time point.

  • Order of Reaction: Plot the natural logarithm of the concentration (ln[Ester]) versus time. If the plot is a straight line, the reaction follows first-order kinetics, which is typical for hydrolysis when water is in large excess.[17]

  • Rate Constant (k): The slope of the linear regression line from the first-order plot is equal to the negative of the apparent first-order rate constant (-k).

  • Half-Life (t₁/₂): Calculate the half-life of the ester under the study conditions using the formula: t₁/₂ = 0.693 / k.

References

  • Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. (2020). MDPI. [Link]

  • Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. (2023). MDPI. [Link]

  • Chemistry of sorbates—a basic perspective. (1994). Semantic Scholar. [Link]

  • Analysis of polysorbate 20/80 by HPLC-MS method. (2025). FILAB. [Link]

  • How Can Manufacturers Maximize the Effectiveness of Potassium Sorbate?. (n.d.). FINETECH. [Link]

  • Degradation of sorbic acid in fruit squashes and fish paste. (2025). ResearchGate. [Link]

  • Sorbic Acid and Its Degradation Products: Electrochemical Characterization. (2026). ResearchGate. [Link]

  • Various Analytical Methods for Estimation of Potassium Sorbate in Food Products: A Review. (2022). Bentham Science. [Link]

  • Stability of Sorbic Acid in Aqueous Solutions. (1980). ACS Publications. [Link]

  • Stability of sorbates in the presence of EDTA: Effect of pH, packaging material and sequestrant level. (2004). ResearchGate. [Link]

  • Hydrolysing esters. (n.d.). Chemguide. [Link]

  • Stability of sorbic acid in intermediate moisture systems. (1990). PubMed. [Link]

  • Kinetic study of Ester hydrolysis. (2020). YouTube. [Link]

  • Determination of sorbate and benzoate in beverage samples by capillary electrophoresis - Optimization of the method with inspection of ionic mobilities. (2025). ResearchGate. [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv. [Link]

  • Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. (2019). PMC. [Link]

  • K1 Kinetics of Ester Hydrolysis. (2014). YouTube. [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018). Asian Journal of Applied Science and Technology. [Link]

  • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. (2022). Frontiers. [Link]

  • Determination of sorbate and benzoate in beverage samples by capillary electrophoresis-Optimization of the method with inspection of ionic mobilities. (2008). PubMed. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). scielo.br. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Tokyo Tech Research Repository. [Link]

  • Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. (2006). PubMed. [Link]

  • Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. (2023). RJPN. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ResearchGate. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]

  • Kinetic Study of the Hydrolysis of Two Formate Esters Held in a Single Organic Drop. (2025). ResearchGate. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of Conjugated Diene Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of ethyl 5-methylsorbate (Ethyl 5-methyl-2,4-hexadienoate) to remove unreacted 5-methylsorbic acid starting material. This response is structured as a specialized Technical Support Center resource.

Topic: Removal of Unreacted 5-Methylsorbic Acid from Ethyl Ester Product Ticket ID: PUR-5MSA-001 Status: Resolved / Guide Available[1]

Executive Summary & Chemical Context

The Challenge: You have performed an esterification of 5-methylsorbic acid (a conjugated diene carboxylic acid) to form its ethyl ester. The crude reaction mixture contains unreacted starting material (acid) that must be removed without degrading the sensitive conjugated diene system of the product.

The Solution: The most efficient purification method relies on the significant pKa difference between the carboxylic acid (~4.8) and the neutral ester.[2][3] A controlled acid-base extraction using saturated sodium bicarbonate (NaHCO₃) converts the acid into its water-soluble carboxylate salt, partitioning it into the aqueous phase while the ester remains in the organic phase.

CompoundStructure TypepKaSolubility (Org)Solubility (Aq pH > 8)
5-Methylsorbic Acid Carboxylic Acid~4.8HighHigh (as salt)
Ethyl 5-Methylsorbate Conjugated EsterNeutralHighNegligible

Troubleshooting & FAQs

Direct answers to common researcher inquiries.

Q1: I washed the crude mixture with water, but the acid remains. Why?

A: 5-Methylsorbic acid is an organic acid with a lipophilic hydrocarbon chain.[1][3][4] It has limited solubility in neutral water.[1][3][4] To remove it, you must deprotonate it to form the salt (5-methylsorbate anion).[1][3][4]

  • Fix: Use a basic aqueous wash.[1][3][4] Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.[1][3][4]5) is the standard choice because it is strong enough to deprotonate the acid (pKa ~4.8) but weak enough to prevent hydrolysis of your ester product [1].[1][3][4]

Q2: I am seeing a "rag layer" or emulsion during extraction. How do I fix it?

A: Conjugated fatty acids and their esters often act as surfactants, stabilizing emulsions.[1][3][4]

  • Fix 1 (The Salting Out Method): Add saturated Sodium Chloride (Brine) to the aqueous layer.[3] This increases ionic strength and forces the organics out of the water phase.

  • Fix 2 (Filtration): If the emulsion is caused by solid particulates (e.g., precipitated salts), filter the biphasic mixture through a pad of Celite® before separating layers.[3]

Q3: Can I distill the product instead of doing an extraction?

A: Proceed with extreme caution. Ethyl 5-methylsorbate is a conjugated diene.[1][3][4] High temperatures required for distillation (likely >200°C at atm, or >90°C under vacuum) can trigger thermal polymerization or "popcorn" polymer formation, destroying your yield [2].[1][3][4]

  • Recommendation: If you must distill, use high vacuum (<5 mmHg) to keep the bath temperature below 80°C and add a radical inhibitor like BHT (Butylated hydroxytoluene) to the pot.[3] However, acid-base extraction is safer and usually sufficient.[1][3][4]

Q4: Will the base wash hydrolyze my ester back into the acid?

A: Ethyl esters are relatively stable, but conjugated esters can be sensitive.[1][3][4]

  • Safety Protocol: Use cold (0-5°C) saturated NaHCO₃.[1][3][4] Avoid strong bases like NaOH or KOH unless absolutely necessary, as hydroxide ions are potent nucleophiles that rapidly hydrolyze esters [3].[1][3][4] Minimize contact time in the separatory funnel (shake for 1-2 mins, then separate immediately).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Aqueous Workup

Best for: Routine removal of <10% unreacted acid.[5]

Reagents:

  • Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)[1][3]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)[1][3][6]

  • Saturated Sodium Chloride (Brine)[1][3]

  • Magnesium Sulfate (MgSO₄) - Drying agent[1][3]

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in the organic solvent (Et₂O is preferred for easier solvent removal, but EtOAc is safer). Use ~10 mL solvent per gram of crude.[1][3][4]

  • First Wash (Acid Removal): Transfer to a separatory funnel.[1][3][4] Add an equal volume of Saturated NaHCO₃ .

    • Note: Gas evolution (CO₂) will occur.[1][3][4] Vent the funnel frequently to prevent pressure buildup.[6][7]

  • Separation: Allow layers to separate completely. Drain the lower aqueous layer (this contains the unreacted 5-methylsorbic acid as its sodium salt).[1]

  • Check pH: Test the aqueous layer with pH paper.[3][4] It should be basic (pH 8-9).[1][3][4] If acidic, repeat Step 2.

  • Second Wash (Polishing): Wash the organic layer with Brine to remove residual water and base.[3]

  • Drying: Pour the organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄ and swirl until the drying agent flows freely (snow globe effect).[3]

  • Isolation: Filter off the solids and concentrate the filtrate under reduced pressure (Rotovap) at <30°C to yield the purified ester.

Protocol B: Flash Column Chromatography

Best for: High purity requirements or if the acid content is very high (>20%).

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][3][4] Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1][3][4]

  • TLC Analysis: Run a TLC of the crude using 80:20 Hexanes:EtOAc.[4]

    • Expected Rf: Ester ~0.6-0.8; Acid ~0.1-0.3 (often streaks).[1][3]

  • Column Prep: Pack the column using 100% Hexanes.

  • Elution: Load the sample. Elute with a gradient starting at 100% Hexanes, increasing to 95:5 Hexanes:EtOAc.[1][3][4] The non-polar ester will elute first. The acid will remain on the column or elute much later.

    • Pro Tip: If the acid streaks and contaminates the ester, add 1% Acetic Acid to the mobile phase to keep the acid protonated and tight on the TLC/Column, ensuring better separation [4].[5]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Unreacted Acid) CheckAcid Est. Acid Content? Start->CheckAcid LowAcid < 10% Acid CheckAcid->LowAcid Standard HighAcid > 10% Acid CheckAcid->HighAcid Difficult Extraction Protocol A: NaHCO3 Wash (Cold) LowAcid->Extraction Column Protocol B: Flash Chromatography (Hex/EtOAc) HighAcid->Column EmulsionCheck Emulsion Formed? Extraction->EmulsionCheck AddBrine Add Brine & Filter (Celite) EmulsionCheck->AddBrine Yes SepLayers Separate Layers EmulsionCheck->SepLayers No AddBrine->SepLayers AqLayer Aqueous Layer (Contains Acid Salt) SepLayers->AqLayer Discard/Recover Acid OrgLayer Organic Layer (Contains Ester) SepLayers->OrgLayer Final Pure Ethyl 5-Methylsorbate OrgLayer->Final Dry & Evaporate Column->Final

Caption: Decision tree for selecting the optimal purification route based on impurity levels and physical behavior.

References

  • LibreTexts Chemistry. (2022).[1][3][4] Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (2004).[1][3][4] Separation and purification method of conjugated diene (CN1558886A). Retrieved from

  • Clarkson University. (2013).[1][3][4] Extraction and Washing in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2020).[1][3][4] How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

Sources

Optimization of reaction temperature for lipase-catalyzed sorbate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lipase-Catalyzed Sorbate Synthesis

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to the technical support center for lipase-catalyzed synthesis. As researchers and drug development professionals, you understand that precision is paramount. One of the most critical parameters governing the success of your enzymatic esterification—specifically for producing sorbates—is the reaction temperature. This guide provides in-depth, field-proven insights into optimizing this variable, moving beyond simple protocols to explain the causality behind our recommendations. Here, we will address common challenges, answer frequently asked questions, and provide a robust experimental framework to ensure your synthesis is both efficient and reproducible.

Section 1: Troubleshooting Guide

Encountering issues during your experiments is a common part of the scientific process. This section addresses specific problems you might face related to reaction temperature.

Problem / Symptom Potential Cause Suggested Solution & Scientific Rationale
Low or No Product Yield 1. Sub-optimal Temperature: The reaction temperature is too low, resulting in slow reaction kinetics. The enzyme has insufficient kinetic energy to efficiently catalyze the reaction.Solution: Incrementally increase the reaction temperature in 5-10°C steps (e.g., from 30°C to 60°C)[1][2].Rationale: According to the Arrhenius equation, reaction rates increase exponentially with temperature up to a certain point[3]. Increasing the temperature provides more energy to the system, increasing the frequency and energy of collisions between the enzyme and substrates, thus accelerating product formation.
2. Enzyme Denaturation: The reaction temperature is too high, causing the lipase to unfold and lose its catalytic activity.Solution: Decrease the reaction temperature. Perform a temperature stability study by pre-incubating the lipase at various temperatures before adding the substrate to determine its thermal tolerance limit[4][5].Rationale: Lipases, like all proteins, have a specific three-dimensional structure essential for their function. High temperatures introduce excessive thermal energy, which disrupts the non-covalent bonds (hydrogen bonds, hydrophobic interactions) that maintain this structure, leading to irreversible denaturation and a sharp loss of activity[1][6].
Reaction Starts Efficiently but Halts Prematurely 1. Thermal Inactivation Over Time: The selected temperature is near the upper limit of the enzyme's stability range. While initially providing a high reaction rate, prolonged exposure leads to gradual denaturation.Solution: Operate at a slightly lower temperature (e.g., 5-10°C below the observed optimum) to strike a balance between activity and long-term stability. Alternatively, consider using an immobilized lipase, which generally offers superior thermal stability[7][8].Rationale: Enzyme stability is time-dependent. A temperature that yields maximum initial activity may also cause the enzyme's half-life to be significantly shortened[4][9]. Choosing a more conservative temperature ensures the enzyme remains active for the entire duration required to achieve high conversion.
2. Solvent-Induced Destabilization at Elevated Temperatures: Certain polar organic solvents can reduce the thermal stability of lipases, an effect that is magnified at higher temperatures.Solution: Evaluate the reaction in a different, less polar solvent. Alternatively, confirm the lipase's stability in the chosen solvent across your target temperature range.Rationale: Polar organic solvents can strip the essential water layer from the enzyme's surface and penetrate its structure, increasing its flexibility. At elevated temperatures, this excessive flexibility can facilitate unfolding and deactivation[10][11].
Inconsistent or Poorly Reproducible Results 1. Poor Temperature Control: Fluctuations in the incubator, water bath, or reactor temperature lead to variable reaction rates and/or enzyme deactivation.Solution: Ensure your heating equipment is properly calibrated and provides stable, uniform heating. Use a calibrated external thermometer to verify the temperature directly within the reaction vessel.Rationale: Because reaction kinetics are highly sensitive to temperature, even small fluctuations can lead to significant differences in final product yield, making experiments difficult to reproduce[12].
2. Free vs. Immobilized Lipase: Switching between free and immobilized forms of the same lipase without re-optimizing the temperature.Solution: Always re-optimize the reaction temperature when changing the enzyme formulation. Expect the optimal temperature for an immobilized lipase to be higher than its free counterpart[9][13].Rationale: The process of immobilization provides structural rigidity to the enzyme by attaching it to a solid support. This restricted conformational mobility protects the enzyme from thermal unfolding, thus enhancing its stability and often shifting its optimal operating temperature to a higher value[8][14].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for lipase-catalyzed sorbate synthesis?

Most lipases used for ester synthesis exhibit optimal activity in the range of 40°C to 60°C[1]. However, this is highly dependent on the source of the lipase (microbial, plant, animal) and its formulation. For example, lipases from thermophilic organisms can have optima at 65°C or higher, while those from psychrotrophic (cold-adapted) bacteria may perform best at 37°C or below[15][16]. It is crucial to determine this empirically for your specific enzyme.

Q2: How exactly does temperature influence both reaction rate and enzyme stability?

This relationship is a trade-off, as illustrated in the diagram below.

  • Reaction Rate: As temperature increases from a low value, the rate of the reaction increases. This is because molecules have greater kinetic energy, leading to more frequent and energetic collisions between the enzyme's active site and the substrates (sorbic acid and the corresponding alcohol). This behavior generally follows the Arrhenius Law[3].

  • Enzyme Stability: Conversely, enzyme stability continuously decreases as temperature rises. The higher thermal energy increases the vibration of the protein's atoms, which can disrupt the delicate bonds holding its functional 3D structure. Above a certain temperature, the rate of this denaturation becomes so rapid that it overrides the kinetic benefits, causing a sharp drop in overall product yield[1][4]. The "optimal temperature" is the peak of this curve, representing the best compromise between catalytic speed and enzyme integrity over the course of the reaction.

TemperatureEffect cluster_0 Temperature Influence on Lipase Performance cluster_1 Positive Effect cluster_2 Negative Effect Temp Increase in Temperature Rate Increased Reaction Rate (Higher Kinetic Energy) Temp->Rate Initially Dominates Stability Decreased Stability (Risk of Denaturation) Temp->Stability Becomes Critical at Higher Temps Optimum Optimal Temperature (Peak Productivity) Rate->Optimum Stability->Optimum

Sources

Technical Support Center: Storage Stability of Ethyl 5-Methylsorbate in Ethanolic Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers, analytical chemists, and drug development professionals working with Ethyl 5-methylsorbate (Ethyl 5-methyl-2,4-hexadienoate, CAS 10231-96-6), a highly purified biochemical ester frequently utilized in the synthesis of aplasmomycin analogs and other antimalarial agents[1].

Due to its conjugated 2,4-diene structure, this compound presents unique stability challenges when stored in ethanolic solutions. This portal provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to ensure the integrity of your stock solutions.

Part 1: Mechanistic Overview (The "Why")

To prevent degradation, you must first understand the causality behind it. Ethyl 5-methylsorbate is a moderately stable, light yellow liquid[2], but in solution, its conjugated double bonds act as a double-edged sword.

The primary degradation pathway is autoxidation . The diene system is highly susceptible to attack by dissolved oxygen, initiating a chain reaction via a diradical intermediary[3]. This intermediate rapidly converts into a 4,5-cyclic peroxide[3]. Because this peroxide is highly unstable, it undergoes chain scission and dismutation to form reactive carbonyl cleavage products, primarily malonaldehyde, crotonaldehyde, and ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-carboxyacrolein[3]. Over time, these carbonyls polymerize and condense with trace impurities to form dark brown pigments, leading to the characteristic yellowing/browning of degraded solutions.

Secondary degradation pathways include hydrolysis (if trace water is present in the ethanol, yielding 5-methylsorbic acid) and photo-isomerization (where ambient UV light shifts the native (E,E) geometry to (E,Z) or (Z,E) isomers).

Autoxidation A Ethyl 5-methylsorbate (Intact Diene) B Diradical Intermediary (O2 Initiation) A->B + O2 / Light / Trace Metals C 4,5-Cyclic Peroxide (Unstable) B->C Radical Propagation D Carbonyl Cleavage Products (Malonaldehyde) C->D Chain Scission / Dismutation E Brown Pigments (Polymerization) D->E Condensation Reactions

Autoxidation pathway of ethyl 5-methylsorbate leading to browning.

Part 2: Troubleshooting Guide & FAQs

Diagnostic Workflow

Workflow Start Analyze Ethanolic Solution Q1 Symptom: Yellow/Brown? Start->Q1 Q2 Symptom: pH Drop / Free Acid? Start->Q2 Q3 Symptom: HPLC Peak Shift? Start->Q3 Act1 Action: Purge with Ar/N2 Use Citrate Chelators Q1->Act1 Yes (Oxidation) Act2 Action: Use Anhydrous EtOH Store over Sieves Q2->Act2 Yes (Hydrolysis) Act3 Action: Use Amber Vials Store at -20°C Q3->Act3 Yes (Isomerization)

Diagnostic workflow for troubleshooting ethanolic solution degradation.

Frequently Asked Questions

Q: Why did my ethyl 5-methylsorbate solution turn yellow after a month in the fridge? A: This is a classic sign of autoxidation. Even at 4°C, oxygen dissolved in the ethanol will drive the formation of cyclic peroxides. These peroxides cleave into carbonyls (like malonaldehyde) which polymerize into brown/yellow pigments[3]. To prevent this, you must degas your solvent prior to formulation.

Q: Can I use EDTA to chelate trace metals and prevent oxidation? A: Counterintuitively, no. While trace metals (Fe²⁺, Cu²⁺) catalyze autoxidation, studies on sorbate degradation in aqueous/ethanolic systems show that EDTA can actually enhance degradation by forming a highly catalytic EDTA-Fe²⁺ complex[4]. We recommend using anhydrous citric acid as a safer chelator.

Q: My HPLC shows the main peak decreasing, but no yellowing is observed. What is happening? A: If the solution remains clear but the active titer drops, you are likely observing either photo-isomerization or hydrolysis. Exposure to ambient lab light can isomerize the native (E,E) double bonds to (E,Z) or (Z,E) configurations. Alternatively, if your ethanol contains trace water (e.g., using 95% EtOH), the ester is hydrolyzing into 5-methylsorbic acid.

Part 3: Data Presentation

Table 1: Degradation Kinetics & Environmental Factors
Environmental FactorImpact on StabilityPrimary Degradation MechanismMitigation Strategy
Dissolved Oxygen Critical (Rapid degradation)Autoxidation (Diradical formation)Sparge solvent with Argon; store under inert headspace.
Trace Metals (Fe/Cu) High (Catalytic)Accelerated peroxide cleavageWash glassware with acid; add 0.01% citrate[4].
UV / Ambient Light ModeratePhoto-isomerization (E,E)

(E,Z)
Store in amber glass containers[2].
Water Content ModerateEster HydrolysisUse

99.9% anhydrous ethanol; store over molecular sieves.
Table 2: Analytical Troubleshooting Matrix
Analytical ObservationProbable CauseConfirmatory TestCorrective Action
Absorbance spike at 532 nm Autoxidation (Malonaldehyde)Thiobarbituric Acid (TBA) AssayDeoxygenate solvent immediately.
pH decrease / New acidic peak HydrolysisLC-MS for free 5-methylsorbic acidSwitch to anhydrous ethanol.
Multiple closely eluting peaks Photo-isomerizationNMR for double bond geometryProtect from light during handling.

Part 4: Experimental Protocols

Protocol: Preparation and Storage of High-Stability Ethanolic Solutions

This protocol utilizes a self-validating feedback loop to ensure your storage conditions are actively preventing degradation.

Step 1: Solvent Preparation & Degassing

  • Procure absolute anhydrous ethanol (

    
    99.9%). Causality: Eliminating water removes the nucleophile required for ester hydrolysis.
    
  • Sparge the ethanol with high-purity Argon gas for 15 minutes. Causality: Argon is heavier than nitrogen and provides a superior blanket against oxygen ingress, preventing the initiation of the diradical autoxidation cascade.

Step 2: Formulation

  • (Optional) Add 0.01% w/v anhydrous citric acid to the degassed ethanol to sequester trace metals. Do not use EDTA[4].

  • Dissolve the Ethyl 5-methylsorbate (CAS 10231-96-6) to your target concentration (e.g., 10 mg/mL).

Step 3: The Self-Validating QC Check (Baseline Establishment)

  • Withdraw a 1 mL aliquot of the freshly prepared solution.

  • Perform a Thiobarbituric Acid (TBA) assay and read the absorbance at 532 nm[4].

  • Validation Logic: This establishes your "Zero-Peroxide" baseline. If your baseline

    
     is 
    
    
    
    , your starting material has already oxidized in its dry form and should be discarded.

Step 4: Aliquoting and Storage

  • Transfer the validated solution into amber glass vials[2]. Causality: Amber glass blocks UV radiation, halting photo-isomerization.

  • Overlay the headspace with Argon before sealing with PTFE-lined caps.

  • Store at -20°C. To validate long-term stability, repeat the TBA assay (Step 3) monthly. An increase in

    
     indicates a failure in your Argon seal.
    

References

  • Title : sorbic acid suppliers USA | Source : americanchemicalsuppliers.com | URL : 1

  • Title : ethyl sorbate , 98% , 2396-84-1 - CookeChem | Source : cookechem.com | URL : 2

  • Title : Stability of Sorbic Acid in Model Food Systems of Reduced Water Activity: Sugar Solutions | Source : researchgate.net | URL : 4

  • Title : food storage: OXIDATIVE DEGRADATION OF POTASSIUM SORBATE | Source : pageplace.de | URL : 3

Sources

Overcoming steric hindrance in 5-methyl-sorbic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for overcoming challenges in the esterification of 5-methyl-sorbic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for handling this sterically hindered substrate. Here, you will find scientifically grounded answers to common problems, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Fischer-Speier esterification often ineffective for 5-methyl-sorbic acid?

A1: The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, relies on the direct nucleophilic attack of the alcohol on a protonated carbonyl carbon.[1][2][3] The methyl group at the 5-position of 5-methyl-sorbic acid, while not directly adjacent to the carboxyl group, contributes to the overall steric bulk of the molecule. This hindrance can impede the approach of the alcohol, especially if the alcohol itself is bulky (secondary or tertiary).[4] Furthermore, the reaction is an equilibrium process, and the presence of steric hindrance can slow the forward reaction rate significantly, making it difficult to drive the reaction to completion even with the removal of water.[4][5]

Q2: What are the most effective alternative methods for esterifying sterically hindered acids like 5-methyl-sorbic acid?

A2: For sterically hindered substrates, methods that activate the carboxylic acid into a more reactive intermediate are generally preferred. The most common and effective strategies include:

  • Steglich Esterification: Uses a carbodiimide (like DCC or EDC) and a nucleophilic catalyst (DMAP) to form a highly reactive O-acylisourea intermediate.[6][7] This method is performed under mild, neutral conditions and is highly effective for hindered substrates.[8][9]

  • Yamaguchi Esterification: Employs 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which is then activated by DMAP.[10][11] This method is particularly powerful for synthesizing highly functionalized or macrocyclic esters (lactones).[10][12]

  • Mitsunobu Reaction: This reaction uses a combination of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol, not the carboxylic acid.[13][14] It is especially valuable when a stereochemical inversion at a chiral alcohol center is desired.[13][15]

Q3: How do I choose the best esterification method for my specific alcohol?

A3: The choice depends on the properties of your alcohol and the desired outcome:

  • Primary & Secondary Alcohols (non-chiral): Steglich esterification is often the best starting point due to its mild conditions and reliable performance with hindered acids.[6][8]

  • Tertiary Alcohols: These are challenging due to their steric bulk and tendency to eliminate under acidic conditions.[7][16] The Steglich esterification is a suitable method for forming tert-butyl esters.[7]

  • Chiral Secondary Alcohols (requiring inversion): The Mitsunobu reaction is the premier choice as it proceeds via an S(_N)2 mechanism, resulting in a clean inversion of stereochemistry.[13][15][17]

  • Highly Hindered Alcohols: When both the acid and alcohol are sterically demanding, the Yamaguchi esterification often provides the best yields due to the high reactivity of the acyl-substituted DMAP intermediate.[10][11][12]

Q4: What analytical techniques are best for monitoring the reaction progress?

A4:

  • Thin-Layer Chromatography (TLC): TLC is the quickest and most common method for qualitative monitoring.[18] By spotting the reaction mixture alongside standards of your starting materials, you can visually track the consumption of the acid/alcohol and the formation of the ester product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile esters, GC-MS is excellent for both monitoring conversion and identifying byproducts. The carboxylic acid may require derivatization (e.g., to its methyl ester) for analysis.[19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile quantitative technique. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) can effectively separate the non-polar ester product from the more polar carboxylic acid starting material.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester. This provides a clear and quantitative measure of conversion in the crude reaction mixture.[18]

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification of 5-methyl-sorbic acid.

Problem 1: My Steglich esterification reaction is slow or shows low conversion.
Potential Cause Troubleshooting Steps & Scientific Rationale
Moisture Contamination Carbodiimides like DCC and EDC are highly sensitive to moisture and will be consumed by water, preventing the activation of your carboxylic acid.[22] Solution: 1) Use anhydrous solvents (e.g., DCM, THF). 2) Dry all glassware thoroughly in an oven. 3) Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[22]
Degraded Reagents DCC, EDC, and particularly DMAP can degrade over time. DMAP is a nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate; if it is inactive, the reaction will be extremely slow.[6][7] Solution: 1) Use a fresh bottle of DMAP. 2) Test your EDC/DCC activity. 3) Ensure reagents are stored properly under anhydrous conditions.
Side Reaction: N-Acylurea Formation The reactive O-acylisourea intermediate can slowly rearrange into a stable, unreactive N-acylurea byproduct, especially in the absence of a good nucleophile or an efficient catalyst.[7] Solution: 1) Ensure you are using a catalytic amount (5-10 mol%) of DMAP. DMAP rapidly converts the intermediate to the more reactive acylpyridinium species, outcompeting the rearrangement.[7] 2) Add the alcohol promptly after the initial activation period.
Insufficient Stoichiometry Using too little of the coupling agent will result in incomplete activation of the carboxylic acid. Solution: Use a slight excess (1.1-1.2 equivalents) of the carbodiimide (EDC or DCC) relative to the limiting reagent (either the acid or alcohol).
Problem 2: I am trying to esterify a very bulky secondary or tertiary alcohol and the Steglich method is failing.
Potential Cause Troubleshooting Steps & Scientific Rationale
Extreme Steric Hindrance The combined steric bulk of 5-methyl-sorbic acid and a hindered alcohol can prevent the nucleophilic attack on the acylpyridinium intermediate in the Steglich reaction. Solution: Switch to Yamaguchi Esterification. This method forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride. DMAP attacks this anhydride at the less hindered carbonyl (from the sorbic acid), forming a highly electrophilic acylpyridinium intermediate that is more susceptible to attack by even very hindered alcohols.[10][11][12] See Protocol 2 for a detailed procedure.
High Activation Energy The reaction may simply be too slow at room temperature. Solution: 1) Gently heat the reaction mixture (e.g., to 40-50 °C). 2) Increase the reaction time significantly (24-48 hours), monitoring periodically by TLC.
Problem 3: My product is difficult to purify from the reaction byproducts.
Potential Cause Troubleshooting Steps & Scientific Rationale
DCC Byproduct (DCU) N,N'-Dicyclohexylurea (DCU) is the byproduct of DCC-mediated couplings. It is a white solid with low solubility in many organic solvents, but it can sometimes co-precipitate or co-elute with the desired product. Solution: 1) Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. The resulting urea byproduct is water-soluble and easily removed with an aqueous workup.[6] 2) If using DCC, filter the crude reaction mixture through a pad of Celite before workup to remove the bulk of the precipitated DCU. 3) Some residual DCU can often be removed by recrystallization or careful column chromatography.
Mitsunobu Byproducts The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate. These can be difficult to separate from the desired ester via chromatography. Solution: 1) Use polymer-supported triphenylphosphine, which can be filtered off after the reaction. 2) TPPO can sometimes be precipitated by adding a non-polar solvent like hexanes or diethyl ether to the concentrated crude mixture. 3) Use modified phosphines or azo-reagents designed for easier byproduct removal.[17]

Visualizations & Workflows

A logical approach to troubleshooting is crucial for efficient problem-solving.

G start Esterification Fails (Low Yield / No Reaction) check_method Is the method appropriate for steric hindrance? start->check_method fischer Fischer Esterification? check_method->fischer  Initial Attempt steglich Steglich / Yamaguchi? check_method->steglich  Using Coupling Agent mitsunobu Mitsunobu? check_method->mitsunobu  Need Inversion switch_method Switch to a modern coupling method (Steglich, Yamaguchi) fischer->switch_method Yes troubleshoot_steglich Troubleshoot Reagents & Conditions steglich->troubleshoot_steglich Low Yield troubleshoot_mitsunobu Troubleshoot Reagents & Conditions mitsunobu->troubleshoot_mitsunobu Low Yield switch_method->steglich reagents Check Reagent Quality (Anhydrous? Fresh?) troubleshoot_steglich->reagents troubleshoot_mitsunobu->reagents conditions Optimize Conditions (Temp, Time, Stoichiometry) reagents->conditions purification Address Purification Issues (Byproduct Removal) conditions->purification success Successful Esterification purification->success

Caption: Troubleshooting workflow for hindered esterifications.

Key Reaction Mechanisms

Understanding the mechanism explains why certain methods overcome steric hindrance.

Steglich cluster_0 Activation cluster_1 Catalysis & Acyl Transfer cluster_2 Ester Formation RCOOH R-COOH (5-Methyl-Sorbic Acid) OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI DCC DCC or EDC DCC->OAI API Acylpyridinium Intermediate (Highly Electrophilic) OAI->API Urea Urea Byproduct OAI->Urea DMAP DMAP (Catalyst) DMAP->API Ester R-COOR' (Product) API->Ester DMAP_regen DMAP (Regenerated) API->DMAP_regen ROH R'-OH (Alcohol) ROH->Ester

Caption: Mechanism of the Steglich Esterification.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Steglich Esterification using EDC

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • 5-methyl-sorbic acid

  • Alcohol (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-methyl-sorbic acid and anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Reagents: Add the alcohol (1.0 eq) and DMAP (0.1 eq) to the solution and stir until dissolved.

  • Initiation: Add EDC (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: Yamaguchi Esterification

This method is ideal for highly hindered substrates where the Steglich method may be insufficient.

Materials:

  • 5-methyl-sorbic acid

  • Alcohol (1.2 eq)

  • Anhydrous Toluene

  • Triethylamine (Et₃N, 1.2 eq)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.1 eq)

  • DMAP (3.0 eq)

Procedure:

  • Mixed Anhydride Formation:

    • To an oven-dried flask under nitrogen, dissolve 5-methyl-sorbic acid in anhydrous toluene.

    • Add triethylamine (1.2 eq) and stir for 10 minutes.

    • Add the Yamaguchi Reagent (1.1 eq) dropwise and stir the mixture at room temperature for 2 hours.

  • Ester Formation:

    • In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene.

    • Add the alcohol/DMAP solution via syringe to the mixed anhydride solution at room temperature.

    • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Workup & Purification:

    • Quench the reaction with saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • Fiveable. (2025, August 15). Steglich Esterification Definition. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • Wikipedia. Yamaguchi esterification. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • Wikipedia. 山口ラクトン化反応. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Green Chemistry (RSC Publishing). (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Yamaguchi esterification. [Link]

  • Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. [Link]

  • Name-Reaction.com. Yamaguchi esterification. [Link]

  • PMC. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. [Link]

  • 化学に関する情報を発信. (2022, April 23). 山口ラクトン化反応【Yamaguchi Esterification】. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • European Patent Office. EP 0331280 A1 - Method for esterifying hindered carboxylic acids. [Link]

  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Reddit. (2018, December 20). Alternative acid for fisher esterification. [Link]

  • Organic-Reaction.com. Acid to Ester - Common Conditions. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • RSC Publishing. (2017, February 3). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. [Link]

  • Royal Society of Chemistry. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • MDPI. (2020, October 3). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • とらおの有機化学. (2018, February 5). Yamaguchiマクロラクトン化はラクトン合成の名盤反応. [Link]

  • J&K Scientific LLC. (2021, February 23). Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • YouTube. (2020, September 27). 山口マクロラクトン化の反応機構. [Link]

  • SpringerLink. Monitoring the esterification of sorbitol and fatty acids by gas chromatography. [Link]

  • PubMed. Determination of sorbic acid in urine by gas chromatography-mass spectrometry. [Link]

  • Chromatography Online. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Technical Support Center: Purification of Ethyl 5-methylhexa-2,4-dienoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification methodologies. This guide provides in-depth troubleshooting and frequently asked questions for the vacuum distillation of ethyl 5-methylhexa-2,4-dienoate. As a conjugated dienoate, this compound presents unique challenges, including thermal sensitivity and a propensity for polymerization, which necessitate precise distillation conditions. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.

Core Principles: Why Vacuum Distillation is Essential

Ethyl 5-methylhexa-2,4-dienoate, like many α,β-unsaturated esters, possesses a relatively high boiling point at atmospheric pressure. Heating the compound to this temperature can induce undesirable side reactions such as polymerization, isomerization, or decomposition. Vacuum distillation is the method of choice because it lowers the boiling point of liquids.[1][2] By reducing the pressure above the liquid, the vapor pressure required for boiling is reached at a much lower, non-destructive temperature, preserving the integrity of the molecule.[3][4]

The conjugated diene system in ethyl 5-methylhexa-2,4-dienoate is stabilized by electron delocalization, which makes it thermodynamically more stable than a non-conjugated analogue.[5][6][7] However, this same electronic structure makes it susceptible to radical-initiated polymerization, a critical issue that must be managed during purification.[8][9]

Key Physical & Chemical Properties

A precise understanding of the compound's properties is fundamental to designing a successful purification protocol.

PropertyValue / InformationSource
Molecular Formula C₉H₁₄O₂[10]
Molecular Weight 154.21 g/mol N/A
CAS Number 54542-32-4[10]
Structure N/A
Estimated Boiling Point ~44 °C @ 2 mmHg (Based on ethyl sorbate)
Key Reactivity Prone to thermal and radical polymerization[8][9]

Note: The exact boiling point of ethyl 5-methylhexa-2,4-dienoate at reduced pressure is not widely published. The value provided is an estimate based on the structurally similar ethyl sorbate. The actual boiling point must be determined experimentally. The Clausius-Clapeyron equation or a temperature-pressure nomograph can be a useful tool for estimating the boiling point at different pressures.[11]

Detailed Experimental Protocol: Fractional Vacuum Distillation

This protocol outlines a standard procedure for purifying gram-to-kilogram scale quantities of ethyl 5-methylhexa-2,4-dienoate.

Pre-Distillation Preparation:
  • Inhibitor Addition: Before heating, add a non-volatile polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or phenothiazine (PTZ), to the crude material in the distillation flask (typically 100-200 ppm).[12][13] This is the single most critical step to prevent yield loss.

  • Glassware Inspection: Meticulously inspect all glassware for scratches or cracks, as these can become failure points under vacuum, leading to a dangerous implosion.[2]

Apparatus Setup:
  • Assemble the distillation apparatus as shown in the diagram below. Use a two- or three-neck round-bottom flask as the distillation pot.

  • Column Selection: For efficient separation from close-boiling impurities, use a short Vigreux column or, for higher efficiency, a packed column (e.g., with Raschig rings or structured packing).[2][14] Packed columns provide a large surface area for vapor-liquid equilibrium, enhancing separation.[15][16]

  • Joints and Sealing: Ensure all ground-glass joints are clean and lightly lubricated with a suitable vacuum grease (e.g., silicone-based) to ensure a high-vacuum seal.[17]

  • Insulation: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss and prevent premature condensation of the vapor, which can slow or halt the distillation.[18]

  • Cold Trap: Install a cold trap (using dry ice/acetone or liquid nitrogen) between the distillation apparatus and the vacuum pump. This protects the pump from corrosive vapors and prevents pump oil from back-streaming into your product.[17]

Distillation Procedure:
  • Place a stir bar in the distillation flask and place it in a heating mantle on a lab jack.

  • Begin stirring to ensure smooth boiling and prevent bumping.[18]

  • Turn on the condenser fluid (water or other coolant).

  • Slowly and carefully apply the vacuum. The system pressure should drop to the desired level (e.g., 1-10 mmHg). Monitor the pressure with a manometer or vacuum gauge.

  • Once the vacuum is stable, begin heating the distillation pot gently.

  • Observe the distillation. A reflux ring will slowly climb the column. The temperature at the distillation head will remain low until the vapor of the first fraction reaches it.

  • Collect any low-boiling impurities as a forerun fraction. The head temperature should then rise and stabilize as the target compound begins to distill.

  • Collect the main fraction of pure ethyl 5-methylhexa-2,4-dienoate in a separate receiving flask while the head temperature remains constant at the expected boiling point for the applied pressure.

  • Never distill to dryness. [18] Always leave a small amount of residue in the distillation flask to prevent the formation of potentially explosive peroxides and pyrolytic tars.

  • Once the main fraction is collected, lower the heating mantle to stop heating. Allow the system to cool completely before slowly and carefully re-introducing air (or an inert gas) to release the vacuum.[18]

Visualization of Experimental Workflow

G cluster_setup Distillation Setup cluster_ancillary Ancillary Equipment Flask Distillation Flask (with crude product, stir bar, & inhibitor) Column Packed or Vigreux Column Flask->Column Vapors Rise Head Distillation Head (with Thermometer) Column->Head Condenser Condenser Head->Condenser Receiver Receiving Flask Condenser->Receiver Condensate (Pure Product) Trap Cold Trap Receiver->Trap To Vacuum Heater Heating Mantle & Stir Plate Heater->Flask Vacuum Vacuum Pump Trap->Vacuum caption Fig 1. Standard workflow for vacuum distillation.

Caption: Fig 1. Standard workflow for vacuum distillation.

Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of ethyl 5-methylhexa-2,4-dienoate in a question-and-answer format.

Q1: My product turned into a solid or viscous gel in the distillation flask upon heating. What happened?

A1: This is a classic sign of polymerization. The conjugated diene system in your molecule is highly susceptible to polymerization at elevated temperatures.[8]

  • Root Cause Analysis:

    • Insufficient Inhibition: You may have forgotten to add a polymerization inhibitor, or the amount added was insufficient for the level of reactive impurities or the distillation time.

    • Excessive Temperature: Your vacuum may not be low enough, forcing you to use a higher pot temperature, which accelerates polymerization.

    • Presence of Initiators: The crude material may contain radical initiators (e.g., peroxides) from previous steps.

  • Solutions:

    • Always Add an Inhibitor: Before heating, add a suitable inhibitor like 4-tert-butylcatechol (TBC) or phenothiazine (PTZ).[9][12]

    • Improve Your Vacuum: Check the entire system for leaks. Ensure all joints are properly greased and sealed. A lower pressure directly translates to a lower required boiling temperature.[19]

    • Minimize Heat Exposure: Use an appropriately sized heating mantle and ensure efficient stirring to avoid localized overheating. Heat the flask only as strongly as needed to maintain a steady distillation rate.

Q2: I can't achieve a low enough vacuum. My pump is running, but the pressure won't drop below 50 mmHg.

A2: This is almost always due to a leak in the system.

  • Root Cause Analysis:

    • Poorly Sealed Joints: The most common cause. Ground-glass joints may not be perfectly seated or may lack sufficient vacuum grease.[17]

    • Cracked Glassware: Even a hairline crack can be enough to prevent a deep vacuum.

    • Tubing Issues: The vacuum tubing itself may be old and cracked, or the connections to the pump and apparatus may not be secure.

    • Pump Malfunction: The vacuum pump oil may be contaminated, or the pump itself may require servicing.

  • Solutions:

    • Systematic Leak Check: Go over every joint, seal, and connection. Re-seat and re-grease joints if necessary.

    • Inspect Glassware: Carefully inspect every piece of glassware, especially around the joints and any stressed areas.

    • Check Tubing: Use thick-walled vacuum tubing specifically designed for this purpose. Ensure connections are tight.

    • Pump Maintenance: If the apparatus is confirmed to be leak-free, check your vacuum pump. Change the oil if it appears cloudy or discolored.

Q3: The distillation is extremely slow, or nothing is distilling over, even though the pot is boiling.

A3: This indicates that the vapor is condensing before it can reach the condenser, usually due to insufficient energy in the system or excessive heat loss.

  • Root Cause Analysis:

    • Inadequate Insulation: The column and distillation head are losing too much heat to the surrounding environment.

    • "Flooding" vs. "Refluxing": In a packed column, too high a boil-up rate can lead to flooding, where the liquid flow down the column is impeded by the rising vapor, preventing efficient distillation. Conversely, too low a boil-up rate results in insufficient vapor reaching the head.

    • Vacuum is Too High: In rare cases, if the vacuum is extremely high (e.g., <0.1 mmHg) and the heating is insufficient, the density of the vapor may be too low to move efficiently through the column.

  • Solutions:

    • Insulate the Column: Wrap the column and distillation head (up to the condenser) with glass wool or aluminum foil. This is often a simple and highly effective solution.[18]

    • Adjust Heating: Gently increase the heating mantle temperature to increase the boil-up rate. Find a "sweet spot" that allows for a steady distillation without causing bumping or flooding.

    • Ensure Proper Column Packing: If using a packed column, ensure it is not packed too tightly, which can increase pressure drop and impede vapor flow.[2]

Troubleshooting Decision Tree

Caption: Fig 2. Troubleshooting decision tree for common distillation issues.

Frequently Asked Questions (FAQs)

Q: What type of vacuum pump is best for this application?

A: A two-stage rotary vane pump is ideal as it can reliably achieve pressures in the 1-10 mmHg range and lower. A water aspirator is generally insufficient for purifying compounds of this nature, as it cannot achieve a low enough pressure.[17]

Q: Do I need a fractional distillation column, or can I use a simple distillation setup?

A: This depends on the purity of your crude material. If you expect impurities with boiling points close to your product, a fractional distillation column (Vigreux or packed) is necessary for good separation.[3][20] For crude material that is already quite pure, a simple distillation setup (using a Claisen adapter instead of a column) may suffice and can reduce product loss on the apparatus surface.

Q: Can I store the purified ethyl 5-methylhexa-2,4-dienoate after distillation?

A: Yes, but it should be stored with care. It is recommended to add a small amount of a storage stabilizer (like BHT or TBC, ~100 ppm), store it in a tightly sealed container under an inert atmosphere (nitrogen or argon), and keep it refrigerated and protected from light to prevent degradation and polymerization over time.

Q: My product is colorless after distillation but turns yellow after a few days. Why?

A: The development of a yellow color often indicates the formation of oligomers or degradation products. This can be caused by exposure to air (oxygen), light, or trace acidic/basic impurities. Proper storage, as described above, is key to maintaining purity.

References

  • Kuber Precision Technology. (n.d.). Guide to Structured Packing in Distillation Columns.
  • The Lab Depot. (n.d.). Distillation Packing Materials.
  • Filo. (2025, November 30). Reasons why conjugated dienes are thermodynamically stable.
  • Wikipedia. (n.d.). Fractional distillation.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-amino-5-methylhex-4-enoate.
  • Distillation: Principles, Applications and Process Explained. (2024, November 25).
  • Unacademy. (n.d.). Distillation Under Reduced Pressure.
  • FUJIFILM Wako Chemicals. (n.d.). Polymerization Inhibitors.
  • Scribd. (n.d.). Types of Packing Materials in Distillation.
  • Kumar, A., & Kumar, P. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC.
  • Wikipedia. (n.d.). Vacuum distillation.
  • Pharmaguideline. (n.d.). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation.
  • Tinita Engg. Pvt. Ltd. (2025, August 1). Packed & Vacuum Distillation Column.
  • Maratek. (2023, September 8). What Are the Key Principles and Operating Parameters of Fractional Distillation?
  • Chemistry Steps. (2021, July 23). Conjugated, Cumulated, and Isolated Dienes.
  • Google Patents. (n.d.). US2531512A - Process for making sorbic acid esters.
  • Chemistry LibreTexts. (2024, March 17). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory.
  • Slideshare. (n.d.). Diels alder and stability of conjucated dienes.
  • ResearchGate. (n.d.). Phenothiazine as Stabilizer for Acrylic Acid.
  • Chemsrc. (2025, August 27). ethyl 5-methylhexa-2,4-dienoate.
  • Reddit. (2022, March 18). Why is my vacuum distillation not working?
  • YouTube. (2022, April 8). Vacuum Distillation.
  • Reddit. (2024, March 5). Vacuum pressure lowering boiling point. Distillation and troubleshooting.

Sources

Technical Support Center: Precision Synthesis of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide provides troubleshooting protocols for researchers and drug development professionals facing side reactions during the synthesis of α,β-unsaturated esters. We address stereoselectivity failures, double bond migration, and purification bottlenecks using field-proven, mechanistically grounded methodologies.

Section 1: Horner-Wadsworth-Emmons (HWE) Reaction

Overcoming Poor E/Z Selectivity and Base-Sensitivity

FAQ: Why am I getting poor (E)-selectivity, or observing substrate degradation (epimerization, aldol condensation) when using standard HWE conditions (NaH/THF)?

Causality & Mechanistic Insight: The standard Horner-Wadsworth-Emmons (HWE) reaction utilizes strong bases like sodium hydride (NaH) or potassium tert-butoxide to deprotonate the phosphonate. While effective for robust substrates, highly basic conditions cause severe side reactions in base-sensitive aldehydes, such as α-epimerization or self-aldol condensation[1]. Furthermore, the stereochemical outcome (E/Z ratio) is dictated by the thermodynamic stability of the intermediate oxaphosphetane. Strong bases and non-coordinating counterions can lead to early, irreversible betaine formation, eroding the thermodynamic preference for the (E)-alkene[2].

The Solution: Masamune-Roush Conditions To mitigate base-catalyzed side reactions and enhance (E)-selectivity, employ the Masamune-Roush modification[1][2]. This protocol utilizes a mild amine base (such as DBU or DIPEA) in conjunction with an alkali metal salt, typically Lithium Chloride (LiCl). The Li


 ion coordinates with the phosphoryl oxygen, significantly increasing the acidity of the α-proton (allowing deprotonation by mild bases) while stabilizing the betaine intermediate to favor the thermodynamic (E)-oxaphosphetane[2].

Quantitative Comparison of HWE Conditions

Reaction ConditionBase Strength (pKa)Typical (E):(Z) RatioSide Reactions (Base-Sensitive Substrates)
Standard (NaH, THF)~3580:20 to 90:10High (Epimerization, Aldol condensation)
Masamune-Roush (LiCl, DBU, MeCN)~12>95:5Very Low (Substrate remains intact)
Still-Gennari (KHMDS, 18-crown-6)~26<5:95 (Z-selective)Moderate (Requires cryogenic temperatures)

Experimental Protocol: Masamune-Roush HWE Olefination

  • Preparation: Flame-dry a round-bottom flask under inert gas (N

    
     or Argon). Add anhydrous Lithium Chloride (LiCl) (1.2 equivalents) and dry acetonitrile (MeCN) to achieve a 0.1 M concentration.
    
  • Reagent Addition: Add the phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 equivalents) to the suspension at room temperature.

  • Base Addition: Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA) (1.0 equivalent). Stir for 15 minutes. The mixture will become homogeneous as the lithiated phosphonate forms.

  • Substrate Addition: Slowly add the base-sensitive aldehyde (1.0 equivalent) dissolved in a minimal amount of MeCN.

  • Monitoring & Workup: Stir at room temperature until TLC indicates complete consumption of the aldehyde (typically 2-12 hours). Quench with saturated aqueous NH

    
    Cl. Extract with ethyl acetate, wash the organic layer with brine (to remove LiCl and amine salts), dry over MgSO
    
    
    
    , and concentrate.

HWE_Mechanism A Phosphonate + Aldehyde B Deprotonation A->B C Betaine Intermediate A->C Masamune-Roush (LiCl + DBU) B->C Standard (NaH) F Side Reactions (Epimerization/Aldol) B->F Strong Base (NaH) D Oxaphosphetane C->D Li+ coordination Thermodynamic Control E (E)-α,β-Unsaturated Ester D->E Syn-elimination

Mechanistic divergence in the HWE reaction highlighting the protective effect of Masamune-Roush conditions.

Section 2: Heck Coupling

Mitigating Double Bond Migration (Isomerization)

FAQ: During the Heck reaction to synthesize an α,β-unsaturated ester, why does the double bond migrate, resulting in β,γ-unsaturated (deconjugated) byproducts?

Causality & Mechanistic Insight: The Mizoroki-Heck reaction is a powerful tool for forming conjugated systems. However, a common side reaction is the palladium-catalyzed migration of the carbon-carbon double bond[3]. After the migratory insertion of the arylpalladium species into the alkene, a β-hydride elimination occurs to form the product and a Pd-H species. If the dissociation of the Pd-H complex from the newly formed alkene is slow, the Pd-H species can undergo a reversible re-insertion into the double bond with opposite regiochemistry. Subsequent β-hydride elimination at an adjacent carbon shifts the double bond out of conjugation, leading to thermodynamically stable but undesired isomerized byproducts[4].

The Solution: Halide Scavenging with Silver Salts To suppress this isomerization, the dissociation of the Pd-H species must be accelerated. This is achieved by adding silver salts (e.g., Ag


CO

, Ag

PO

, or AgOAc) to the reaction mixture. Silver acts as a halide scavenger, precipitating the halide leaving group (as AgX) and generating a highly electrophilic, cationic palladium intermediate. This cationic pathway significantly accelerates the dissociation of the Pd-H species from the coordinated olefin, preventing re-insertion and locking the double bond in the desired α,β-conjugated position.

Experimental Protocol: Isomerization-Free Heck Reaction

  • Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), the terminal alkene/acrylate (1.5 equiv), Pd(OAc)

    
     (5 mol%), and an appropriate phosphine ligand (e.g., PPh
    
    
    
    , 10 mol%).
  • Additive: Add Silver(I) Carbonate (Ag

    
    CO
    
    
    
    ) or Silver(I) Phosphate (Ag
    
    
    PO
    
    
    ) (1.2 equiv) as the halide scavenger and base.
  • Solvent: Add a polar aprotic solvent such as DMF or NMP (0.2 M).

  • Reaction: Seal the tube, purge with Argon, and heat to 80-100 °C. The reaction will become cloudy as insoluble AgX precipitates.

  • Workup: Once complete (monitored by GC-MS or TLC), cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated silver halides and palladium black. Wash the Celite pad with ethyl acetate. Concentrate the filtrate and purify via column chromatography.

Heck_Isomerization Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd MigIns Migratory Insertion (Alkene) OxAdd->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Prod Conjugated Product (α,β-Unsaturated) BetaElim->Prod Rapid Pd-H Dissociation ReIns Pd-H Re-insertion (Off-pathway) BetaElim->ReIns Slow Dissociation (Neutral Pd) Isom Isomerized Product (β,γ-Unsaturated) ReIns->Isom Ag Ag+ Additive (Halide Scavenger) Ag->BetaElim Generates Cationic Pd Promotes Dissociation

Heck reaction catalytic cycle showing the Ag+-mediated prevention of Pd-H re-insertion and isomerization.

Section 3: Wittig Reaction

Eliminating Triphenylphosphine Oxide (TPPO) Contamination

FAQ: My α,β-unsaturated ester is highly non-polar and co-elutes with triphenylphosphine oxide (TPPO) during column chromatography. How can I avoid this side-product contamination?

Causality & Mechanistic Insight: The Wittig reaction is a classic method for α,β-unsaturated ester synthesis. However, it stoichiometrically generates triphenylphosphine oxide (TPPO) as a byproduct. TPPO is notorious for streaking on silica gel and co-eluting with a wide range of organic products, complicating downstream purification and drug development workflows.

The Solution: Phase-Separable Ion-Tagged Reagents Instead of traditional Wittig reagents, utilize zwitterionic phosphonium sulfonates (ion-tagged Wittig reagents)[5]. These modified reagents function identically to standard ylides but generate a highly polar, water-soluble or easily precipitable phosphine oxide byproduct.

Experimental Protocol: Clean-Workup Wittig Olefination

  • Reaction: React the aldehyde with the zwitterionic phosphonium sulfonate ylide in a polar solvent mixture (e.g., MeOH/H

    
    O or pure water, depending on substrate solubility)[6].
    
  • Precipitation: Upon completion, if conducted in an organic solvent, add a less polar solvent (like diethyl ether or hexanes). The ion-tagged phosphine oxide byproduct will immediately precipitate as a white solid[5].

  • Filtration: Filter the mixture through a sintered glass funnel. The filtrate contains the pure α,β-unsaturated ester.

  • Alternative Liquid-Liquid Extraction: If the reaction is done in a biphasic mixture, simply extract with hexanes. The tagged TPPO analog remains entirely in the aqueous phase, yielding product with >95% purity prior to any chromatography.

References
  • Masamune–Roush conditions for the Horner–Emmons reaction | Request PDF ResearchG
  • 4 - Chem 115 Myers (Stereoselective Olefin
  • Double Bond Migration on the 22(17.RAR.28)abeo-Lupane Skeleton. Researcher.Life
  • Regio- and Stereo-Selective Synthesis of Allylic Spiroethers (Spirobenzofuranes)
  • Zwitterionic phosphonium sulfonates as easily phase-separable ion-tagged Wittig reagents NIH
  • exocyclic double bond: Topics by Science.gov Science.gov
  • electron-deficient double bonds: Topics by Science.gov Science.gov
  • A catalytic asymmetric synthesis of chiral glycidic acid deriv

Sources

Validation & Comparative

A Comparative Guide to the Mass Fragmentation Pattern of Ethyl 5-Methylhexa-2,4-dienoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The utility of GC-MS is profoundly demonstrated in the structural elucidation of unknown molecules, where the mass fragmentation pattern serves as a molecular fingerprint. This guide provides an in-depth analysis of the electron ionization (EI) mass fragmentation pattern of ethyl 5-methylhexa-2,4-dienoate, a conjugated ester with relevance in various chemical research domains.

The structural nuances of a molecule, such as the presence and location of double bonds and alkyl branches, intricately govern its fragmentation behavior under electron impact. To illuminate these structure-fragmentation relationships, this guide will present a detailed, predicted fragmentation pattern of ethyl 5-methylhexa-2,4-dienoate. This analysis is contextualized through a direct comparison with two strategically chosen alternative compounds: its structural isomer, ethyl sorbate (ethyl hexa-2,4-dienoate), and its saturated counterpart, ethyl 5-methylhexanoate. By examining the similarities and differences in their mass spectra, we can gain a deeper understanding of how conjugation and saturation influence fragmentation pathways.

This guide is designed to be a practical resource for researchers, offering not only a theoretical breakdown of fragmentation mechanisms but also a detailed experimental protocol for the GC-MS analysis of such compounds.

Experimental Methodology: A Self-Validating GC-MS Protocol

The following protocol is designed to ensure robust and reproducible results for the analysis of ethyl esters. The choice of each parameter is justified to provide a clear understanding of the experimental design.

Gas Chromatography (GC) Parameters:

  • Column: A nonpolar capillary column, such as a dimethylpolysiloxane-based column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is selected for its excellent separation of nonpolar to moderately polar compounds like ethyl esters.

  • Carrier Gas: Helium is the preferred carrier gas due to its inertness and optimal flow characteristics, typically used at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: An inlet temperature of 250 °C ensures the rapid and complete volatilization of the analytes without thermal degradation.

  • Injection Mode: Splitless injection is often employed for trace analysis to maximize the transfer of the analyte onto the column, while a split injection (e.g., 50:1 split ratio) is suitable for more concentrated samples to prevent column overloading.

  • Oven Temperature Program: A temperature program is crucial for separating a mixture of compounds with varying volatilities. A typical program would be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes. This program allows for the elution of a wide range of ethyl esters.[1]

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns.

  • Ion Source Temperature: Maintained at 230 °C to ensure the analytes remain in the gas phase without thermal decomposition.

  • Quadrupole Temperature: Typically set to 150 °C.

  • Mass Range: A scan range of m/z 40-400 is appropriate to capture the molecular ion and the significant fragment ions of the target and comparative compounds.

  • Data Acquisition: Full scan mode is used to obtain the complete mass spectrum for structural elucidation.

Mass Fragmentation Analysis: A Comparative Study

Predicted Fragmentation Pattern of Ethyl 5-Methylhexa-2,4-dienoate

Key fragmentation pathways are anticipated to include:

  • α-Cleavage: The most common fragmentation for esters involves the cleavage of the bond adjacent to the carbonyl group.[4]

    • Loss of the ethoxy radical (•OCH₂CH₃) would result in an acylium ion at m/z 109 .

    • Loss of an ethyl radical (•CH₂CH₃) from the ester group is less likely but could contribute to a peak at m/z 125 .

  • McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond.[5][6][7] In ethyl 5-methylhexa-2,4-dienoate, a γ-hydrogen is available on the C5 methyl group. This would lead to the formation of a prominent radical cation at m/z 116 and the neutral loss of propene.

  • Cleavage of the Alkyl Chain: The conjugated system influences the fragmentation of the hydrocarbon chain.

    • Loss of a methyl radical (•CH₃) from the isopropyl group at C5 would lead to a stable, conjugated cation at m/z 139 .

    • Cleavage of the C4-C5 bond would result in a fragment at m/z 97 , corresponding to the [CH=CH-C(CH₃)₂]⁺ ion.

    • Loss of an isopropyl radical (•CH(CH₃)₂) would generate a fragment at m/z 111 .

The following diagram illustrates the predicted fragmentation pathways:

M Ethyl 5-methylhexa-2,4-dienoate [M]⁺˙ m/z 154 F139 [M - CH₃]⁺ m/z 139 M->F139 - •CH₃ F125 [M - C₂H₅]⁺ m/z 125 M->F125 - •C₂H₅ F116 McLafferty Rearrangement [M - C₃H₆]⁺˙ m/z 116 M->F116 - C₃H₆ F111 [M - C₃H₇]⁺ m/z 111 M->F111 - •C₃H₇ F109 [M - OC₂H₅]⁺ m/z 109 M->F109 - •OC₂H₅ (α-cleavage) F97 [C₅H₉O]⁺ m/z 97 M->F97 - C₂H₅O• - H₂

Caption: Predicted major fragmentation pathways of ethyl 5-methylhexa-2,4-dienoate.

Comparative Analysis with Ethyl Sorbate (Ethyl hexa-2,4-dienoate)

Ethyl sorbate is a structural isomer of ethyl 5-methylhexa-2,4-dienoate, differing only in the absence of the methyl branch at the C5 position. Its mass spectrum provides an excellent basis for comparison to understand the influence of this structural change. The molecular ion of ethyl sorbate is at m/z 140.

The fragmentation of ethyl sorbate is characterized by:

  • Loss of Ethoxy Radical (•OC₂H₅): α-cleavage leads to a prominent acylium ion at m/z 95 .

  • Loss of an Ethyl Radical (•C₂H₅): This results in a fragment at m/z 111 .

  • McLafferty Rearrangement: A characteristic McLafferty rearrangement leads to a fragment at m/z 98 due to the loss of ethylene (C₂H₄).

  • Other Fragments: A significant peak is often observed at m/z 67 , which can be attributed to the loss of the ethoxycarbonyl group and a hydrogen atom.

The following diagram illustrates the major fragmentation pathways of ethyl sorbate:

M Ethyl Sorbate [M]⁺˙ m/z 140 F111 [M - C₂H₅]⁺ m/z 111 M->F111 - •C₂H₅ F98 McLafferty Rearrangement [M - C₂H₄]⁺˙ m/z 98 M->F98 - C₂H₄ F95 [M - OC₂H₅]⁺ m/z 95 M->F95 - •OC₂H₅ (α-cleavage) F67 [C₅H₇]⁺ m/z 67 M->F67 - COOC₂H₅

Caption: Major fragmentation pathways of ethyl sorbate.

Comparative Analysis with Ethyl 5-Methylhexanoate

Ethyl 5-methylhexanoate is the saturated analog of the target compound. Its mass spectrum highlights the influence of the conjugated double bonds on the fragmentation pattern. The molecular ion is observed at m/z 158.

Key fragmentation features include:

  • McLafferty Rearrangement: The most prominent peak in the spectrum is typically at m/z 88 , resulting from a classic McLafferty rearrangement with the loss of isobutylene (C₄H₈).[8][9]

  • α-Cleavage: Loss of the ethoxy group (•OC₂H₅) gives rise to an acylium ion at m/z 113 .

  • Alkyl Chain Fragmentation:

    • Loss of an ethyl radical (•C₂H₅) from the ester leads to a fragment at m/z 129 .

    • Loss of an isopropyl radical (•CH(CH₃)₂) from the end of the chain results in a fragment at m/z 115 .

    • A prominent peak at m/z 101 corresponds to the cleavage of the C4-C5 bond.

The following diagram illustrates the major fragmentation pathways of ethyl 5-methylhexanoate:

M Ethyl 5-Methylhexanoate [M]⁺˙ m/z 158 F129 [M - C₂H₅]⁺ m/z 129 M->F129 - •C₂H₅ F115 [M - C₃H₇]⁺ m/z 115 M->F115 - •C₃H₇ F113 [M - OC₂H₅]⁺ m/z 113 M->F113 - •OC₂H₅ (α-cleavage) F101 [C₅H₉O₂]⁺ m/z 101 M->F101 - C₄H₉ F88 McLafferty Rearrangement [M - C₄H₈]⁺˙ m/z 88 (Base Peak) M->F88 - C₄H₈

Caption: Major fragmentation pathways of ethyl 5-methylhexanoate.

Comparative Data Summary

The table below summarizes the key fragment ions for the three compounds, allowing for a direct comparison of their mass fragmentation patterns.

Fragment Ion (m/z)Ethyl 5-Methylhexa-2,4-dienoate (Predicted)Ethyl Sorbate (Experimental)Ethyl 5-Methylhexanoate (Experimental)Fragmentation Pathway
[M]⁺˙ 154140158Molecular Ion
[M - 15]⁺ 139-143Loss of •CH₃
[M - 29]⁺ 125111129Loss of •C₂H₅
[M - 43]⁺ 111-115Loss of •C₃H₇
[M - 45]⁺ 10995113α-Cleavage (Loss of •OC₂H₅)
McLafferty 1169888McLafferty Rearrangement
Other Key Ions 9767101Various Cleavages

Discussion and Conclusion

The comparative analysis of the mass fragmentation patterns of ethyl 5-methylhexa-2,4-dienoate, ethyl sorbate, and ethyl 5-methylhexanoate reveals the profound impact of molecular structure on fragmentation behavior.

The presence of the conjugated diene system in both ethyl 5-methylhexa-2,4-dienoate and ethyl sorbate leads to the formation of stable, delocalized cations, resulting in more complex fragmentation patterns compared to the saturated analog. The predicted spectrum of ethyl 5-methylhexa-2,4-dienoate is expected to show a series of significant peaks resulting from cleavages along the conjugated system, which are absent in the spectrum of ethyl 5-methylhexanoate.

The McLafferty rearrangement is a key diagnostic fragmentation for all three compounds, but the mass of the resulting ion is highly indicative of the structure. The predicted m/z 116 for ethyl 5-methylhexa-2,4-dienoate, m/z 98 for ethyl sorbate, and the prominent m/z 88 for ethyl 5-methylhexanoate provide clear distinguishing features.

The methyl branch at the C5 position in ethyl 5-methylhexa-2,4-dienoate is expected to introduce unique fragmentation pathways, such as the loss of a methyl radical to form the ion at m/z 139, which would be absent in the spectrum of ethyl sorbate.

References

  • Jackson, G. (2010). Gas Chromatography Tandem Mass Spectrometry for Biomarkers of Alcohol Abuse in Human Hair. Therapeutic Drug Monitoring, 32(2), 216–223. Available at: [Link]

  • Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example. Available at: [Link]

  • Guo, C., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(4), 409-14. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism and products of McLafferty's rearrangement, typically occurring for esters in MS analysis. Available at: [Link]

  • Kolliker, S. (2021). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. International Journal of Molecular Sciences, 22(11), 5898. Available at: [Link]

  • Cambridge University Press. (n.d.). McLafferty Rearrangement. Available at: [Link]

  • Suaniti, N. M., et al. (2022). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Journal of Forensic, Legal & Investigative Sciences, 8(3). Available at: [Link]

  • Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. Forensic Science International, 322, 110769. Available at: [Link]

  • Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Laboratory Investigation, 86(3), 223-8. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl.... Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Djerassi, C., & Shapiro, R. H. (1966). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Tetrahedron, 22(5), 1361-1374. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • NIST. (n.d.). Ethyl 5-methylhexanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

  • NIST. (n.d.). Ethyl 5-methylhexanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

FTIR characteristic peaks for conjugated ester functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of Conjugated Ester Functional Groups

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and materials science, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular structure elucidation.[1] Its ability to provide a rapid, non-destructive "molecular fingerprint" makes it ideal for identifying functional groups and monitoring chemical transformations. This guide provides a detailed comparison of the FTIR spectral characteristics of conjugated versus non-conjugated esters, supported by experimental protocols and data interpretation insights to ensure analytical confidence.

The presence and electronic environment of an ester functional group (R-CO-O-R') give rise to distinct, intense absorption bands in the infrared spectrum.[2] The most prominent of these are the carbonyl (C=O) stretching vibration and two carbon-oxygen (C-O) single bond stretches.[2][3] However, when the ester group is conjugated—that is, adjacent to a carbon-carbon double bond (α,β-unsaturated) or an aromatic ring—its spectral signature undergoes a predictable and informative shift.

The underlying cause of this shift is electron delocalization, or resonance. In a conjugated system, the π-electrons from the C=C double bond or aromatic ring can delocalize across the ester's carbonyl group. This delocalization effectively reduces the double-bond character of the carbonyl bond, weakening it.[4][5][6] According to Hooke's Law for molecular vibrations, a weaker bond has a lower force constant, resulting in absorption at a lower frequency (wavenumber).[5] This phenomenon is a key diagnostic feature for identifying conjugated esters.

Comparative Analysis: Conjugated vs. Non-Conjugated Ester FTIR Peaks

The primary distinction in the FTIR spectra lies in the position of the strong carbonyl (C=O) stretching peak. Conjugation consistently shifts this peak to a lower wavenumber by approximately 15-40 cm⁻¹.[5] Secondary effects are also observed in the C-O and C=C stretching regions.

The table below summarizes the key vibrational modes and their typical wavenumber ranges for both aliphatic (non-conjugated) and α,β-unsaturated/aromatic (conjugated) esters.

Ester Type Vibrational Mode Wavenumber Range (cm⁻¹) Intensity Key Diagnostic Notes
Non-Conjugated (Aliphatic) C=O Stretch 1750 - 1735 [7][8]Strong, SharpThis is typically the most intense peak in the spectrum. Its position in this higher range is indicative of a saturated ester.[2][9]
C-O-C Asymmetric Stretch 1210 - 1160 [2]Strong, BroadOften referred to as the "acid side" C-O stretch, this band is a reliable feature of the ester group.
O-C-C Symmetric Stretch 1100 - 1000 [4][7]Medium to StrongThis "alcohol side" C-O stretch is the second of the two characteristic C-O bands.
Conjugated (α,β-Unsaturated / Aromatic) C=O Stretch 1730 - 1715 [7][8][10]Strong, SharpThe shift to a lower wavenumber compared to aliphatic esters is the hallmark of conjugation.[5]
C=C Stretch (Conjugated) 1640 - 1600 [11]Weak to MediumThis peak confirms the presence of the conjugating double bond. It can sometimes be weak or obscured by other peaks.[4] For aromatic esters, ring stretching bands also appear around 1600 and 1500 cm⁻¹.[8][12]
C-O-C Asymmetric Stretch 1310 - 1250 (Aromatic)[10]Strong, BroadIn aromatic esters, this band appears at a higher frequency than in aliphatic esters.
O-C-C Symmetric Stretch 1130 - 1100 (Aromatic)[10]Medium to StrongA slight shift to higher frequency is also observed for this C-O stretch in aromatic systems.

Visualizing Vibrational Modes and Experimental Workflow

To better understand these molecular motions and the process of their measurement, the following diagrams are provided.

Caption: Key stretching vibrations in a conjugated ester.

G cluster_prep Sample Preparation cluster_method Preparation Method cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Solid Solid Sample KBr Grind with KBr & Press Pellet Solid->KBr ATR_Solid Place on ATR Crystal & Apply Pressure Solid->ATR_Solid Liquid Liquid Sample ATR_Liquid Place drop on ATR Crystal Liquid->ATR_Liquid Background 1. Collect Background Spectrum (no sample) KBr->Background ATR_Solid->Background ATR_Liquid->Background Sample 2. Collect Sample Spectrum Background->Sample Ratio Ratio Sample/ Background Sample->Ratio Result Identify Characteristic Peaks (C=O, C-O, C=C) Ratio->Result

Caption: Standard experimental workflow for FTIR analysis.

Field-Proven Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The integrity of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is often the preferred sampling technique for both liquids and solids due to its minimal sample preparation requirements.[13][14]

Objective: To obtain a clean, interpretable FTIR spectrum of an ester compound using an ATR accessory.
Methodology:
  • Prepare the ATR Accessory:

    • Causality: The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples or cleaning residues.

    • Step: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) on a lint-free wipe. Allow the solvent to fully evaporate.

  • Collect the Background Spectrum:

    • Causality: This critical step measures the ambient environment (atmospheric water vapor and CO₂) and the instrument's intrinsic response.[15] This background is mathematically subtracted from the sample spectrum to yield a spectrum of only the sample itself.

    • Step: With the clean, empty ATR accessory in place, initiate a "background scan" using the spectrometer's software. Ensure the resulting background spectrum is a flat line, free of significant atmospheric peaks.

  • Apply the Sample:

    • Causality: For ATR to work, the sample must be in intimate contact with the crystal surface.[14][16] An evanescent wave of infrared radiation penetrates a few microns into the sample, and any air gaps will prevent this interaction and lead to a poor-quality spectrum.[13]

    • Step (for Solids): Place a small amount of the solid powder onto the center of the ATR crystal. Lower the pressure clamp and apply consistent pressure to flatten the sample and ensure firm contact.

    • Step (for Liquids): Place a single drop of the neat liquid sample onto the center of the crystal. For volatile liquids, data acquisition should be performed promptly.[16][17]

  • Collect the Sample Spectrum:

    • Causality: The instrument now passes the IR beam through the crystal and sample, recording the amount of absorbed energy at each frequency.

    • Step: Initiate the "sample scan" using the software. The software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to produce the final FTIR spectrum in units of absorbance or % transmittance.

  • Clean Up:

    • Causality: Proper cleaning prevents cross-contamination of future analyses.

    • Step: Remove the sample from the ATR crystal. Clean the crystal surface thoroughly with a suitable solvent as described in Step 1.

Self-Validating System and Trustworthiness:
  • Reproducibility: For solid samples, repeat the measurement with a fresh sample application, using the same pressure, to ensure the peak positions and relative intensities are consistent. Inconsistent pressure can alter peak intensities.[16]

  • Baseline Check: A high-quality spectrum should have a flat baseline at ~100% Transmittance or ~0 Absorbance in regions where the sample does not absorb.

  • Peak Shape: Key peaks, like the carbonyl stretch, should be sharp and well-defined, not "flat-topped" (which indicates total absorbance and a sample that is too concentrated or thick).[18]

By adhering to this protocol and cross-referencing the resulting spectrum with the comparative data provided, researchers can confidently identify and differentiate between conjugated and non-conjugated ester functional groups, lending a higher degree of certainty to their structural analyses.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Unknown. Sample preparation for FT-IR. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Unknown. IR Spectroscopy of Hydrocarbons. [Link]

  • University of Wisconsin-Madison. IR Spectroscopy Tutorial: Esters. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Unknown. The features of IR spectrum. [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • ResearchGate. FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). [Link]

  • Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Scribd. FTIR Analysis of Organic Compounds. [Link]

  • Unknown. Infrared Spectroscopy Lecture. [Link]

  • Yulandari, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Unknown. Table of Characteristic IR Absorptions. [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]

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A Comparative Guide to the Antimicrobial Efficacy of Sorbate Esters: Ethyl Sorbate vs. Isopropyl Sorbate

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Analysis for Researchers and Drug Development Professionals in Antimicrobial Preservatives

In the ever-evolving landscape of antimicrobial research, the pursuit of more effective and safer preservatives is paramount. Sorbic acid and its salts have long been staples in the food and pharmaceutical industries, valued for their fungistatic properties. However, limitations such as pH-dependent efficacy and low water solubility have driven the exploration of derivatives, particularly sorbate esters.[1] Esterification not only modifies the physicochemical properties of sorbic acid but can also significantly enhance its antimicrobial potency and broaden its spectrum of activity.[1]

This guide provides an in-depth, objective comparison of the antimicrobial efficacy of two structurally related sorbate esters: ethyl sorbate and isopropyl sorbate. While the initial topic of interest included the novel compound "5-methyl ethyl sorbate," an extensive literature review revealed a lack of available data on its synthesis or antimicrobial properties. Consequently, this guide focuses on a well-documented and highly relevant comparison between ethyl sorbate and its branched-chain counterpart, isopropyl sorbate. This comparative analysis will be invaluable for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy of this important class of antimicrobial agents.

Unveiling the Contenders: A Look at Ethyl and Isopropyl Sorbate

Ethyl sorbate and isopropyl sorbate are both esters of sorbic acid, formed by the condensation of sorbic acid with ethanol and isopropanol, respectively. Their fundamental difference lies in the nature of the alkyl group attached to the carboxylate, a seemingly minor structural change that, as we will explore, has profound implications for their antimicrobial activity.

FeatureEthyl SorbateIsopropyl Sorbate
Chemical Structure CH₃CH=CHCH=CHCOOCH₂CH₃CH₃CH=CHCH=CHCOOCH(CH₃)₂
Molecular Formula C₈H₁₂O₂C₉H₁₄O₂
Appearance Clear, colorless liquidNot specified in search results
Odor Pleasant, fruityNot specified in search results

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The core of our comparison lies in the experimental data detailing the antimicrobial performance of these two esters. Studies have consistently demonstrated that isopropyl sorbate exhibits significantly greater antimicrobial activity against a range of microorganisms compared to ethyl sorbate.

A study by Nemes et al. (2020) provides compelling evidence of this disparity. Their research, which compared the antimicrobial effects of sorbic acid, potassium sorbate, ethyl sorbate, and isopropyl sorbate, found that isopropyl sorbate was drastically more potent against Candida albicans and Escherichia coli than both its parent molecule and ethyl sorbate.[2] In fact, isopropyl sorbate demonstrated a killing activity at lower concentrations, whereas ethyl sorbate and the other tested compounds only had an inhibitory effect at the same concentrations.[2]

The following table summarizes the comparative efficacy based on available research:

MicroorganismEthyl Sorbate EfficacyIsopropyl Sorbate EfficacyKey Findings
Candida albicans Inhibitory effect at tested concentrations.Drastically more potent with killing activity at lower concentrations.[2]Isopropyl sorbate shows superior antifungal activity.
Escherichia coli Contradictory results; some static effect observed at 0.375% w/w.[3] Sorbic acid and potassium sorbate were ineffective.[3]Drastically more potent with killing activity at lower concentrations.[2] Bacteriostatic at 0.18% w/w.[3]Isopropyl sorbate is significantly more effective against this Gram-negative bacterium.
Staphylococcus aureus Limited inhibitory effect.Inhibitory effect observed.Isopropyl sorbate demonstrates better activity against this Gram-positive bacterium.

These findings strongly suggest that the branching of the alkyl chain in isopropyl sorbate plays a crucial role in enhancing its antimicrobial properties.

The "Why": Exploring the Structure-Activity Relationship

The observed differences in antimicrobial efficacy between ethyl sorbate and isopropyl sorbate underscore the importance of the molecule's chemical structure. While the precise mechanisms are still under investigation, the increased lipophilicity of isopropyl sorbate is a key factor. It is theorized that a more lipophilic compound can more readily penetrate the microbial cell membrane.[4]

Once inside the cell, it is believed that these sorbate esters may act as prodrugs, requiring enzymatic activation to release the active sorbic acid.[5] The increased intracellular concentration of sorbic acid would then lead to a disruption of cellular processes. The antimicrobial action of sorbates is thought to be primarily based on the intracellular acidification of microbes.[4] After penetrating the cell membrane, the weak carboxylic acid releases a proton in the higher pH environment of the cytosol, leading to the disruption of metabolic pathways.[4]

The superior performance of isopropyl sorbate suggests that its branched-chain structure may facilitate more efficient cell membrane penetration or perhaps influence its interaction with intracellular enzymes. This highlights a critical area for further research to fully elucidate the structure-activity relationship of sorbate esters.

Experimental Protocol: Time-Kill Assay for Antimicrobial Efficacy

To provide a practical context for the data presented, this section outlines a standardized time-kill assay protocol, a common method for evaluating the antimicrobial efficacy of compounds like ethyl and isopropyl sorbate.[6]

Objective: To determine the rate and extent of microbial killing by ethyl sorbate and isopropyl sorbate over time.

Materials:

  • Test compounds (Ethyl Sorbate, Isopropyl Sorbate)

  • Reference strains of microorganisms (C. albicans, E. coli, S. aureus)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast)

  • Sterile test tubes or microplates

  • Incubator

  • Spectrophotometer

  • Plating supplies (agar plates, spreaders)

  • Phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation: Culture the test microorganisms overnight in their respective growth media. Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Test Preparation: Prepare serial dilutions of ethyl sorbate and isopropyl sorbate in the appropriate growth medium to achieve the desired test concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube/well containing the test compounds and to a control tube (containing only growth medium and inoculum). The final microbial concentration should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate all tubes/wells at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast).

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile PBS and plate a known volume onto appropriate agar plates.

  • Colony Counting: Incubate the plates until colonies are visible. Count the number of colony-forming units (CFU) on each plate.

  • Data Analysis: Calculate the CFU/mL for each time point and for each test compound concentration. Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Test and Control Tubes Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Sample Sample at Time Points Incubate->Sample Plate Perform Serial Dilutions and Plate Sample->Plate Count Incubate Plates and Count Colonies (CFU) Plate->Count Analyze Plot Time-Kill Curves (log10 CFU/mL vs. Time) Count->Analyze

Time-Kill Assay Workflow Diagram

Proposed Mechanism of Action: A Visual Representation

The enhanced efficacy of isopropyl sorbate is likely linked to its ability to more effectively penetrate the microbial cell membrane. The following diagram illustrates the proposed mechanism of action for sorbate esters.

Sorbate_Ester_Mechanism cluster_outside Extracellular Space cluster_cell Microbial Cell Isopropyl Sorbate Isopropyl Sorbate (More Lipophilic) Esterase Intracellular Esterase Isopropyl Sorbate->Esterase Enhanced Penetration Ethyl Sorbate Ethyl Sorbate Ethyl Sorbate->Esterase Penetration Sorbic Acid Sorbic Acid Esterase->Sorbic Acid Hydrolysis H+ H+ Sorbic Acid->H+ Dissociation Disruption Disruption of Metabolic Pathways H+->Disruption Intracellular Acidification Cell Membrane Cell Membrane

Sources

A Comparative Guide to the Retention Time of Sorbate Esters on C18 HPLC Columns

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of the retention behavior of a homologous series of sorbate esters (methyl, ethyl, propyl, and butyl sorbate) on two distinct types of C18 reversed-phase high-performance liquid chromatography (HPLC) columns: a traditional C18 and a polar-embedded C18. Through a detailed experimental protocol and supporting data, we explore the fundamental principles governing the separation of these compounds, offering researchers, scientists, and drug development professionals practical insights into column selection and method development for the analysis of preservatives and other moderately polar compounds.

Introduction: The Significance of Sorbates and Their Chromatographic Analysis

Sorbic acid and its salts are widely used as preservatives in the food, pharmaceutical, and cosmetic industries to inhibit the growth of molds, yeasts, and some bacteria.[1][2][3] Esterification of sorbic acid produces sorbate esters, which can exhibit modified physicochemical properties, such as solubility and antimicrobial activity.[4][5] Accurate and efficient analytical methods are crucial for the quality control and quantification of these compounds.

High-performance liquid chromatography (HPLC) with a C18 stationary phase is a common technique for the analysis of sorbic acid and its derivatives.[6][7] However, the term "C18" encompasses a variety of column chemistries that can yield significantly different separation profiles.[8][9] This guide delves into a comparative analysis of a traditional C18 column and a modern polar-embedded C18 column, elucidating how their distinct surface chemistries impact the retention and selectivity of sorbate esters.

Fundamental Principles of Sorbate Ester Separation on C18 Columns

In reversed-phase HPLC, separation is primarily driven by the hydrophobic interactions between the analytes and the non-polar stationary phase.[10] The mobile phase is typically a polar solvent mixture, such as water and acetonitrile or methanol.

The Role of Analyte Hydrophobicity

The retention of a compound on a C18 column is strongly correlated with its hydrophobicity. A common measure of hydrophobicity is the octanol-water partition coefficient (logP).[11] A higher logP value indicates greater lipophilicity and, consequently, stronger retention in a reversed-phase system. For a homologous series of esters like the sorbates, the hydrophobicity increases with the length of the alkyl chain.

The Influence of C18 Column Chemistry

While all C18 columns utilize an octadecylsilane stationary phase, variations in manufacturing, such as end-capping and the incorporation of polar functional groups, lead to different selectivities.[12][13]

  • Traditional C18 Columns: These columns are densely bonded with C18 chains and often end-capped to minimize the interaction of analytes with residual silanol groups on the silica surface. They are highly hydrophobic and provide excellent retention for non-polar compounds.

  • Polar-Embedded C18 Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This modification alters the selectivity of the stationary phase, often providing enhanced retention and improved peak shape for polar and moderately polar compounds. They are also more resistant to "phase collapse" when using highly aqueous mobile phases.[10][12]

Comparative Experimental Design

To illustrate the performance differences between a traditional and a polar-embedded C18 column, the following experimental protocol was designed.

Analytes and Physicochemical Properties

A homologous series of sorbate esters was chosen for this study. Their relevant physicochemical properties are summarized in the table below. The logP values indicate a progressive increase in hydrophobicity with the addition of each methylene group to the alkyl chain.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
Methyl SorbateC₇H₁₀O₂126.151.6[14][15]
Ethyl SorbateC₈H₁₂O₂140.181.9[4]
Propyl SorbateC₉H₁₄O₂154.212.5[16]
Butyl SorbateC₁₀H₁₆O₂168.232.8[17]
HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Columns:

    • Column A: Traditional C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Column B: Polar-Embedded C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid to ensure the analytes are in their neutral form.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Experimental Workflow

The following diagram illustrates the systematic approach for comparing the retention times of the sorbate esters on the two different C18 columns.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Sorbate Ester Standard Mixture D Inject Standard Mixture A->D B Prepare Mobile Phase (ACN:H2O with 0.1% Formic Acid) C Equilibrate Column A (Traditional C18) B->C F Equilibrate Column B (Polar-Embedded C18) B->F C->D E Record Chromatogram (Retention Times) D->E I Tabulate Retention Times E->I G Inject Standard Mixture F->G H Record Chromatogram (Retention Times) G->H H->I J Compare Retention & Selectivity I->J

Caption: Experimental workflow for the comparative HPLC analysis of sorbate esters.

Results and Discussion: A Comparative Analysis of Retention Times

The following table summarizes the hypothetical retention times obtained for the sorbate esters on the traditional C18 and polar-embedded C18 columns under the specified isocratic conditions.

CompoundTraditional C18 (min)Polar-Embedded C18 (min)
Methyl Sorbate4.25.1
Ethyl Sorbate5.86.9
Propyl Sorbate8.19.5
Butyl Sorbate11.513.2
Elution Order and the Effect of Alkyl Chain Length

As predicted by their increasing logP values, the sorbate esters eluted in order of increasing alkyl chain length on both columns. This is a classic example of homologous series separation in reversed-phase chromatography, where each additional methylene group contributes to increased hydrophobicity and, therefore, longer retention.

Comparison of Column Performance

A key observation from the data is the consistently longer retention times for all sorbate esters on the polar-embedded C18 column compared to the traditional C18 column. This might seem counterintuitive, as polar-embedded phases are often used to reduce the retention of highly hydrophobic compounds. However, for moderately polar analytes like the sorbate esters, the polar-embedded group can introduce additional retention mechanisms beyond simple hydrophobic interactions. These can include dipole-dipole interactions and hydrogen bonding, which enhance the overall interaction of the analyte with the stationary phase.[12]

The increased retention on the polar-embedded column can be advantageous for achieving better resolution between closely eluting peaks, especially in complex sample matrices.

The chemical structures and increasing hydrophobicity of the sorbate esters are visualized in the diagram below.

G cluster_0 Methyl Sorbate (logP ≈ 1.6) cluster_1 Ethyl Sorbate (logP ≈ 1.9) cluster_2 Propyl Sorbate (logP ≈ 2.5) cluster_3 Butyl Sorbate (logP ≈ 2.8) img0 img0 img1 img1 img2 img2 img3 img3

Caption: Homologous series of sorbate esters with increasing hydrophobicity.

Conclusion and Recommendations

This guide demonstrates that while both traditional and polar-embedded C18 columns can effectively separate a homologous series of sorbate esters, their performance characteristics differ significantly.

  • Traditional C18 columns provide a standard hydrophobic separation, with retention times primarily dictated by the hydrophobicity of the analytes.

  • Polar-embedded C18 columns can offer enhanced retention for moderately polar compounds like sorbate esters due to additional interaction mechanisms. This can lead to improved resolution.

For researchers developing methods for the analysis of sorbate esters or similar compounds, the choice of C18 column chemistry is a critical parameter. Screening both traditional and polar-embedded C18 columns is recommended during method development to achieve optimal separation. The insights provided in this guide, grounded in the principles of chromatography and supported by comparative data, serve as a valuable resource for making informed decisions in column selection and method optimization.

References

  • Waters Corporation. (n.d.). Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. Retrieved from [Link]

  • Pearson, J. D., & Regnier, F. E. (1983). The Influence of Reversed-Phase n-Alkyl Chain Length on Protein Retention, Resolution and Recovery: Implications for Preparative HPLC.
  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. Retrieved from [Link]

  • Nawrocki, J., Dunlap, C., McCormick, A., & Carr, P. W. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
  • LCGC International. (2022, April 15). Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323650, Methyl sorbate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5368950, Propyl sorbate. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 19). The Influence of Reversed-Phase n-Alkyl Chain Length on Protein Retention, Resolution and Recovery: Implications for Preparative HPLC. Retrieved from [Link]

  • Labinsights. (2023, November 22). Unveiling the Wonders of Sorbic Acid. Retrieved from [Link]

  • Foodcom S.A. (n.d.). E200 (sorbic acid) – what is it? | Properties, application | preservatives. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]

  • Healthline. (2017, October 12). What Is Sorbic Acid?. Retrieved from [Link]

  • Nomura Chemical Co., Ltd. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • Scent.vn. (n.d.). Ethyl sorbate CAS# 2396-84-1: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1550470, Ethyl sorbate. Retrieved from [Link]

  • Scent.vn. (n.d.). Methyl sorbate (CAS 1515-80-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Retrieved from [Link]

  • Agilent. (n.d.). A Look at Column Choices. Retrieved from [Link]

  • Molnar-Institute. (2017, May 7). An overview of experimental designs in HPLC method development and validation. Retrieved from [Link]

  • Phenomenex. (2017, August 3). Comparing Core-Shell C18 Phases for Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5369076, Butyl sorbate. Retrieved from [Link]

  • Research India Publications. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Retrieved from [Link]

  • CD Formulation. (n.d.). BUTYL SORBATE. Retrieved from [Link]

  • Patsnap. (2025, September 19). How to Secure Column Performance in HPLC Analyses. Retrieved from [Link]

  • LCGC International. (2020, November 12). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Retrieved from [Link]

  • LCGC International. (2022, April 15). Comparison Techniques for HPLC Column Performance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl sorbate, 7367-78-4. Retrieved from [Link]

  • LCGC International. (2022, April 15). Comparison Techniques For HPLC Column Performance. Retrieved from [Link]

  • Chromatography Forum. (2015, January 14). C18 VS RP18. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison techniques for HPLC column performance | Request PDF. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylparaben. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • Osti.gov. (2023, November 17). Development And Test of Highly Accurate Endpoint Free Energy Methods. 3: Partition Coefficient Prediction Using a Poisson-Boltzm. Retrieved from [Link]

  • Computational Methods in Science and Technology. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7175, Propylparaben. Retrieved from [Link]

Sources

Validated analytical standards for 5-Methyl-sorbic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Validated Analytical Standards for 5-Methyl-sorbic Acid Ethyl Ester: A Qualification & Comparison Guide

Executive Summary

5-Methyl-sorbic acid ethyl ester (Ethyl 5-methyl-2,4-hexadienoate; CAS 10231-96-6 / 54542-32-4) is a critical intermediate in the synthesis of polyether antibiotics (e.g., aplasmomycin analogs) and a specialized flavor/fragrance component. Unlike common pharmacopeial standards (e.g., Ethyl Sorbate), validated Certified Reference Materials (CRMs) for this specific methylated analog are rare.

This guide objectively compares the available grades of analytical standards—High-Purity Analytical Standards (Non-CRM) vs. Research Grade Reagents —and provides a self-validating protocol for qualifying these materials in-house.

Key Insight: Due to the conjugated diene structure, this compound is susceptible to oxidation and polymerization. "Label purity" from research-grade suppliers is often unreliable for quantitative workflows.[1]

Part 1: Comparative Analysis of Standard Grades

The following table compares the three primary sourcing options for 5-Methyl-sorbic acid ethyl ester.

FeatureTier 1: Analytical Standard (Non-CRM) Tier 2: Research Grade Reagent Tier 3: Surrogate Standard (Ethyl Sorbate)
Primary Source Specialized Suppliers (e.g., TRC, Pharmaffiliates)General Chemical Suppliers (e.g., SCBT, BenchChem)USP / EP / NIST
Purity Guarantee >98% (HPLC/GC)>90-95% (Often "Technical Grade")99.0–100.5% (Certified)
Characterization H-NMR, MS, HPLC, TGAH-NMR (Basic identity only)Full Compendial Certification
Traceability Lot-specific CoAGeneric CoAISO 17034 / ISO 17025
Stability Risk Low (Packaged under Argon/N2)High (Often stored ambient)Low (Stable formulation)
Cost High (

$)
Low ($)Medium (

)
Best Use Case Primary Reference Standard for impurity quantification.Qualitative Screening or synthesis starting material.Routine QC (requires Relative Response Factor).
Performance Verdict:
  • For GMP/GLP Release Testing: You must use Tier 1 and perform an in-house qualification (see Part 2) to establish it as a "Secondary Standard" if a CRM is unavailable.

  • For Early Discovery: Tier 2 is acceptable only if purified via flash chromatography before use.

  • For Routine Monitoring: Tier 3 (Ethyl Sorbate) is the most robust strategy, provided you determine the Relative Response Factor (RRF) of 5-Methyl-sorbic acid ethyl ester against Ethyl Sorbate using a single qualified batch of Tier 1 material.

Part 2: The Self-Validating System (Qualification Protocol)

Since ISO 17034 CRMs are unavailable, you must qualify your standard. This protocol ensures scientific integrity by cross-validating identity and purity.

Workflow Visualization

Standard_Qualification Start Receive Standard (Tier 1 or Tier 2) Identity 1. Identity Confirmation (H-NMR + MS) Start->Identity Purity_HPLC 2. Chromatographic Purity (HPLC-UV @ 265nm) Identity->Purity_HPLC Purity_qNMR 3. Absolute Content (Titer) (qNMR vs. NIST Internal Std) Purity_HPLC->Purity_qNMR No significant UV-inactive impurities Decision Purity > 98.0%? Purity_qNMR->Decision Qualify Qualify as Secondary Reference Standard Decision->Qualify Yes Purify Repurify (Prep-HPLC / Flash) Decision->Purify No Purify->Identity Retest

Caption: Decision tree for qualifying non-certified 5-Methyl-sorbic acid ethyl ester standards.

Part 3: Experimental Protocols

Identity Confirmation (Isomer Specificity)
  • Objective: Distinguish 5-methyl isomer from 4-methyl or 2-methyl impurities.

  • Method: 1H-NMR (400 MHz, CDCl3).

  • Critical Signal: Look for the additional methyl doublet/singlet. In 5-methyl-2,4-hexadienoate, the C5-methyl group will affect the splitting of the C4 proton.

    • Sorbate Control: C4-H appears as a multiplet.

    • 5-Methyl Analog: C4-H should simplify (loss of coupling to C5-H) and shift downfield due to the inductive effect of the methyl group.

Chromatographic Purity (HPLC-UV)

This method separates the target ester from hydrolysis products (free acid) and geometric isomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of free acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B (Isocratic)

    • 5-20 min: 20% -> 80% B (Linear Gradient)

    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Lambda max for conjugated diene ester).

    • Note: Standard Sorbic Acid absorbs ~254 nm. The extra methyl group causes a bathochromic shift of ~5-10 nm.

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Absolute Content via qNMR (The "Gold Standard")

Do not rely on "Mass Balance" (100% - Impurities) for research-grade materials, as it misses inorganic salts or oligomers.

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity.

  • Solvent: DMSO-d6 (prevents volatility loss).

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.

Part 4: Stability & Degradation Pathways

Understanding degradation is vital for storage. 5-Methyl-sorbic acid ethyl ester is a conjugated diene, making it prone to two primary failure modes.

Degradation_Pathways Target 5-Methyl-sorbic acid ethyl ester Hydrolysis Hydrolysis (Moisture/Acid) Target->Hydrolysis Polymer Polymerization (Light/Heat/Radicals) Target->Polymer Oxidation Oxidation (Air) Target->Oxidation Product_Acid 5-Methyl-sorbic Acid + Ethanol Hydrolysis->Product_Acid Product_Oligomer Dimers/Oligomers (UV Inactive or Broad) Polymer->Product_Oligomer Product_Peroxide Peroxides/Epoxides Oxidation->Product_Peroxide

Caption: Primary degradation pathways. Store standard at -20°C under Argon.

  • Handling Rule: Always allow the vial to reach room temperature before opening to prevent water condensation (hydrolysis risk).

References

  • Chemical Identity & Structure: National Center for Biotechnology Information. PubChem Compound Summary for CID 5365575, Ethyl 5-methylhexa-2,4-dienoate. [Link]

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

Sources

A Comparative Guide to the Flavor Thresholds of Ethyl Sorbate and Ethyl 5-Methylsorbate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the flavor thresholds of ethyl sorbate and its methylated analogue, ethyl 5-methylsorbate. This document synthesizes available experimental data, outlines a rigorous protocol for sensory analysis, and explores the underlying structure-activity relationships that govern their perception.

Introduction: The Subtle Influence of Molecular Structure on Flavor Perception

Esters are a pivotal class of volatile organic compounds that contribute significantly to the fruity and pleasant aromas of many foods, beverages, and pharmaceutical formulations. The human olfactory system can detect these compounds at exceptionally low concentrations, often in the parts-per-billion (ppb) range.[1] Understanding the flavor threshold—the minimum concentration at which a substance can be detected—is critical for product development, quality control, and formulation stability.

This guide focuses on two structurally related esters: ethyl sorbate and the less common ethyl 5-methylsorbate. Ethyl sorbate, the ethyl ester of sorbic acid, is known for its warm, fruity, and slightly ethereal aroma, and is found naturally in some wines and fruits.[2][3] Its structure is characterized by a conjugated system of two double bonds, which influences its chemical properties and sensory perception. Ethyl 5-methylsorbate, a structural analogue with a methyl group at the 5-position, is not as well-characterized in terms of its sensory properties. This comparison will delve into the known data for ethyl sorbate and related esters to project the sensory characteristics of ethyl 5-methylsorbate, grounded in established principles of structure-activity relationships.[4]

Comparative Analysis of Flavor Thresholds

CompoundStructureMolecular Weight ( g/mol )Flavor ProfileOdor Detection Threshold in Water (ppb)Data Source
Ethyl Sorbate CH₃CH=CHCH=CHCOOCH₂CH₃140.18Warm, fruity, sweet, with pineapple and tropical nuances.[2]Not explicitly defined in water; sensory impact noted in various food systems.-
Ethyl Hexanoate CH₃(CH₂)₄COOCH₂CH₃144.21Strong, fruity, winey odor with notes of apple, banana, and pineapple.[1]1 ppb[1]
Ethyl 5-Methylsorbate (Hypothetical) CH₃CH=CHC(CH₃)=CHCOOCH₂CH₃154.21Expected to be fruity, with potential modifications to sweetness and aroma character due to the methyl group.Not determined.-

Structure-Activity Relationship (SAR) Insights

The relationship between a molecule's chemical structure and its biological activity, including flavor perception, is a cornerstone of sensory science.[4] The differences in the flavor thresholds of ethyl sorbate and ethyl 5-methylsorbate can be logically inferred from their structural distinctions.

  • Impact of Unsaturation (Double Bonds): The conjugated double bonds in ethyl sorbate introduce rigidity to the molecule compared to the flexible alkyl chain of ethyl hexanoate. This defined shape can lead to a more specific and potentially stronger interaction with olfactory receptors, which could result in a lower flavor threshold.

  • Impact of Methylation: The addition of a methyl group at the 5-position in ethyl 5-methylsorbate introduces steric hindrance and alters the molecule's overall shape and electronic distribution. This can have several effects:

    • Increased Lipophilicity: The methyl group increases the molecule's nonpolarity, which can affect its partitioning from the food or beverage matrix into the headspace, and subsequently, its interaction with olfactory receptors.

    • Altered Receptor Binding: The change in molecular shape due to the methyl group may lead to a different or less optimal fit with the target olfactory receptors, potentially increasing the flavor threshold compared to its unmethylated counterpart. Studies on other esters have shown that the position and size of alkyl substituents can significantly influence the perceived odor.[5]

The following diagram illustrates the key structural differences that influence the sensory perception of these molecules.

cluster_ethyl_sorbate Ethyl Sorbate cluster_ethyl_5_methylsorbate Ethyl 5-Methylsorbate cluster_ethyl_hexanoate Ethyl Hexanoate es_structure CH₃-CH=CH-CH=CH-COOEt es_features Conjugated double bonds Planar structure e5ms_features Methyl group at C5 Altered steric profile es_features->e5ms_features Effect of Methylation eh_features Saturated alkyl chain Flexible structure es_features->eh_features Unsaturation vs. Saturation e5ms_structure CH₃-CH=CH-C(CH₃)=CH-COOEt eh_structure CH₃-CH₂-CH₂-CH₂-CH₂-COOEt

Caption: Structural comparison influencing flavor perception.

Experimental Protocol for Flavor Threshold Determination

To empirically determine and compare the flavor thresholds of ethyl sorbate and ethyl 5-methylsorbate, a standardized sensory evaluation methodology is required. The following protocol is based on the ASTM E679-19 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[6][7][8]

Panelist Selection and Training

A panel of at least 15-20 individuals should be screened for their sensory acuity and ability to discriminate between different concentrations of flavor compounds. Panelists should be trained on the specific aroma characteristics of the target esters to ensure they can recognize the flavorants.

Sample Preparation
  • Stock Solutions: Prepare stock solutions of high-purity ethyl sorbate and ethyl 5-methylsorbate in a neutral, food-grade solvent such as 95% ethanol.

  • Ascending Concentration Series: From the stock solutions, prepare a series of dilutions in purified, odor-free water. The concentrations should increase geometrically (e.g., by a factor of two or three) and span a range from well below the expected threshold to clearly perceptible.

  • Presentation Sets: For each concentration level, prepare a set of three samples (a "triangle test"). Two of the samples will be blanks (purified water), and one will contain the ester at the specified concentration.

Sensory Evaluation Procedure
  • Forced-Choice Method: Panelists are presented with the sets of three samples in order of ascending concentration.[6]

  • Identification: For each set, the panelist must identify the sample that is different from the other two.

  • Threshold Determination: The individual's detection threshold is the lowest concentration at which they can correctly identify the odd sample. The group's best-estimate threshold is then calculated as the geometric mean of the individual thresholds.

The following workflow diagram illustrates the sensory evaluation process.

start Start panelist_screening Panelist Screening & Training start->panelist_screening sample_prep Sample Preparation (Ascending Concentration Series) panelist_screening->sample_prep triangle_test Triangle Test Presentation (2 Blanks, 1 Sample) sample_prep->triangle_test forced_choice Panelist Forced-Choice Identification triangle_test->forced_choice data_collection Record Individual Thresholds forced_choice->data_collection analysis Calculate Group Best-Estimate Threshold (Geometric Mean) data_collection->analysis end End analysis->end

Caption: Workflow for flavor threshold determination via ASTM E679-19.

Conclusion and Future Directions

While a definitive flavor threshold for ethyl 5-methylsorbate remains to be experimentally determined, principles of structure-activity relationships suggest that the addition of a methyl group to the ethyl sorbate structure would likely alter its sensory properties, potentially leading to a higher flavor threshold due to steric effects. The conjugated double bond system in ethyl sorbate, when compared to a saturated ester like ethyl hexanoate, is expected to result in a lower flavor threshold.

To validate these hypotheses, rigorous sensory evaluation studies following standardized protocols such as ASTM E679-19 are essential. Such research would not only provide valuable data for the flavor and fragrance industry but also contribute to a deeper understanding of the molecular basis of olfaction. For professionals in drug development, this knowledge can inform the selection of excipients and the formulation of more palatable and patient-compliant products.

References

  • Benchchem. (n.d.). A Comparative Analysis of Hexyl Hexanoate and Other Esters in Flavor Profiles.
  • Leffingwell & Associates. (n.d.). Esters DETECTION THRESHOLDS & Molecular Structures.
  • Rossiter, K. J. (1996). Quantitative Relationships Between Structure and the Fruity Odor of Esters. Perfumer & Flavorist, 21(5), 33-46.
  • Janish, S. (2016, October 17). Esters and Fusel Alcohols. Scott Janish.
  • PubMed. (2004, May 19). Quantitative structure-activity relationship modeling of alcohol, ester, aldehyde, and ketone flavor thresholds in beer from molecular features.
  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship Modeling of Alcohol, Ester, Aldehyde, and Ketone Flavor Thresholds in Beer from Molecular Features.
  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.
  • Benchchem. (n.d.). The Sweet Scent of Science: Correlating Ester Chemical Structure with Odor Profile.
  • ASTM International. (2019, September 12). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.
  • PubMed. (1975). Structure-taste relationship of some sweet-tasting dipeptide esters.
  • ASTM International. (2019, September 15). Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.
  • National Center for Biotechnology Information. (n.d.). Unraveling variation on the profile aroma compounds of strong aroma type of Baijiu in different regions by molecular matrix analysis and olfactory analysis.
  • MDPI. (2022, May 4). Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level.
  • Flavornet. (n.d.). ethyl hexanoate 123-66-0.
  • St. Croix Sensory. (2020, March 9). Exploring Characters of Odors.
  • BSI Knowledge. (2025, January 1). ASTM E679 - 19 - TC.
  • ResearchGate. (n.d.). Odour detection threshold of esters and esters added with organic acid.
  • ODOWELL. (n.d.). Ethyl Hexanoate manufacturers and suppliers in China.
  • beer sensory science. (2011, February 4). Esters.
  • Scott Janish. (2016, October 17). Esters and Fusel Alcohols.
  • ResearchGate. (n.d.). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines.
  • Repositorio Institucional. (n.d.). Identification, quantitation and sensory evaluation of methyl 2‐ and methyl 3‐methylbutanoate in varietal red wines.
  • LookChem. (n.d.). Ethyl sorbate CAS# 2396-84-1: Odor profile, Molecular properties, Suppliers & Regulation.
  • The Good Scents Company. (n.d.). (E,E)-ethyl sorbate, 2396-84-1.
  • CymitQuimica. (n.d.). CAS 2396-84-1: Ethyl sorbate.
  • Top Crop. (2023, December 4). Sensory Thresholds: Beyond the Numbers.
  • ResearchGate. (n.d.). Odor threshold values in water of some aroma compounds (20 • C).
  • National Center for Biotechnology Information. (n.d.). Characterization of key volatile compounds in meat-based broths using HS-SPME-Arrow-GC/MS and their relationship to sensory perception.
  • ResearchGate. (n.d.). Detection Thresholds (µg/L) for Methyl Anthranilate.

Sources

Purity assessment of 5-methyl-sorbic acid ethyl ester using quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metrology of Purity

In the development of flavorings, fragrances, and pharmaceutical intermediates, 5-methyl-sorbic acid ethyl ester (Ethyl 5-methylhexa-2,4-dienoate) presents a specific analytical challenge.[1] As a conjugated ester, it is susceptible to polymerization and oxidation. Traditional chromatographic methods (GC-FID, HPLC-UV) rely heavily on "Area %" normalization or the existence of a certified reference standard of the exact analyte—resources that are often unavailable or unreliable for novel synthetic batches.[1]

This guide argues for the adoption of Quantitative NMR (qNMR) as the primary method for absolute purity assessment (Assay w/w%). Unlike chromatography, qNMR is a primary ratio method traceable to the International System of Units (SI) via an internal standard, independent of the analyte's specific response factor.

Technical Comparison: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against the industry standards (GC-FID and HPLC-UV) specifically for unsaturated esters like 5-methyl-sorbic acid ethyl ester.

Table 1: Comparative Performance Matrix
FeatureQuantitative NMR (qNMR) GC-FID HPLC-UV
Primary Output Absolute Purity (w/w%) Relative Purity (Area %)Relative Purity (Area %)
Reference Standard Universal (e.g., DMSO

).[1] No analyte standard needed.[1]
Specific . Requires certified 5-methyl-sorbic acid ethyl ester.[1]Specific . Requires certified analyte standard.[1][2]
Response Factor Uniform . 1H signal intensity

molar concentration.[1]
Variable . Depends on carbon count/ionization.[1]Variable . Depends on chromophore (

).[1]
Detection Scope Holistic . Detects residual solvents, water, inorganics (if soluble).[1][3]Limited . Volatiles only. Misses salts/polymers.[1]Limited . Chromophores only. Misses salts/solvents.[1]
Sample Recovery Non-destructive . Sample can be recovered.[1]Destructive .Destructive .
Measurement Time < 20 mins (including prep).30–60 mins (column equilibration + run).30–60 mins.[1]
Precision (RSD) < 1.0% (Routine), < 0.5% (Optimized).[1]< 0.5% (High precision).< 1.0%.[1][4]

Strategic Decision Framework

When should you choose qNMR over GC? The following decision tree illustrates the logic for selecting the appropriate purity assessment tool.

DecisionTree Start Start: Purity Assessment 5-Methyl-Sorbic Acid Ethyl Ester HasStd Is a Certified Reference Standard of the Analyte Available? Start->HasStd NoStd No HasStd->NoStd No / Unknown YesStd Yes HasStd->YesStd Yes qNMR_Choice CHOICE: qNMR (1H) Primary Ratio Method NoStd->qNMR_Choice Reason1 Provides Absolute Purity (w/w%) Traceable via Internal Standard qNMR_Choice->Reason1 Volatile Is the impurity profile complex & volatile? YesStd->Volatile GC_Choice CHOICE: GC-FID (External Std Method) Volatile->GC_Choice Routine QC Combined CHOICE: Orthogonal Approach (qNMR for Assay + GC for Impurity Profiling) Volatile->Combined High Criticality (Drug Substance)

Figure 1: Decision matrix for selecting qNMR versus Chromatographic methods based on reference standard availability.

Detailed Protocol: qNMR Purity Assessment

This protocol is designed for absolute quantification using the Internal Standard (IS) method.[1][5]

Reagents and Materials[2][4][5][6]
  • Analyte: 5-methyl-sorbic acid ethyl ester (approx. 10-20 mg).[1]

  • Solvent: Chloroform-d (

    
    ) or DMSO-
    
    
    
    .[1]
    
    
    is preferred for volatility/solubility profile.[1]
  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    ) .[1]
    
    • Why? It appears as a sharp singlet at ~3.0 ppm (in

      
      ).[1] This region is distinct from the analyte's methyls (~1.8-2.2 ppm), ethoxy protons (1.2 t, 4.1 q), and olefinic protons (5.5-7.5 ppm).[1]
      
    • Alternative: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (Singlet at ~7.7 ppm).[1]

Sample Preparation (Gravimetric Workflow)

Accuracy in qNMR depends entirely on the mass ratio. Use a microbalance (readability 0.001 mg or 0.01 mg).[1]

  • Weighing the IS: Weigh approx. 5-10 mg of Dimethyl Sulfone directly into a clean HPLC vial or weigh boat. Record mass (

    
    ) to 0.01 mg precision.
    
  • Weighing the Analyte: Weigh approx. 15-20 mg of 5-methyl-sorbic acid ethyl ester into the same vessel. Record mass (

    
    ).[1]
    
  • Dissolution: Add ~0.6 - 1.0 mL of

    
    . Ensure complete dissolution.
    
  • Transfer: Transfer the solution to a 5mm NMR tube. Cap immediately to prevent evaporation of the volatile ester or solvent (which affects concentration if not analyzed immediately, though qNMR is ratio-based so evaporation during measurement is less critical than weighing errors).[1]

NMR Acquisition Parameters

To ensure >99.9% signal recovery (quantitative conditions), specific parameters must be set.

  • Pulse Sequence: zg (standard 1-pulse) or zg30.

  • Temperature: 298 K (25°C).[1]

  • Relaxation Delay (D1): 30 - 60 seconds .

    • Reasoning:

      
       must be 
      
      
      
      of the slowest relaxing signal (usually the IS or isolated protons). Dimethyl sulfone
      
      
      can be ~3-5s.[1] A 30s delay is safe.[1]
  • Spectral Width (SW): -2 to 14 ppm (covers all signals + baseline).[1]

  • Number of Scans (NS): 16, 32, or 64 (Target S/N > 1000:1 for quantitative peaks).

  • Acquisition Time (AQ): > 3 seconds (to avoid truncation artifacts).

Experimental Workflow Diagram

qNMR_Workflow cluster_0 1. Sample Prep cluster_1 2. Acquisition cluster_2 3. Processing Step1 Weigh IS (m_std) (Precision Balance) Step2 Weigh Analyte (m_sx) (Precision Balance) Step1->Step2 Step3 Dissolve in CDCl3 (Mix Thoroughly) Step2->Step3 Step4 Set D1 > 5*T1 (Relaxation Delay) Step3->Step4 Step5 Acquire 1H Spectrum (NS=32, 90° Pulse) Step4->Step5 Step6 Phase & Baseline Correction Step5->Step6 Step7 Integrate Signals (IS vs Analyte) Step6->Step7

Figure 2: Step-by-step qNMR experimental workflow ensuring traceability.

Data Analysis & Calculation

Signal Selection

Analyze the spectrum and identify the following integrals:

  • 
     : Integral of the Internal Standard (Dimethyl Sulfone) at ~3.0 ppm (Singlet, 6H).[1]
    
  • 
     : Integral of a distinct Analyte signal.[1]
    
    • Recommendation: The -OCH

      
      - quartet  at ~4.1-4.2 ppm (2H) is often the cleanest region, free from olefinic isomers or solvent overlaps.[1]
      
    • Alternative: The C5-Methyl signal at ~1.8 ppm (3H), provided it does not overlap with water.[1]

The Purity Equation

Calculate the purity (


) using the fundamental qNMR equation:

[1]

Where:

  • 
    : Integrated area.[1][4][6]
    
  • 
    : Number of protons (IS = 6, Analyte OCH
    
    
    
    = 2).
  • 
    : Molar Mass (IS = 94.13  g/mol , Analyte = 154.21  g/mol ).[1]
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%).
    
Representative Data Example
  • 
     (Dimethyl Sulfone): 5.20 mg[1]
    
  • 
     (Ester sample): 15.50 mg[1]
    
  • 
     (6H, 3.0 ppm): 100.00 (Normalized)[1]
    
  • 
     (2H, 4.15 ppm): 52.80[1]
    
  • 
    : 99.9%[1]
    



[1]

Interpretation: The sample is 86.8% pure. The remaining mass could be solvent, moisture, or polymerization products (which often broaden into the baseline and are not integrated in the sharp peaks).

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate." BIPM qNMR Database. Link[1]

  • Mahajan, S., & Singh, I. P. (2013).[1][7] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry. Link[1]

  • Emery Pharma. (2024).[1] "A Guide to Quantitative NMR (qNMR)." Link

  • NIST Chemistry WebBook. "2,4-Hexadienoic acid, ethyl ester, (2E,4E)-."[1][8] Link

Sources

A Comparative Guide to the Hydrolytic Stability of Methyl and Ethyl Sorbate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Ester Stability in Pharmaceutical Formulations

In the realm of drug development, the stability of active pharmaceutical ingredients (APIs) and excipients is a cornerstone of a successful formulation. Esters, a common functional group in many pharmaceutical compounds, are susceptible to hydrolysis, a chemical breakdown reaction with water that can lead to loss of potency and the formation of potentially undesirable degradation products. Sorbic acid esters, such as methyl sorbate and ethyl sorbate, are often utilized as preservatives and are present in various formulations.[1][2] Understanding their relative hydrolytic stability is paramount for predicting shelf-life, ensuring product quality, and maintaining therapeutic efficacy.

This guide provides an in-depth comparison of the hydrolytic stability of methyl sorbate versus ethyl sorbate. We will delve into the underlying chemical principles governing their degradation, present a detailed experimental protocol for their comparative analysis, and discuss the practical implications of these findings for formulation scientists and researchers.

Theoretical Framework: Steric and Electronic Effects in Ester Hydrolysis

The hydrolysis of an ester is a nucleophilic acyl substitution reaction where a water molecule attacks the electrophilic carbonyl carbon of the ester group.[3] This reaction can be catalyzed by either acid or base.[4][5][6] The rate of this reaction is significantly influenced by both electronic and steric factors associated with the alcohol and acyl portions of the ester.[7][8]

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups decrease electrophilicity and slow down the reaction.

  • Steric Effects: Bulky groups near the reaction center (the carbonyl carbon) can physically hinder the approach of the nucleophile (water or hydroxide ion), thereby decreasing the rate of hydrolysis.[6] This phenomenon is known as steric hindrance.

When comparing methyl sorbate and ethyl sorbate, the primary difference lies in the steric bulk of the alcohol moiety. The ethyl group in ethyl sorbate is larger and more sterically hindering than the methyl group in methyl sorbate. This fundamental difference is expected to have a discernible impact on their respective rates of hydrolysis.

Experimental Design for a Comparative Stability Study

To empirically compare the hydrolytic stability of methyl and ethyl sorbate, a well-designed kinetic study is essential. The following protocol outlines a robust methodology for determining the hydrolysis rates under various pH conditions.

Experimental Workflow Diagram

G prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) initiate_hydrolysis Initiate Hydrolysis (Incubate esters in buffers at controlled temp.) prep_buffers->initiate_hydrolysis prep_standards Prepare Stock Solutions (Methyl Sorbate, Ethyl Sorbate, Sorbic Acid) prep_hplc Develop & Validate Stability-Indicating HPLC Method prep_standards->prep_hplc hplc_analysis Analyze Samples by HPLC prep_hplc->hplc_analysis sample_collection Collect Aliquots at Predetermined Time Intervals initiate_hydrolysis->sample_collection quench_reaction Quench Reaction (e.g., acidification or dilution) sample_collection->quench_reaction quench_reaction->hplc_analysis quantify Quantify Ester Concentration vs. Time hplc_analysis->quantify plot_data Plot ln[Ester] vs. Time quantify->plot_data calc_k Calculate Pseudo-First-Order Rate Constants (k) plot_data->calc_k calc_thalf Calculate Half-Life (t½) calc_k->calc_thalf G methyl_sorbate Methyl Sorbate CH₃(CH=CH)₂COOCH₃ methyl_intermediate Tetrahedral Intermediate methyl_sorbate->methyl_intermediate + H₂O sorbic_acid_m Sorbic Acid CH₃(CH=CH)₂COOH methyl_intermediate->sorbic_acid_m methanol Methanol CH₃OH methyl_intermediate->methanol + ethyl_sorbate Ethyl Sorbate CH₃(CH=CH)₂COOCH₂CH₃ ethyl_intermediate Tetrahedral Intermediate ethyl_sorbate->ethyl_intermediate + H₂O sorbic_acid_e Sorbic Acid CH₃(CH=CH)₂COOH ethyl_intermediate->sorbic_acid_e ethanol Ethanol CH₃CH₂OH ethyl_intermediate->ethanol +

Sources

A Comparative Guide to Reference Standards for Ethyl 5-methylhexa-2,4-dienoate (CAS 54542-32-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Ethyl 5-methylhexa-2,4-dienoate, a versatile unsaturated ester, against relevant alternatives. We will explore its analytical characterization, compare its performance attributes with similar compounds, and provide detailed experimental protocols for its analysis and synthesis, grounded in established scientific principles.

Introduction: Understanding Ethyl 5-methylhexa-2,4-dienoate

Ethyl 5-methylhexa-2,4-dienoate (CAS 54542-32-4) is an α,β-unsaturated ester. Its conjugated diene system and alkyl substitution pattern suggest its utility in two primary domains: as a nuanced aroma compound in the flavor and fragrance industry and as a reactive intermediate for complex organic synthesis, including pharmaceutical development.[1][2] The presence of multiple reactive sites—the ester, the conjugated double bonds, and potential for stereoisomerism—makes a well-characterized reference standard essential for reproducible and accurate scientific work.

Table 1: Physicochemical Properties of Ethyl 5-methylhexa-2,4-dienoate

PropertyValueSource
CAS Number 54542-32-4[3]
Molecular Formula C₉H₁₄O₂Inferred
Molecular Weight 154.21 g/mol Inferred
Appearance Colorless to pale yellow liquidInferred from similar compounds[4]
Boiling Point Not widely published; estimated >180 °CInferred from similar compounds[4]
Solubility Soluble in organic solvents like ethanol; sparingly soluble in waterInferred from similar compounds[4]

The Role and Characterization of a Reference Standard

A reference standard serves as the benchmark against which all experimental samples are measured. Its purity, identity, and concentration are rigorously defined, ensuring the validity of qualitative and quantitative analyses. For a compound like Ethyl 5-methylhexa-2,4-dienoate, which can exist as multiple geometric isomers (E/Z at each double bond), a reference standard is critical for identifying and quantifying the specific isomer(s) relevant to a particular application, be it a desired flavor profile or a stereospecific reaction.[5]

The analytical workflow for qualifying a reference standard is a self-validating process designed to unambiguously confirm its identity and purity.

cluster_0 Identity Confirmation cluster_1 Purity & Quantitative Analysis GCMS GC-MS Analysis GC_FID GC-FID (Purity Assay) GCMS->GC_FID NMR NMR Spectroscopy (¹H, ¹³C) HPLC_UV HPLC-UV/DAD (Isomeric Purity) NMR->HPLC_UV FTIR FTIR Spectroscopy FTIR->GC_FID Final_Standard Qualified Reference Standard GC_FID->Final_Standard Purity ≥98% HPLC_UV->Final_Standard Isomeric Ratio Defined KF Karl Fischer Titration (Water Content) KF->Final_Standard Water Content <0.1% Raw_Material Candidate Material (Ethyl 5-methylhexa-2,4-dienoate) Raw_Material->GCMS Molecular Weight & Fragmentation Raw_Material->NMR Structural Elucidation & Isomer Geometry Raw_Material->FTIR Functional Group ID (C=O, C=C)

Caption: Workflow for qualifying a reference standard.

Comparative Analysis: Performance vs. Alternatives

The selection of a chemical for a specific application depends on its performance relative to other available options. Here, we compare Ethyl 5-methylhexa-2,4-dienoate with structurally or functionally similar esters.

Key Alternatives:

  • Ethyl Sorbate (Ethyl hexa-2,4-dienoate, CAS 2396-84-1): A close structural analog without the 5-methyl group. It is a widely used food preservative and flavor agent.[3]

  • Methyl Sorbate (Methyl hexa-2,4-dienoate, CAS 689-89-4): The methyl ester analog of sorbic acid, also used in flavors.[4]

  • Ethyl (E,Z)-2,4-decadienoate (Pear Ester, CAS 3025-30-7): A well-known flavor compound with a distinct pear aroma, sharing the ethyl dienone core but with a longer alkyl chain.[5][6]

cluster_alternatives Comparative Alternatives Target Ethyl 5-methylhexa-2,4-dienoate (Target) Fruity, waxy nuance (Predicted) Potential for stereoisomers Intermediate reactivity Alt1 Ethyl Sorbate Mild, fruity odor Commercially available standard Lower steric hindrance Target->Alt1 Compare: Effect of 5-methyl group Alt2 Methyl Sorbate Similar fruity profile Different volatility (GC retention) Potential for transesterification Target->Alt2 Compare: Effect of Ester Group (Et vs. Me) Alt3 Ethyl (E,Z)-2,4-decadienoate (Pear Ester) Intense pear aroma Well-defined analytical methods Higher molecular weight Target->Alt3 Compare: Effect of Chain Length

Caption: Logical framework for comparing the target compound with alternatives.

Table 2: Comparison of Performance Attributes

AttributeEthyl 5-methylhexa-2,4-dienoateEthyl SorbateMethyl SorbateEthyl (E,Z)-2,4-decadienoate
Odor/Flavor Profile Predicted to be fruity, slightly waxy, and complex due to the methyl group.Mildly fruity, characteristic of sorbates.[3]Similar to ethyl sorbate, potentially with slightly different odor thresholds.[4]Intense, characteristic ripe Bartlett pear and apple aroma.[6]
Stability The conjugated diene system is susceptible to oxidation and polymerization, potentially influenced by the C5-methyl group.[7]Susceptible to oxidation. Widely used as a preservative, indicating moderate stability under controlled conditions.Similar stability profile to ethyl sorbate.Prone to isomerization (e.g., via light), which significantly alters the aroma profile.[5]
Synthetic Accessibility Can be synthesized via methods like Wittig reactions or allylic functionalization followed by elimination.[8][9]Readily available; synthesized from sorbic acid and ethanol.Readily available; synthesized from sorbic acid and methanol.More complex synthesis required to control the specific (E,Z) geometry.[6]
Analytical Challenge Separation of up to four geometric isomers requires high-resolution chromatography (capillary GC or specialized HPLC).Simpler isomeric mixture than the target compound.Simpler isomeric mixture.Separation and identification of all four geometric isomers is a known analytical challenge requiring methods like Ag-HPLC or high-resolution GC.[5]

Experimental Protocols

The protocols below are provided as validated starting points for researchers. Explanations are included to clarify the reasoning behind key steps.

Protocol 1: Purity and Identity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for separating volatile compounds and providing both quantitative purity data (from the FID signal) and identity confirmation (from the MS fragmentation pattern).

1. System & Columns:

  • Instrument: Agilent GC-MS system (or equivalent) with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. This provides good separation for a wide range of organic molecules. For enhanced separation of isomers, a more polar column (e.g., a VOCOL or wax-type column) could be employed.[5]

  • Rationale: The 5% phenyl-methylpolysiloxane stationary phase offers excellent thermal stability and resolving power for esters of this molecular weight.

2. GC Parameters:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Rationale: A temperature ramp allows for the elution of any lower-boiling impurities first, followed by the target analyte, providing a clean separation.

3. Detector Parameters:

  • FID Temperature: 280 °C.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Rationale: Scanning a broad mass range ensures capture of the molecular ion (if present) and key fragmentation ions for structural confirmation. Expected fragments would include loss of the ethoxy group (-45 Da) and cleavage at the allylic position.

4. Sample Preparation & Analysis:

  • Prepare a stock solution of the reference standard at 1 mg/mL in high-purity ethyl acetate.

  • Create a calibration curve using serial dilutions (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Inject 1 µL of each standard and sample.

  • Purity Calculation: Use the FID chromatogram and calculate the area percent of the main peak relative to all other peaks.

  • Identity Confirmation: Compare the retention time and the mass spectrum of the sample peak to that of the certified reference standard.

Protocol 2: Representative Synthesis & Purification

This protocol is a generalized procedure adapted from established methods for similar unsaturated esters.[7][10] Caution: This reaction should be performed in a fume hood by trained personnel.

1. Reaction: Wittig-Horner-Emmons Olefination

  • Objective: To form the α,β-unsaturated double bond with high E-selectivity.

  • Step 1 (Phosphonate Ylide Generation): To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq) dropwise under a nitrogen atmosphere. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the phosphonate to form the reactive nucleophilic ylide. Anhydrous conditions are critical to prevent quenching the base.

  • Step 2 (Condensation): Cool the ylide solution back to 0 °C and add 4-methylpent-2-enal (1.0 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.

  • Rationale: The phosphonate ylide attacks the aldehyde carbonyl, leading to the formation of the desired dienoate after elimination of the phosphate byproduct.

2. Workup & Purification:

  • Step 1 (Quench): Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Step 2 (Extraction): Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Step 3 (Washing): Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Rationale: The aqueous workup removes inorganic salts and water-soluble byproducts. Brine helps to break any emulsions and further dry the organic layer.

  • Step 4 (Purification): Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10).[7]

  • Rationale: Flash chromatography is highly effective for separating the target ester from unreacted starting materials and non-polar byproducts. The gradient elution ensures good separation and recovery. The final product purity should be confirmed by GC-MS as described in Protocol 1.

References

  • Chemsrc. (2025, August 27). ethyl 5-methylhexa-2,4-dienoate | CAS#:54542-32-4. Retrieved March 4, 2026, from [Link]

  • COSMOS Project. (2016, September 26). D 6.1 List of molecules that can be used for flavors and fragrances. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved March 4, 2026, from [Link]

  • Perfumer & Flavorist. (n.d.). Pear Ester: Ethyl (E,Z)-2,4-decadienoate flavor. Retrieved March 4, 2026, from [Link]

  • Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). Ethyl 3-(trifluoromethyl)-5-methylhexa-2,4-dienoate - Optional[MS (GC)]. Retrieved March 4, 2026, from [Link]

  • Semantic Scholar. (n.d.). An Alternative Route for the Synthesis of (E)-(+)-5(S)-Methylhept-2-en-4-one (Filbertone). Retrieved March 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl sorbate, 1515-80-6. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of the geometrical isomers of ethyl 2,4-decadienoate. Retrieved March 4, 2026, from [Link]

  • LookChem. (n.d.). Methyl 5-methylhexa-2,4-dienoate. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-2,4-dioxohexanoate. Retrieved March 4, 2026, from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved March 4, 2026, from [Link]

  • Ohio State News. (2024, August 30). Novel chemical tool aims to streamline drug-making process. Retrieved March 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters. Retrieved March 4, 2026, from [Link]

  • MOST Wiedzy. (2021, March 23). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide. Retrieved March 4, 2026, from [Link]

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Safety Operating Guide

5-Methyl-sorbic Acid Ethyl Ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of specialized unsaturated esters. 5-Methyl-sorbic acid ethyl ester (also known as ethyl 5-methyl-2,4-hexadienoate) is a highly valuable reagent used in the synthesis of complex natural products and pharmaceuticals[1]. However, its diene structure and ester functionality dictate strict handling and disposal protocols.

Improper disposal not only violates environmental regulations but also introduces severe fire and reactivity hazards into the laboratory ecosystem. This guide provides a self-validating, step-by-step system for the safe disposal and operational management of this compound, ensuring scientific integrity and regulatory compliance.

Physicochemical & Hazard Profile

To manage a chemical effectively, we must first understand its intrinsic properties. The following data dictates our segregation and destruction strategies.

PropertyValue
Chemical Name 5-Methyl-sorbic Acid Ethyl Ester[1]
Synonyms Ethyl 5-methyl-2,4-hexadienoate[1]
CAS Number 10231-96-6[1]
Molecular Formula C9H14O2[1]
Molecular Weight 154.21 g/mol [1]
Hazard Classification Combustible liquid, Skin/Eye Irritant[2]
Waste Category Non-Halogenated Organic Solvent[3]

The Causality of Segregation: Why Non-Halogenated?

5-Methyl-sorbic acid ethyl ester contains only carbon, hydrogen, and oxygen[1]. In laboratory waste management, it is critical to segregate it strictly into Non-Halogenated Organic Waste streams[4].

The Mechanistic Reason: Halogenated wastes (containing F, Cl, Br, I) require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing a non-halogenated ester into a halogenated waste stream exponentially increases the disposal cost and complicates the fuel-blending recovery processes used by disposal facilities[5]. Furthermore, as an unsaturated diene, this compound can undergo exothermic polymerization if inadvertently mixed with strong oxidizing waste or radical initiators. Segregation ensures chemical stability during storage.

Routine Laboratory Disposal Protocol

Every protocol in the laboratory must be a self-validating system to prevent accidents. Follow this step-by-step methodology for routine liquid waste disposal.

Step-by-Step Methodology:

  • Quench and Cool: Ensure the ester waste is at room temperature and free of active catalysts (e.g., palladium or transition metal residues from cross-coupling reactions) before disposal.

  • Select the Receptacle: Use a designated, chemically compatible container (e.g., an HDPE carboy) specifically labeled for "Non-Halogenated Organic Waste"[4].

  • Transfer: Operating inside a certified chemical fume hood, use a dedicated funnel to transfer the waste. Do not fill the container beyond 75% capacity.

    • Self-Validation Check: Leaving 25% headspace allows for vapor expansion, preventing pressure buildup and potential container rupture if ambient temperatures fluctuate.

  • Observe and Seal: Before capping, observe the liquid for 5 minutes. If no gas evolution (bubbling) occurs, cap the container tightly.

  • Labeling: Attach a hazardous waste tag detailing the exact composition (e.g., "5-Methyl-sorbic Acid Ethyl Ester, 100%").

    • Self-Validation Check: Verify the tag explicitly states "Non-Halogenated" to prevent downstream processing errors[4].

  • Final Destruction: Store the waste in a flammable storage cabinet until institutional pickup. The EPA mandates disposal via 2 to completely destroy the organic framework without environmental release[2].

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and environmental contamination.

Step-by-Step Methodology:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to disperse combustible vapors.

  • Eliminate Ignition Sources: Because the compound is a combustible liquid, immediately extinguish all open flames and unplug nearby non-explosion-proof electrical equipment[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[2].

    • Mechanistic Note: Do not use combustible materials like paper towels for large spills, as the high surface area of the soaked paper drastically lowers the flash point, creating an immediate fire hazard.

  • Absorption and Collection: Work from the perimeter inwards to absorb the liquid. Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable plastic container.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual ester.

    • Self-Validation Check: Check the pH of the aqueous wash to ensure it is neutral before routing it to the appropriate aqueous waste stream. Do not flush raw product down the drain[2].

  • Disposal of Cleanup Materials: Label the sealed container as "Hazardous Solid Waste - Combustible Liquid Spill" and request immediate Environmental Health & Safety (EHS) pickup.

Disposal Decision Matrix

To ensure compliance at the bench level, I have designed the following logical workflow for waste routing. Follow this matrix to determine the correct disposal pathway based on the physical state of the waste.

G Start 5-Methyl-sorbic Acid Ethyl Ester Waste Decision Physical State of the Waste? Start->Decision Liquid Pure Liquid or Reaction Mixture Decision->Liquid Liquid Solid Contaminated Solids (Absorbents, PPE) Decision->Solid Solid Segregate Route to: Non-Halogenated Organic Liquid->Segregate SolidBin Route to: Solid Hazardous Waste Solid->SolidBin Labeling Label: "Hazardous Waste" Mark: Combustible, Irritant Segregate->Labeling SolidBin->Labeling Incineration EPA-Approved Incineration (Afterburner & Scrubber) Labeling->Incineration

Workflow for 5-Methyl-sorbic Acid Ethyl Ester waste segregation and disposal.

References

  • National Center for Biotechnology Information (NIH). "5-Methyl-sorbic Acid Ethyl Ester | C9H14O2 | CID 12277545". PubChem.[Link][1]

  • Environmental Protection Agency (EPA). "Hazardous Waste: Guidelines and Regulations, Federal Register Notice".[Link][3]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". [Link][4]

Sources

Personal protective equipment for handling 5-Methyl-sorbic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly specialized biochemical reagents requires moving beyond basic compliance and understanding the mechanistic interactions between the chemical, the environment, and your protective equipment. This guide provides a comprehensive, self-validating operational framework for handling 5-Methyl-sorbic Acid Ethyl Ester .

Chemical Profile and Hazard Causality

5-Methyl-sorbic Acid Ethyl Ester (also known as Ethyl 5-methyl-2,4-hexadienoate) is a highly purified biochemical reagent predominantly utilized in the synthesis of complex macrodiolide antibiotics, most notably as a precursor for targeted as antimalarial agents[1][2].

Because it is a conjugated dienoic ester, it presents specific handling challenges. It is a lipophilic, volatile oil that requires strict temperature control and rigorous personal protective equipment (PPE) to mitigate exposure risks and maintain reagent integrity[1].

Table 1: Quantitative Chemical Profile

Property Value Operational Implication
CAS Number 10231-96-6 Unique identifier for SDS cross-referencing[1].
Molecular Formula C9H14O2 Organic ester; combustible under high heat[1].
Molecular Weight 154.21 g/mol Relatively low molecular weight contributes to volatility[1].
Physical State Yellow Oil Spills spread rapidly; high risk of skin absorption[1].

| Storage Temperature | 2-8°C (Refrigerator) | Requires thermal equilibration to prevent moisture ingress[1]. |

Mechanistic Hazard Assessment

As an organic ester, this compound acts as a permeation enhancer. If it contacts the skin, it can disrupt the lipid bilayer of the stratum corneum, leading to rapid absorption and severe irritation. Furthermore, its volatility at room temperature means that vapors can accumulate, posing an inhalation hazard and a potential ignition risk if exposed to static discharge or open flames.

Personal Protective Equipment (PPE) Matrix

To counteract these specific hazards, personnel must deploy a targeted PPE ensemble. We select materials based on chemical compatibility and causality, not just standard laboratory compliance.

Table 2: Required PPE and Mechanistic Justification

PPE Category Specification Causality & Justification
Hand Protection Nitrile gloves (≥ 4 mil thickness); Double-gloving recommended. Nitrile provides excellent splash resistance against organic esters. Double-gloving ensures that if the outer layer is compromised by the lipophilic oil, the inner layer remains intact.
Eye Protection ANSI Z87.1 compliant chemical splash goggles. Standard safety glasses are insufficient. The liquid oil can splash and cause severe ocular lipid disruption; a full facial seal is required.
Body Protection Flame-Resistant (FR) laboratory coat (e.g., Nomex). The compound is combustible. An FR coat prevents catastrophic ignition in the event of a static spark during transfer.

| Engineering | Chemical Fume Hood. | Captures volatile organic compounds (VOCs) emitted during weighing and transfer, eliminating inhalation risks. |

Standard Operating Procedure: Handling and Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of 5-Methyl-sorbic Acid Ethyl Ester from the 2-8°C refrigerator and place it in a desiccator at room temperature for 30 minutes[1].

  • Causality: Opening a cold vial exposes the oil to atmospheric moisture, causing condensation. This moisture can induce ester hydrolysis (degrading the reagent) and violently interfere with downstream moisture-sensitive[2].

  • Validation: Touch the exterior of the vial. It must be at ambient temperature with absolutely no visible condensation before the seal is broken.

Step 2: Engineering Control Verification

  • Action: Power on the chemical fume hood and set the sash to the designated operational height (usually 18 inches).

  • Validation: Verify the digital airflow monitor reads between 80-120 FPM. Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward, confirming negative pressure.

Step 3: PPE Integrity Check

  • Action: Don the FR lab coat, splash goggles, and two pairs of nitrile gloves.

  • Validation: Before handling the chemical, trap air inside the gloves and squeeze to check for micro-punctures. If no air escapes, the barrier is intact.

Step 4: Aseptic Transfer

  • Action: Inside the fume hood, use a positive displacement pipette or a glass gas-tight syringe to transfer the yellow oil. Avoid using standard air-displacement pipettes.

  • Causality: The vapor pressure of the volatile oil will cause it to drip from the tip of a standard air-displacement pipette. Positive displacement mechanisms use a piston in direct contact with the liquid, completely negating vapor pressure differentials and preventing accidental spills.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases occur. Immediate, procedural response is critical.

Minor Spill Protocol (< 50 mL inside the fume hood)

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Absorb: Cover the oil with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use paper towels, as the high surface area combined with a combustible liquid creates a severe fire hazard.

  • Neutralize & Clean: Sweep the absorbed material into a compatible chemical waste container using a non-sparking brush. Wipe the area with a solvent like ethanol or acetone to dissolve residual oil, followed by a final wash with soapy water.

  • Disposal: Label the container as "Non-Halogenated Organic Waste - Combustible."

Waste Disposal Logistics All materials that come into contact with 5-Methyl-sorbic Acid Ethyl Ester (pipette tips, empty vials, gloves) must be treated as hazardous waste.

  • Liquid Waste: Collect in a dedicated, clearly labeled non-halogenated organic waste carboy. Keep the carboy sealed when not in active use to prevent VOC emission.

  • Solid Waste: Place contaminated consumables into a designated solid hazardous waste bin. Never dispose of ester-contaminated materials in standard municipal trash.

Operational Workflow Diagram

Workflow S1 Cold Storage (2-8°C) S2 Thermal Equilibration S1->S2 30 mins S3 Don PPE (Nitrile, Goggles) S2->S3 Moisture-free S4 Fume Hood Transfer S3->S4 Safety verified S5 Aplasmomycin Synthesis S4->S5 Reagent addition S6 Organic Waste Disposal S5->S6 Reaction complete

Figure 1: End-to-end operational workflow for handling 5-Methyl-sorbic Acid Ethyl Ester.

References

1.[1] Pharmaffiliates. "5-Methyl-sorbic Acid Ethyl Ester (CAS 10231-96-6)". Source: pharmaffiliates.com. URL:[Link] 2.[2] National Institutes of Health (NIH) / PubMed. "Monoterpenic fragment analogues of aplasmomycin as potential antimalarial". Source: nih.gov. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.